molecular formula C33H40N8O4 B8201747 Menin-MLL inhibitor 20

Menin-MLL inhibitor 20

Cat. No.: B8201747
M. Wt: 612.7 g/mol
InChI Key: MPFHTFMFYAODPE-RUZDIDTESA-N
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Description

Menin-MLL inhibitor 20 is a useful research compound. Its molecular formula is C33H40N8O4 and its molecular weight is 612.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[[2-[[4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]carbamoyl]pyridin-4-yl]methyl]piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N8O4/c1-33(2,3)45-32(43)38-25-5-4-12-40(20-25)19-22-10-11-34-28(17-22)31(42)37-24-8-6-23(7-9-24)27-18-26-29(39-27)35-21-36-30(26)41-13-15-44-16-14-41/h6-11,17-18,21,25H,4-5,12-16,19-20H2,1-3H3,(H,37,42)(H,38,43)(H,35,36,39)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFHTFMFYAODPE-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute leukemias characterized by rearrangements of the lysine methyltransferase 2A (KMT2A) gene, formerly known as the mixed-lineage leukemia (MLL) gene, are aggressive hematological malignancies with historically poor prognoses.[1][2] These rearrangements, which are present in 5-10% of acute leukemias, create oncogenic MLL fusion proteins that are critical drivers of leukemogenesis.[1][3] A pivotal breakthrough in targeting these cancers has been the development of small-molecule inhibitors that disrupt the crucial protein-protein interaction (PPI) between the protein menin and the N-terminal fragment of MLL retained in these fusions.[4][5]

Menin, a scaffold protein encoded by the MEN1 gene, acts as an essential cofactor for the oncogenic activity of MLL fusion proteins. The interaction between menin and MLL is a well-validated therapeutic target, as its disruption reverses the leukemogenic activity of MLL fusions.[4][5] This guide provides a detailed overview of the core mechanism of action of Menin-MLL inhibitors, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.

The Core Mechanism: The Menin-MLL Axis in Leukemogenesis

The normal MLL protein is a histone methyltransferase that plays a key role in regulating gene expression during embryonic development and hematopoiesis, particularly of the HOX genes.[6][7] In MLL-rearranged (MLL-r) leukemias, chromosomal translocations fuse the N-terminal portion of the MLL gene with one of over 90 different partner genes.[2][3] This N-terminal fragment, which is common to all MLL fusion proteins, retains the binding site for menin.[3][6]

The oncogenic MLL fusion protein forms a complex with menin. This Menin-MLL fusion complex is recruited to chromatin where it aberrantly maintains the expression of key downstream target genes, most notably HOXA9 and its cofactor MEIS1.[8] The sustained high expression of these genes blocks hematopoietic differentiation and promotes uncontrolled cell proliferation, ultimately leading to acute leukemia.[7] This dependency is not limited to MLL-r leukemias; acute myeloid leukemia (AML) with nucleophosmin 1 (NPM1) mutations also relies on the menin-KMT2A interaction to drive a similar leukemogenic program.[7][9]

Menin_MLL_Leukemogenesis cluster_nucleus Cell Nucleus cluster_complex Oncogenic Complex cluster_genes Target Gene Upregulation MLL_Fusion MLL Fusion Protein (N-terminus retained) Complex Menin-MLL Fusion Complex MLL_Fusion->Complex Binds Menin Menin (Scaffold Protein) Menin->Complex Binds DNA Chromatin (Target Gene Promoters) Complex->DNA Recruited to HOXA9 HOXA9 DNA->HOXA9 Activates Transcription MEIS1 MEIS1 DNA->MEIS1 Activates Transcription Leukemia Leukemogenesis (Differentiation Block, Cell Proliferation) HOXA9->Leukemia MEIS1->Leukemia

Caption: The Menin-MLL interaction pathway in MLL-rearranged leukemia.

Therapeutic Intervention: Mechanism of Menin-MLL Inhibitors

Menin inhibitors are small molecules designed to competitively occupy the MLL binding pocket on the surface of the menin protein.[10][11] By binding to this pocket with high affinity, the inhibitors physically block the interaction between menin and the MLL fusion protein (or wild-type MLL in the case of NPM1-mutant AML).[7][10]

The disruption of the Menin-MLL complex has profound downstream effects.[7] Without menin as a scaffold, the MLL fusion protein is no longer effectively tethered to its target gene promoters.[12] This leads to the rapid downregulation of the leukemogenic transcription program, including HOXA9 and MEIS1.[5][13] The suppression of these key genes releases the differentiation block, causing the leukemic blast cells to mature into more normal hematopoietic cells and undergo apoptosis (programmed cell death).[10][14] This mechanism of inducing differentiation is a hallmark of this therapeutic class.[9]

Menin_Inhibitor_MoA cluster_nucleus Cell Nucleus cluster_genes Target Gene Downregulation Inhibitor Menin Inhibitor (e.g., Revumenib) Menin Menin Inhibitor->Menin Binds to MLL Pocket Blocked Interaction Blocked Menin->Blocked MLL_Fusion MLL Fusion Protein MLL_Fusion->Blocked HOXA9 HOXA9 Blocked->HOXA9 Transcription Suppressed MEIS1 MEIS1 Blocked->MEIS1 Transcription Suppressed Outcome Cell Differentiation & Apoptosis HOXA9->Outcome MEIS1->Outcome

Caption: Mechanism of action of a Menin-MLL inhibitor in a leukemia cell.

Quantitative Efficacy of Menin-MLL Inhibitors

The development of Menin-MLL inhibitors has progressed from early tool compounds to potent, orally bioavailable drugs with clinical efficacy. The tables below summarize key quantitative data for several prominent inhibitors.

Table 1: Preclinical Potency of Selected Menin-MLL Inhibitors

This table shows the binding affinity of inhibitors to menin and their growth-inhibitory effects on MLL-rearranged leukemia cell lines.

InhibitorBinding Affinity (Kd or IC50 to Menin)Cell Growth Inhibition IC50 (MV4;11 cells)Cell Growth Inhibition IC50 (MOLM-13 cells)Citation(s)
MI-2-2 Kd = 22 nMLow micromolarLow micromolar[11][15]
MI-503 Kd ≈ 10 nM; IC50 = 33 nM~1 µM~1 µM[16]
MI-1481 IC50 = 3.6 nMNot specifiedNot specified[16]
MIV-6R Kd = 85 nM; IC50 = 56 nMNot specifiedNot specified[17]
VTP50469 Not specified<100 nM<100 nM[12]
M-89 Not specified25 nM54 nM[8]
Ziftomenib Not specifiedPotent antileukemic activityPotent antileukemic activity[18]
Revumenib Not specifiedPotent antileukemic activityPotent antileukemic activity[19][14]

Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for comparison.

Table 2: Clinical Efficacy of Lead Menin Inhibitors

This table summarizes key clinical response data from trials of revumenib and ziftomenib in patients with relapsed/refractory (R/R) acute leukemia.

Drug (Trial Name)Patient PopulationOverall Response Rate (ORR)CR + CRh Rate*Citation(s)
Revumenib (AUGMENT-101)R/R KMT2A-r Leukemia63.9%33.9% (22/65)[20]
Ziftomenib (KOMET-001)R/R NPM1-mutant AML41%33%[21]
Bleximenib (cAMeLot-1)R/R KMT2Ar or NPM1m Leukemia36.4% - 55.0% (dose-dependent)18.2% - 40.0% (dose-dependent)[20]
Enzomenib (DSP-5336-101)R/R KMT2Ar or NPM1m LeukemiaKMT2Ar: 65.2% / NPM1m: 58.8%KMT2Ar: 30.4% / NPM1m: 47.1%[20]

*CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery.

Key Experimental Methodologies

The mechanism of action of Menin-MLL inhibitors has been elucidated and validated through a series of specific biochemical and cellular assays.

Fluorescence Polarization (FP) Binding Assay
  • Purpose: To quantitatively measure the ability of a small molecule to inhibit the protein-protein interaction between menin and MLL.[22]

  • Methodology:

    • A short peptide derived from the high-affinity menin-binding motif 1 (MBM1) of MLL is synthesized and labeled with a fluorescent probe (e.g., fluorescein).[11][23]

    • In solution, the small, fluorescently-labeled MLL peptide rotates rapidly, resulting in a low fluorescence polarization signal.

    • Recombinant full-length menin protein is added. When the labeled MLL peptide binds to the much larger menin protein, its rotation slows dramatically, causing a significant increase in the polarization signal.[22]

    • Test compounds (inhibitors) are added to the menin-peptide mixture. If a compound binds to the MLL pocket on menin, it displaces the fluorescent MLL peptide.

    • The displaced peptide rotates freely again, leading to a decrease in the polarization signal. The degree of signal reduction is proportional to the inhibitor's potency.

    • Data is used to calculate an IC50 value, representing the concentration of inhibitor required to block 50% of the menin-MLL binding.[3]

Chromatin Immunoprecipitation (ChIP)
  • Purpose: To demonstrate that Menin-MLL inhibitors displace the Menin-MLL complex from the chromatin of target genes in living cells.[12]

  • Methodology:

    • MLL-r leukemia cells are treated with either a Menin-MLL inhibitor or a vehicle control (e.g., DMSO).

    • Proteins are cross-linked to DNA using formaldehyde to fix the protein-DNA interactions as they occur in the cell.

    • The cells are lysed, and the chromatin is sheared into small fragments by sonication or enzymatic digestion.

    • An antibody specific to menin or MLL is used to immunoprecipitate (pull down) the protein of interest, along with any DNA fragments it is bound to.

    • The cross-links are reversed, and the DNA is purified.

    • Quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq) is used to identify and quantify the DNA sequences that were bound by the protein.

    • A significant reduction in the amount of HOXA9 or MEIS1 promoter DNA pulled down in inhibitor-treated cells compared to control cells confirms that the drug displaces the complex from its target genes.[12]

Gene Expression and Cell Differentiation Assays
  • Purpose: To measure the functional downstream consequences of Menin-MLL inhibition.

  • Methodology:

    • Gene Expression: MLL-r leukemia cells are treated with the inhibitor for various time points (e.g., 2 and 7 days).[12] RNA is extracted and subjected to reverse transcription-quantitative PCR (RT-qPCR) or RNA-sequencing (RNA-seq) to measure the mRNA levels of target genes like HOXA9 and MEIS1. A dose- and time-dependent decrease in expression is expected.[12][13]

    • Cell Differentiation: Treated cells are analyzed by flow cytometry for changes in cell surface markers. For example, myeloid leukemia cells like MOLM-13, upon successful treatment, will show increased expression of myeloid differentiation markers (e.g., CD11b, CD14), indicating they are maturing and losing their leukemic phenotype.[15][24]

    • Cell Proliferation/Viability: Standard assays such as CCK-8, MTT, or CellTiter-Glo are used to measure the anti-proliferative effects of the inhibitors on leukemia cell lines.[25]

Experimental_Workflow cluster_C Functional Outcomes A Biochemical Screening: Fluorescence Polarization (FP) Assay B Cellular Target Engagement: Chromatin Immunoprecipitation (ChIP) A->B Validate On-Target Mechanism C Cellular Functional Assays B->C Assess Downstream Effects D In Vivo Efficacy: Mouse Xenograft Models C->D Confirm Preclinical Efficacy C1 Gene Expression (RT-qPCR, RNA-seq) C2 Cell Viability (CCK-8, MTT) C3 Cell Differentiation (Flow Cytometry)

Caption: High-level experimental workflow for characterizing Menin-MLL inhibitors.

Conclusion and Future Directions

The mechanism of action of Menin-MLL inhibitors is a prime example of targeted therapy aimed at disrupting a critical oncogenic protein-protein interaction. By competitively binding to menin, these inhibitors prevent the formation of the leukemogenic Menin-MLL fusion complex, leading to the suppression of key oncogenes, induction of cell differentiation, and apoptosis.[7][10] The strong preclinical data and promising clinical trial results for drugs like revumenib and ziftomenib have validated this approach, offering a new therapeutic option for patients with MLL-rearranged and NPM1-mutant acute leukemias.[7][26]

Future research is focused on understanding and overcoming mechanisms of resistance, which can involve mutations in the menin binding pocket.[27] Additionally, combination strategies that pair menin inhibitors with other standard-of-care agents or novel therapies are being actively explored in clinical trials to improve the depth and durability of response.[20][28]

References

discovery of irreversible Menin-MLL inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery of Irreversible Menin-MLL Inhibitors

Introduction

The interaction between the protein menin, encoded by the MEN1 gene, and Mixed Lineage Leukemia (MLL) fusion proteins is a critical dependency in specific forms of acute leukemia.[1][2] Chromosomal translocations involving the MLL gene (also known as KMT2A) are common in aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants.[3][4][5] The resulting MLL fusion proteins require direct interaction with menin to drive their leukemogenic program.[2][3] This interaction tethers the MLL fusion protein to chromatin, leading to the aberrant expression of target genes such as HOXA9 and MEIS1, which blocks hematopoietic differentiation and promotes leukemic cell proliferation.[1][6][7]

Disrupting the menin-MLL protein-protein interaction (PPI) has emerged as a promising therapeutic strategy.[2][8] While reversible inhibitors have shown clinical activity, preclinical data suggested that extended drug exposure is necessary to achieve anti-leukemic effects.[9] This observation led to the hypothesis that irreversible inhibitors, by forming a stable covalent bond with menin, could achieve greater potency, more durable target engagement, and superior anti-tumor activity.[9][10] This guide details the discovery, mechanism, and characterization of first-in-class irreversible menin-MLL inhibitors.

Core Signaling Pathway and Mechanism of Inhibition

The oncogenic activity of MLL fusion proteins is dependent on the recruitment of menin to target gene promoters. This complex formation is essential for maintaining a transcriptional program that drives leukemia. Irreversible inhibitors are designed to covalently bind to a specific residue within the MLL binding pocket on menin, permanently preventing the MLL fusion protein from docking and thereby shutting down the oncogenic signaling cascade.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin Menin MLL_Fusion->Menin Binds to Chromatin Chromatin Menin->Chromatin Tethers to Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) Target_Genes->Leukemogenesis Drives Inhibitor Irreversible Menin Inhibitor Inhibitor->Menin Covalently Binds & Permanently Blocks MLL Interaction

Caption: The Menin-MLL signaling pathway in leukemia and the mechanism of irreversible inhibition.

Discovery of First-in-Class Irreversible Inhibitors

The development of irreversible inhibitors began with structure-based design, leveraging existing potent reversible scaffolds. Researchers identified a cysteine residue (Cys329) within the MLL binding pocket of menin as a suitable target for covalent modification.[4] An electrophilic group, such as an acrylamide, was incorporated into a high-affinity reversible inhibitor to serve as a Michael acceptor, enabling the formation of a covalent bond with the thiol group of Cys329.[5]

M-525 was reported as the first-in-class, highly potent, irreversible small-molecule inhibitor of the menin-MLL interaction.[9][10] Subsequent optimization of other scaffolds led to the development of M-1121, an orally active covalent inhibitor capable of achieving complete and long-lasting tumor regression in preclinical models.[4]

Quantitative Data Summary

The development of irreversible inhibitors has demonstrated a significant improvement in potency compared to their reversible counterparts. The following tables summarize key quantitative data for representative reversible and irreversible inhibitors.

Table 1: Biochemical Potency of Menin-MLL Inhibitors

Compound Type Target Assay IC50 (nM) Kd (nM) Reference(s)
MI-2-2 Reversible Menin-MBM1 FP 46 22 [11]
MI-503 Reversible Menin-MLL4-43 FP 33 - [12]
M-525 Irreversible Menin FP 3.3 - [5]
Compound 7 (reversible M-525 analog) Reversible Menin FP 6.9 - [4]

| M-1121 | Irreversible | Menin | FP | - | - | [1][4] |

FP: Fluorescence Polarization

Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines

Compound Type Cell Line Assay GI50 / IC50 (nM) Reference(s)
MI-2-2 Reversible MLL-AF9 transformed BMCs Proliferation ~12,000 (12 µM) [11]
MI-1481 (28) Reversible MV4;11 MTT ~100 [12]
M-525 (8) Irreversible MV4;11 Cell Growth 6 [9]
Compound 7 (reversible M-525 analog) Reversible MV4;11 Cell Growth 210 [9]
Compound 9 (reversible M-525 analog) Reversible MV4;11 Cell Growth 263 [9]
M-1121 Irreversible MV4;11 Proliferation 10.3 [1]

| M-1121 | Irreversible | MOLM-13 | Proliferation | 51.5 | [1] |

As shown, the irreversible inhibitor M-525 is over 30 times more potent in inhibiting cell growth than its corresponding reversible analogs (Compounds 7 and 9).[9][10]

Key Experimental Methodologies

The characterization of irreversible menin-MLL inhibitors requires a suite of biochemical, cellular, and biophysical assays to confirm their mechanism of action, potency, and durability of target engagement.

Experimental_Workflow Start Start: High-Affinity Reversible Inhibitor Scaffold Design Structure-Based Design: Incorporate Covalent Warhead (e.g., Acrylamide) Start->Design Biochem Biochemical Validation Design->Biochem FP Fluorescence Polarization (FP) (IC50) Biochem->FP MassSpec Mass Spectrometry (Confirm Covalent Adduct) Biochem->MassSpec Kinetics Binding Kinetics (e.g., Octet) (Confirm Irreversibility) Biochem->Kinetics Cellular Cellular Validation Biochem->Cellular Viability Cell Viability Assays (GI50 in MLL-r vs WT cells) Cellular->Viability CoIP Co-Immunoprecipitation (Block Menin-MLL Interaction) Cellular->CoIP qRT_PCR qRT-PCR (Downregulate HOXA9/MEIS1) Cellular->qRT_PCR InVivo In Vivo Validation (Xenograft Models) Cellular->InVivo

Caption: A typical experimental workflow for the characterization of irreversible Menin-MLL inhibitors.
Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the potency (IC50) of inhibitors in disrupting the menin-MLL interaction in a biochemical setting.[11][12]

  • Principle: A fluorescein-labeled peptide derived from MLL (e.g., FLSN-MLL4-43) is incubated with recombinant menin protein. When bound, the large complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. Unlabeled inhibitors compete with the fluorescent peptide for binding to menin, displacing it and causing it to tumble faster, which leads to a decrease in the polarization signal.

  • Protocol Outline:

    • Prepare a buffer solution (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 1 mM TCEP).[12]

    • Add a constant concentration of recombinant menin (e.g., 4 nM) and fluorescein-labeled MLL peptide (e.g., 4 nM) to the wells of a microplate.[12]

    • Add serial dilutions of the test inhibitor compound.

    • Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

    • Measure fluorescence polarization using a suitable plate reader.

    • Plot the polarization signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mass Spectrometry for Covalent Adduct Confirmation

This method provides direct evidence of covalent bond formation between the inhibitor and the menin protein.[9][10]

  • Principle: Intact protein mass spectrometry is used to measure the precise molecular weight of the menin protein before and after incubation with the irreversible inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a stable, covalent adduct.

  • Protocol Outline:

    • Incubate recombinant menin protein with a molar excess of the irreversible inhibitor for a defined period (e.g., several hours) at room temperature. A control sample with DMSO is run in parallel.

    • Remove unbound inhibitor using a desalting column or dialysis.

    • Analyze the protein sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Deconvolute the resulting mass spectrum to determine the precise mass of the protein.

    • Compare the mass of the inhibitor-treated menin with the control. An increase in mass equal to the inhibitor's molecular weight confirms covalent modification.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

These assays measure the effect of inhibitors on the growth and viability of leukemia cells. High selectivity for MLL-rearranged (MLL-r) cells over MLL-wild-type (WT) cells is a key indicator of on-target activity.[4][9]

  • Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Protocol Outline:

    • Seed MLL-r (e.g., MV4;11, MOLM-13) and MLL-WT (e.g., K562, HL-60) cells in 96-well plates at a defined density.

    • Treat the cells with a serial dilution of the inhibitor or DMSO as a vehicle control.

    • Incubate the cells for an extended period (e.g., 4 to 7 days), as the effects of menin inhibition (differentiation and apoptosis) are often not immediate.[4][12]

    • Add CellTiter-Glo® reagent to each well and incubate briefly to lyse the cells and stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage relative to the DMSO control and plot against inhibitor concentration to determine the GI50 or IC50 value.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to confirm the on-target mechanism of action by measuring the downregulation of MLL target genes like HOXA9 and MEIS1.[4][13]

  • Principle: The assay measures the amount of specific mRNA transcripts in cells treated with the inhibitor. A reduction in HOXA9 and MEIS1 mRNA levels indicates that the inhibitor is successfully blocking the transcriptional program driven by the menin-MLL complex.

  • Protocol Outline:

    • Treat MLL-r cells (e.g., MV4;11) with the inhibitor at various concentrations and time points.

    • Isolate total RNA from the cells.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

    • Perform real-time PCR using specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the amplification data to determine the relative change in gene expression compared to DMSO-treated control cells. M-1121, for example, effectively suppressed HOXA9 and MEIS1 gene transcription at concentrations as low as 10-30 nM.[4]

Conclusion

The targeted development of irreversible menin-MLL inhibitors represents a significant advancement in the pursuit of therapies for MLL-rearranged leukemias. By forming a stable, covalent bond with menin, these compounds achieve superior biochemical and cellular potency compared to their reversible predecessors.[9] The design and characterization of molecules like M-525 and M-1121 provide a robust proof of concept that irreversible inhibition is a promising therapeutic strategy.[4][9] The comprehensive experimental approach, from biochemical validation of the covalent mechanism to the confirmation of on-target effects in leukemia cells, has been crucial in advancing these novel agents toward clinical investigation.

References

The Structural Basis of Menin-MLL Inhibition: A Deep Dive into Irreversible Binding

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The interaction between Menin and Mixed Lineage Leukemia (MLL) proteins is a critical driver in certain aggressive forms of leukemia. Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This technical guide delves into the structural basis of Menin-MLL inhibition, with a particular focus on the emerging class of irreversible inhibitors, exemplified by the developmental compound BMF-219 and its synthetic intermediate, Menin-MLL inhibitor 20.

The Menin-MLL Interaction: A Key Oncogenic Driver

Menin is a scaffold protein that plays a crucial role in regulating gene expression. In the context of MLL-rearranged leukemias, Menin binds directly to the N-terminal region of the MLL fusion protein. This interaction is essential for the recruitment of the MLL fusion protein to chromatin, leading to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which in turn drives leukemogenesis.

The MLL protein interacts with Menin through a bivalent binding mode, utilizing two distinct motifs: the high-affinity Menin Binding Motif 1 (MBM1) and the lower-affinity MBM2. Small molecule inhibitors have been developed to competitively bind to the MLL binding pocket on Menin, thereby disrupting this critical interaction.

Irreversible Inhibition: A New Frontier

While reversible inhibitors have shown promise, irreversible inhibitors offer the potential for a more sustained and potent therapeutic effect. These inhibitors typically form a covalent bond with a specific residue within the target protein, leading to its permanent inactivation.

This compound has been identified as a synthetic intermediate in the development of BMF-219 , a novel, orally active, and irreversible Menin inhibitor. BMF-219 forms a covalent bond with a cysteine residue in the Menin protein, leading to a durable inhibition of the Menin-MLL interaction.[1][2] This irreversible mechanism is hypothesized to provide a significant advantage over reversible inhibitors by achieving a more profound and lasting suppression of the oncogenic signaling pathway.[3][4][5]

Another closely related compound, Menin-MLL inhibitor-22 (compound C20) , has also been described as a potent, orally active inhibitor of the Menin-MLL interaction.[6][7]

Quantitative Analysis of Inhibitor Potency

The efficacy of Menin-MLL inhibitors is quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce a specific biological activity by 50%.

Below is a summary of the reported IC50 values for BMF-219 and Menin-MLL inhibitor-22 (compound C20) in various leukemia and lymphoma cell lines.

InhibitorCell LineCell TypeIC50 (µM)Reference
BMF-219 THL ModelTriple Hit Lymphoma0.27[8]
DEL ModelDouble Expressor Lymphoma0.37[8]
R-CHOP refractory THLTriple Hit Lymphoma (ex vivo)0.15[8]
R-EPOCH refractory MYC-amplified DLBCLDLBCL (ex vivo)0.2[8]
Multiple Myeloma (MM) cell linesMultiple Myeloma0.25 - 0.5[8]
Chronic Lymphocytic Leukemia (CLL)Chronic Lymphocytic Leukemia (ex vivo)0.1 - 0.38[9][10]
Menin-MLL inhibitor-22 (compound C20) MV4;11MLL-rearranged Leukemia0.3[6][7]

Biochemical Assay Data for Menin-MLL inhibitor-22 (compound C20):

Assay TypeParameterValue (nM)Reference
Menin-MLL InteractionIC507[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency and mechanism of action. Below are generalized protocols for key experiments used in the characterization of Menin-MLL inhibitors.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the ability of a test compound to disrupt the interaction between Menin and an MLL-derived fluorescently labeled peptide.

Principle: A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Menin protein, the tumbling rate of the peptide slows down, leading to an increase in fluorescence polarization. A test compound that inhibits the Menin-MLL interaction will displace the fluorescent peptide, causing a decrease in polarization.

Protocol:

  • Reagents and Materials:

    • Purified recombinant human Menin protein.

    • Fluorescently labeled MLL peptide (e.g., FITC-labeled MBM1).

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

    • Test inhibitor compounds dissolved in DMSO.

    • Black, low-volume 384-well microplates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure: a. Prepare a solution of Menin and the fluorescently labeled MLL peptide in the assay buffer at concentrations optimized for a stable and significant polarization signal. b. Serially dilute the test inhibitor compounds in DMSO and then further dilute in assay buffer. c. In the microplate, add a fixed volume of the Menin/fluorescent peptide solution to each well. d. Add a corresponding volume of the diluted test inhibitor or DMSO (for control wells) to the wells. e. Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. f. Measure the fluorescence polarization of each well using the plate reader. g. Calculate the percent inhibition for each inhibitor concentration relative to the controls. h. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat changes that occur during a binding interaction, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of one binding partner (the ligand) is titrated into a solution of the other binding partner (the macromolecule) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of the reactants.

Protocol:

  • Reagents and Materials:

    • Purified recombinant human Menin protein.

    • Purified MLL peptide or inhibitor compound.

    • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Isothermal titration calorimeter.

  • Procedure: a. Dialyze both the Menin protein and the MLL peptide/inhibitor extensively against the same batch of dialysis buffer to minimize heats of dilution. b. Degas the protein and ligand solutions immediately before the experiment. c. Determine the accurate concentrations of the protein and ligand solutions. d. Load the Menin solution into the sample cell of the ITC instrument and the MLL peptide/inhibitor solution into the injection syringe. e. Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat changes. f. As a control, perform a separate titration of the ligand into the buffer alone to measure the heat of dilution. g. Subtract the heat of dilution from the binding data. h. Analyze the integrated heat data by fitting it to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the Menin protein in complex with an inhibitor, revealing the precise binding mode and key molecular interactions.

Principle: A highly purified and concentrated protein-inhibitor complex is crystallized. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.

Protocol:

  • Protein-Inhibitor Complex Formation and Purification: a. Incubate purified Menin protein with a molar excess of the inhibitor. b. Purify the complex using size-exclusion chromatography to remove unbound inhibitor and any aggregated protein. c. Concentrate the purified complex to a high concentration (e.g., 5-10 mg/mL).

  • Crystallization: a. Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using high-throughput robotic screening methods. b. Optimize promising initial crystal hits by refining the crystallization conditions to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination: a. Cryo-protect the crystals and flash-cool them in liquid nitrogen. b. Collect X-ray diffraction data at a synchrotron source. c. Process the diffraction data to determine the space group and unit cell dimensions. d. Solve the crystal structure using molecular replacement with a known Menin structure as a search model. e. Build and refine the atomic model of the Menin-inhibitor complex against the experimental data.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the cytotoxic effects of an inhibitor on cancer cells.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Reagents and Materials:

    • MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13).

    • Control leukemia cell lines without MLL rearrangements.

    • Cell culture medium and supplements.

    • Test inhibitor compounds dissolved in DMSO.

    • MTT reagent.

    • Solubilization solution (e.g., DMSO or a detergent-based solution).

    • 96-well cell culture plates.

    • Microplate reader capable of measuring absorbance at 570 nm.

  • Procedure: a. Seed the leukemia cells into the wells of a 96-well plate at a predetermined density. b. Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells. c. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator. d. Add MTT reagent to each well and incubate for an additional 2-4 hours to allow for formazan formation. e. Add the solubilization solution to each well to dissolve the formazan crystals. f. Measure the absorbance of each well at 570 nm using a microplate reader. g. Calculate the percentage of cell viability relative to the vehicle-treated control cells. h. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the Menin-MLL signaling pathway and a typical experimental workflow for inhibitor characterization.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus MLL_FP MLL Fusion Protein Menin Menin MLL_FP->Menin Interaction Chromatin Chromatin Menin->Chromatin Recruitment Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Transcription Aberrant Transcription Target_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Inhibitor Menin-MLL Inhibitor Inhibitor->Menin Inhibition

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

Inhibitor_Characterization_Workflow cluster_workflow Inhibitor Characterization Workflow cluster_biochemical Biochemical Characterization cluster_structural Structural Analysis cluster_cell_based Cellular Activity start Start: Potent Inhibitor Candidate biochemical Biochemical Assays start->biochemical structural Structural Studies biochemical->structural cell_based Cell-based Assays biochemical->cell_based fp Fluorescence Polarization (IC50) biochemical->fp itc Isothermal Titration Calorimetry (Kd) biochemical->itc xray X-ray Crystallography structural->xray in_vivo In Vivo Models cell_based->in_vivo proliferation Proliferation Assays (IC50) cell_based->proliferation gene_expression Gene Expression Analysis cell_based->gene_expression lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: A typical workflow for the characterization of Menin-MLL inhibitors.

Conclusion

The structural and mechanistic understanding of the Menin-MLL interaction has paved the way for the development of targeted inhibitors. The emergence of irreversible inhibitors like BMF-219, for which this compound is a precursor, represents a significant advancement in this field. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of novel therapeutic agents for MLL-rearranged leukemias. The rigorous characterization of these compounds, from biochemical assays to in vivo models, is essential for translating promising laboratory findings into effective clinical treatments.

References

The Therapeutic Potential of Menin-MLL Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between Menin and the MLL (Mixed-Lineage Leukemia, also known as KMT2A) protein is a critical dependency in certain aggressive forms of acute leukemia.[1][2] This has led to the development of a new class of targeted therapies—Menin-MLL inhibitors—that have shown significant promise in preclinical and clinical settings.[3][4][5] This technical guide provides an in-depth overview of the therapeutic potential of these inhibitors, focusing on quantitative data, experimental protocols, and the underlying biological pathways.

Core Mechanism of Action

Menin acts as a scaffold protein that is essential for the oncogenic activity of MLL fusion proteins (in MLL-rearranged leukemias) and for the leukemogenic program driven by mutant NPM1.[4] The Menin-MLL interaction is crucial for the recruitment of the MLL complex to chromatin, leading to the upregulation of key target genes such as HOXA9 and MEIS1, which in turn drive leukemic cell proliferation and block differentiation.[6] Menin inhibitors are small molecules designed to competitively bind to a pocket on Menin, thereby disrupting its interaction with MLL.[7] This disruption leads to the downregulation of the leukemogenic gene expression program, inducing differentiation and apoptosis in susceptible cancer cells.[2]

Quantitative Data on Menin-MLL Inhibitors

The following tables summarize key quantitative data from preclinical and clinical studies of various Menin-MLL inhibitors.

Table 1: Preclinical In Vitro Efficacy of Menin-MLL Inhibitors
InhibitorCell LineMLL Fusion/MutationIC50 (nM)Reference
Revumenib (SNDX-5613) MOLM-13MLL-AF9--
MV-4-11MLL-AF4--
Ziftomenib (KO-539) MOLM-13MLL-AF9Strong, dose-dependent inhibition[8]
MV-4-11MLL-AF4Strong, dose-dependent inhibition[8]
OCI-AML2MLL-rStrong, dose-dependent inhibition[8]
OCI-AML3NPM1-mutStrong, dose-dependent inhibition[8]
VTP50469 MOLM-13MLL-AF9Very Sensitive[6]
MV-4-11MLL-AF4Very Sensitive[6]
RS4;11MLL-AF4Moderately Sensitive[6]
SEMMLL-AF4Moderately Sensitive[6]
THP-1MLL-AF9Resistant[6]
ML-2MLL-AF4Resistant[6]
MI-503 Various MLL-r linesMLL fusions14.7[7]
MI-463 Various MLL-r linesMLL fusions15.3[7]
MI-2 MV-4-11MLL-AF4446[7]
MI-3 MV-4-11MLL-AF4648[7]
M-525 MV-4-11MLL-AF43[9]
M-1121 MOLM-13MLL-AF951.5[9]
MV-4-11MLL-AF410.3[9]
D0060-319 MV-4-11MLL-AF44.0[10]
MOLM-13MLL-AF91.7[10]
Table 2: Clinical Efficacy of Revumenib (SNDX-5613) in the AUGMENT-101 Trial
Patient PopulationEndpointResultReference
R/R KMT2A-r Acute Leukemia (Phase 1) Overall Response Rate (ORR)59% (AML), 53% (ALL/other)[3]
CR + CRh Rate28% (AML), 27% (ALL/other)[3]
R/R KMT2A-r Acute Leukemia (Phase 2) CR + CRh Rate22.8%[11]
Overall Response Rate (ORR)63.2%[11]
MRD Negativity in CR/CRh68.2%[11]
R/R NPM1-m or KMT2A-r Acute Leukemia (Phase 1) CR + CRh Rate30%[1]
Overall Response Rate (ORR)53%[12]
Median Overall Survival7 months[12]

CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; R/R = Relapsed/Refractory; MRD = Minimal Residual Disease.

Table 3: Clinical Efficacy of Ziftomenib (KO-539) in the KOMET-001 Trial
Patient PopulationEndpointResultReference
R/R NPM1-m or KMT2A-r AML (Phase 1b, 600mg dose) CR + CRh Rate25%[5]
CR Rate in NPM1-m35%[5]
R/R NPM1-m AML (Phase 2) CR + CRh Rate22%[13]
Overall Response Rate (ORR)33%[13]
MRD Negativity in CR/CRh61%[13]
Median Overall Survival6.6 months[13]

CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; R/R = Relapsed/Refractory; MRD = Minimal Residual Disease.

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of Menin-MLL inhibitors. Below are protocols for key experiments.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a Menin-MLL inhibitor in leukemia cell lines.

  • Cell Seeding: Plate leukemia cell lines (e.g., MOLM-13, MV-4-11 for MLL-rearranged; OCI-AML3 for NPM1-mutant) in 96-well plates at a density of 1 x 10^4 cells per well in appropriate culture medium.

  • Compound Treatment: Prepare serial dilutions of the Menin-MLL inhibitor and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genomic binding sites of Menin and MLL and to assess how these are affected by inhibitor treatment.

  • Cell Treatment and Cross-linking: Treat leukemia cells with the Menin-MLL inhibitor or vehicle for a specified time (e.g., 48-72 hours). Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for Menin, MLL, or a histone mark of interest (e.g., H3K4me3).[14] Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of protein binding. Analyze differential binding between inhibitor-treated and control samples.

Patient-Derived Xenograft (PDX) Models

This protocol describes the establishment and use of PDX models to evaluate the in vivo efficacy of Menin-MLL inhibitors.[15]

  • Animal Model: Use immunodeficient mice (e.g., NSG mice).[16]

  • Cell Preparation: Obtain primary leukemia cells from patients with MLL-rearranged or NPM1-mutant AML.[16]

  • Engraftment: Inject the primary leukemia cells intravenously into the mice.[15][17] Monitor for engraftment by periodically analyzing peripheral blood for the presence of human CD45+ cells.[16]

  • Inhibitor Treatment: Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups. Administer the Menin-MLL inhibitor (e.g., by oral gavage) and vehicle to the respective groups.

  • Monitoring Efficacy: Monitor tumor burden by measuring the percentage of human CD45+ cells in the peripheral blood. Monitor the overall health of the mice, including body weight.

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest tissues (bone marrow, spleen) to assess leukemia burden and to perform pharmacodynamic studies (e.g., analysis of target gene expression).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway in Leukemia cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein (or MLL/NPM1c complex) Menin->MLL_fusion Interaction Leukemogenesis Leukemogenesis (Proliferation, Differentiation Block) Chromatin Chromatin MLL_fusion->Chromatin Binds to Target Gene Promoters HOXA9_MEIS1 HOXA9/MEIS1 Chromatin->HOXA9_MEIS1 Upregulates Transcription HOXA9_MEIS1->Leukemogenesis Differentiation Differentiation & Apoptosis Menin_Inhibitor Menin-MLL Inhibitor Menin_Inhibitor->Menin Binds & Blocks Interaction Menin_Inhibitor->Differentiation Promotes

Caption: The Menin-MLL signaling pathway in acute leukemia and its inhibition.

Experimental_Workflow_PDX_Model Experimental Workflow for In Vivo Efficacy Testing in PDX Models Patient_Sample Primary Leukemia Cells (MLL-r or NPM1-m) Engraftment Intravenous Injection & Engraftment Patient_Sample->Engraftment Immunodeficient_Mice Immunodeficient Mice (e.g., NSG) Immunodeficient_Mice->Engraftment Monitoring_Engraftment Monitor hCD45+ cells in Peripheral Blood Engraftment->Monitoring_Engraftment Randomization Randomization Monitoring_Engraftment->Randomization Treatment_Group Treatment Group: Menin-MLL Inhibitor Randomization->Treatment_Group Control_Group Control Group: Vehicle Randomization->Control_Group Monitoring_Efficacy Monitor Tumor Burden (hCD45+ %) & Health Treatment_Group->Monitoring_Efficacy Control_Group->Monitoring_Efficacy Endpoint_Analysis Endpoint Analysis: - Leukemia Burden in BM/Spleen - Pharmacodynamics Monitoring_Efficacy->Endpoint_Analysis

Caption: A typical experimental workflow for evaluating Menin-MLL inhibitors in PDX models.

Conclusion and Future Directions

Menin-MLL inhibitors represent a significant advancement in the targeted therapy of acute leukemias with MLL rearrangements or NPM1 mutations. The clinical data for revumenib and ziftomenib are highly encouraging, demonstrating durable responses in heavily pre-treated patient populations.[3][5] However, challenges remain, including the development of resistance. Future research will likely focus on combination therapies to overcome resistance and expand the application of Menin-MLL inhibitors to other malignancies. The continued investigation into the underlying biology of Menin-MLL-dependent cancers will be crucial for maximizing the therapeutic potential of this promising class of drugs.

References

The Nexus of Leukemia and Epigenetics: A Technical Guide to Menin-MLL Inhibition and HOXA9/MEIS1 Downregulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute leukemias characterized by rearrangements of the Mixed-Lineage Leukemia (MLL, also known as KMT2A) gene or mutations in the Nucleophosmin 1 (NPM1) gene represent a significant therapeutic challenge. A critical molecular dependency in these leukemias is the interaction between the nuclear scaffold protein Menin and the MLL protein. This interaction is essential for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant upregulation of key downstream target genes, most notably HOXA9 and MEIS1, which drive leukemogenesis by promoting proliferation and blocking hematopoietic differentiation.[1][2] The development of small molecule inhibitors that specifically disrupt the Menin-MLL protein-protein interaction has emerged as a promising therapeutic strategy. These inhibitors competitively bind to Menin, displacing MLL fusion proteins from their target gene promoters, which in turn leads to the downregulation of the HOXA9/MEIS1 transcriptional program and induces differentiation and apoptosis in leukemic cells.[3][4] This technical guide provides an in-depth overview of the mechanism of action of Menin-MLL inhibitors, presents key preclinical and clinical data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

The Menin-MLL Interaction: A Prime Therapeutic Target in Acute Leukemia

Menin, a 67 kDa protein encoded by the MEN1 gene, acts as a critical cofactor for the oncogenic activity of MLL fusion proteins.[1] In MLL-rearranged (MLL-r) leukemias, chromosomal translocations fuse the N-terminus of MLL with one of over 80 different partner proteins.[5] The N-terminal portion of MLL, which is retained in all MLL fusion proteins, contains the Menin-binding motif.[6] The binding of Menin to the MLL fusion protein is indispensable for tethering the oncogenic complex to target gene promoters, including the HOXA9 and MEIS1 loci.[2][7] This leads to the recruitment of other epigenetic modifiers, such as the histone methyltransferase DOT1L, resulting in histone modifications (e.g., H3K79 methylation) that establish and maintain a leukemogenic gene expression program.[8]

Similarly, in NPM1-mutated acute myeloid leukemia (AML), which accounts for approximately 30% of adult AML cases, the mutant NPM1 protein relies on the Menin-MLL interaction to drive the expression of the same leukemogenic genes, including HOXA9 and MEIS1.[9][10] Therefore, disrupting the Menin-MLL interaction presents a targeted therapeutic approach for these genetically defined subsets of acute leukemia.

Mechanism of Action: Downregulation of the HOXA9/MEIS1 Axis

Menin-MLL inhibitors are small molecules designed to fit into a hydrophobic pocket on the surface of Menin where the MLL protein normally binds.[11] By occupying this pocket, the inhibitors competitively block the Menin-MLL interaction.[12] This displacement of the MLL fusion protein from chromatin leads to a cascade of downstream effects:

  • Reduced Chromatin Occupancy: Chromatin immunoprecipitation (ChIP) studies have demonstrated that treatment with Menin-MLL inhibitors leads to a significant reduction in the binding of both Menin and MLL fusion proteins to the promoter regions of target genes like HOXA9.[2]

  • Transcriptional Repression: The loss of the MLL fusion complex from target gene promoters results in the downregulation of their transcription. RNA sequencing (RNA-seq) analyses of leukemia cells treated with Menin inhibitors show a rapid and significant decrease in the mRNA levels of HOXA9, MEIS1, and other MLL target genes such as PBX3 and FLT3.[13][14]

  • Induction of Differentiation and Apoptosis: The suppression of the HOXA9/MEIS1-driven leukemogenic program relieves the block in hematopoietic differentiation.[2] Leukemia cells treated with Menin inhibitors show increased expression of myeloid differentiation markers (e.g., CD11b) and undergo apoptosis.[3][15]

The central role of HOXA9 and its cofactor MEIS1 in leukemogenesis is well-established. Overexpression of HOXA9 and MEIS1 is a hallmark of MLL-r and NPM1-mutant AML and is associated with a poor prognosis.[16][17] These transcription factors are critical for maintaining a stem-cell-like state, promoting cell proliferation, and inhibiting differentiation.[18][19] Thus, the downregulation of HOXA9 and MEIS1 is the key mechanism through which Menin-MLL inhibitors exert their anti-leukemic effects.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_complex Oncogenic Complex cluster_genes Target Genes cluster_leukemia Leukemic Phenotype cluster_inhibitor Therapeutic Intervention Menin Menin MLL_FP MLL Fusion Protein Menin->MLL_FP Interaction HOXA9 HOXA9 MLL_FP->HOXA9 Upregulation MEIS1 MEIS1 MLL_FP->MEIS1 Upregulation DOT1L DOT1L Proliferation Proliferation HOXA9->Proliferation Differentiation_Block Differentiation Block HOXA9->Differentiation_Block MEIS1->Proliferation MEIS1->Differentiation_Block Menin_Inhibitor Menin-MLL Inhibitor Menin_Inhibitor->Menin Inhibition

Caption: Menin-MLL Signaling Pathway and Inhibition.

Quantitative Data Presentation

Preclinical Activity of Menin-MLL Inhibitors

The following table summarizes the in vitro potency of several key Menin-MLL inhibitors against the Menin-MLL interaction and in MLL-rearranged leukemia cell lines.

InhibitorTargetAssay TypeIC50 / KiCell Line (MLL Fusion)Cellular IC50 / GI50Reference(s)
Revumenib (SNDX-5613) Menin-MLLBinding AssayKi: 0.149 nMMV4;11, RS4;11, MOLM-13, KOPN-810-20 nM[20]
Ziftomenib (KO-539) Menin-MLL--MOLM13, OCI-AML3Low nM range[10]
VTP50469 Menin-MLLBinding AssayKi: 0.104 nMMOLM-13, MV4;1113-37 nM[21][22]
MI-2 Menin-MLLFluorescence PolarizationIC50: 446 nM, Kd: 158 nMMV4;11 (MLL-AF4)GI50: 9.5 µM[17]
MI-3 Menin-MLLFluorescence PolarizationIC50: 648 nMMV4;11 (MLL-AF4)-[15]
MI-463 Menin-MLL-IC50: 15.3 nM--
MI-503 Menin-MLL-IC50: 14.7 nMMLL-r cell linesGI50: 250-570 nM[23][24]
Clinical Trial Efficacy of Menin-MLL Inhibitors

The following tables summarize the clinical efficacy data from the AUGMENT-101 trial of Revumenib and the KOMET-001 trial of Ziftomenib.

Table 2: Efficacy of Revumenib in the AUGMENT-101 Phase 1/2 Study

Patient PopulationNumber of PatientsCR + CRh RateORRMRD Negativity in RespondersReference(s)
R/R KMT2A-r Acute Leukemia10421.2%--[2]
R/R KMT2A-r or NPM1-mutant AML60 (efficacy-evaluable)30%53%78%[19][25]

CR: Complete Remission; CRh: CR with partial hematologic recovery; ORR: Overall Response Rate; MRD: Minimal Residual Disease; R/R: Relapsed/Refractory.

Table 3: Efficacy of Ziftomenib in the KOMET-001 Phase 1b/2 Study

| Patient Population | Number of Patients | CR Rate | CR/CRh Rate | ORR | MRD Negativity in Responders | Reference(s) | |---|---|---|---|---|---| | R/R NPM1-mutant AML (Phase 2) | 92 | 23% | 22% | 33% | 67% |[6][8] | | R/R NPM1-mutant AML (600 mg dose) | 20 | 30% | - | - | 60% (3/5 assessed) |[5] |

CR: Complete Remission; CRh: CR with partial hematologic recovery; ORR: Overall Response Rate; MRD: Minimal Residual Disease; R/R: Relapsed/Refractory.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Menin-MLL Interaction

This assay quantifies the interaction between Menin and MLL by measuring the energy transfer between a donor and an acceptor fluorophore.

Methodology:

  • Reagents:

    • Recombinant His-tagged full-length Menin protein.

    • Biotinylated synthetic peptide corresponding to the Menin-binding motif of MLL (e.g., MLL1 a.a. 4-15).

    • TR-FRET detection reagents: Terbium (Tb) cryptate-conjugated anti-His antibody (donor) and Streptavidin-XL665 (acceptor).

    • Assay buffer (e.g., 50 mM Tris/HCl pH 7.5, 50 mM NaCl, 0.1% BSA, 1 mM DTT).

    • Test compounds (Menin-MLL inhibitors).

  • Procedure:

    • Add recombinant Menin protein to the wells of a microplate.

    • Add the test compound at various concentrations.

    • Add the biotinylated MLL peptide.

    • Add the TR-FRET detection reagents.

    • Incubate the mixture at room temperature to allow for equilibration.

    • Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a TR-FRET-compatible plate reader.

  • Data Analysis:

    • The ratio of the acceptor to donor fluorescence is calculated. A high ratio indicates a strong interaction between Menin and MLL.

    • The IC50 value of the inhibitor is determined by plotting the fluorescence ratio against the inhibitor concentration.[26]

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Menin-MLL Interaction

AlphaLISA is a bead-based immunoassay that measures the proximity of two molecules.

Methodology:

  • Reagents:

    • Biotinylated antibody that recognizes the Menin protein.

    • Antibody conjugated to AlphaLISA acceptor beads that recognizes the MLL protein (or a tag on the MLL protein).

    • Streptavidin-coated donor beads.

    • Analyte (cell lysate or purified Menin and MLL proteins).

    • Test compounds.

  • Procedure:

    • Add the analyte to a microplate.

    • Add the biotinylated anti-Menin antibody and the anti-MLL acceptor beads. Incubate.

    • Add the streptavidin-coated donor beads. Incubate in the dark.

    • Excite the donor beads with a laser at 680 nm.

  • Data Analysis:

    • If Menin and MLL are in close proximity, the donor beads generate singlet oxygen, which diffuses to the acceptor beads, triggering a chemiluminescent signal at 615 nm.

    • The intensity of the light emission is proportional to the level of Menin-MLL interaction.

    • IC50 values for inhibitors can be calculated by measuring the decrease in the luminescent signal at increasing inhibitor concentrations.[9][18]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest.

Methodology:

  • Cell Treatment and Cross-linking:

    • Treat leukemia cells (e.g., MOLM-13) with the Menin-MLL inhibitor or DMSO (control).

    • Cross-link proteins to DNA using formaldehyde.

  • Chromatin Preparation:

    • Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to Menin or the MLL fusion protein.

    • Use protein A/G beads to pull down the antibody-protein-DNA complexes.

  • DNA Purification and Sequencing:

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Prepare a sequencing library and perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Identify regions of the genome that are enriched for binding of the protein of interest (peaks).

    • Compare the peak profiles between inhibitor-treated and control samples to determine changes in chromatin occupancy.

RNA Sequencing (RNA-seq)

RNA-seq is used to profile the transcriptome and identify changes in gene expression.

Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat leukemia cells with the Menin-MLL inhibitor or DMSO.

    • Extract total RNA from the cells.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA).

    • Fragment the remaining RNA and synthesize cDNA.

    • Ligate sequencing adapters to the cDNA fragments.

  • Sequencing:

    • Perform high-throughput sequencing of the cDNA library.

  • Data Analysis:

    • Align the sequencing reads to a reference transcriptome.

    • Quantify the expression level of each gene.

    • Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated upon inhibitor treatment.[13]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models TR_FRET TR-FRET / AlphaLISA (Menin-MLL Interaction) Cell_Proliferation Cell Proliferation Assay (Leukemia Cell Lines) RNA_seq RNA Sequencing (Gene Expression) Cell_Proliferation->RNA_seq Mechanism of Action ChIP_seq ChIP Sequencing (Chromatin Occupancy) Cell_Proliferation->ChIP_seq Target Engagement Differentiation_Assay Differentiation Assay (e.g., CD11b staining) Cell_Proliferation->Differentiation_Assay Phenotypic Effects PDX_Model Patient-Derived Xenograft (PDX) Mouse Models RNA_seq->PDX_Model In Vivo Efficacy ChIP_seq->PDX_Model Differentiation_Assay->PDX_Model Survival_Analysis Survival Analysis PDX_Model->Survival_Analysis Therapeutic Benefit Start Menin-MLL Inhibitor Discovery & Development Start->TR_FRET Binding Affinity (IC50/Ki) Start->Cell_Proliferation Cellular Potency (GI50)

Caption: Experimental Workflow for Menin-MLL Inhibitor Evaluation.

Conclusion

The inhibition of the Menin-MLL interaction represents a paradigm shift in the treatment of MLL-rearranged and NPM1-mutated acute leukemias. By directly targeting a key protein-protein interaction that drives the leukemogenic transcriptional program, these inhibitors offer a highly specific and potent therapeutic strategy. The downregulation of HOXA9 and MEIS1 is the central mechanism through which these agents induce differentiation and apoptosis in leukemia cells. The promising preclinical and clinical data for inhibitors like Revumenib and Ziftomenib underscore the potential of this therapeutic approach to improve outcomes for patients with these high-risk leukemias. Further research and clinical development will continue to refine the use of Menin-MLL inhibitors, both as monotherapies and in combination with other anti-leukemic agents.

References

Preclinical Landscape of Menin-MLL Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency in certain aggressive hematological malignancies, particularly those harboring MLL rearrangements (MLL-r) or NPM1 mutations (NPM1m). This interaction is essential for the recruitment of the MLL complex to chromatin, leading to the aberrant expression of leukemogenic genes such as HOXA9 and MEIS1. The development of small molecule inhibitors targeting the Menin-MLL interaction has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the preclinical data for key Menin-MLL inhibitors, focusing on their mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in their evaluation.

Core Mechanism of Action

Menin-MLL inhibitors function by competitively binding to a pocket on the Menin protein, thereby disrupting its interaction with the MLL1 protein (or its fusion partner in MLL-r leukemias). This disruption prevents the localization of the MLL complex to target gene promoters, leading to a downstream cascade of events including:

  • Decreased Histone Methylation: Reduction in H3K4 trimethylation (H3K4me3) at target gene loci.

  • Transcriptional Repression: Downregulation of key leukemogenic genes, most notably HOXA9 and MEIS1.[1][2][3][4]

  • Cellular Differentiation: Induction of differentiation in leukemic blasts.[1][2]

  • Apoptosis: Programmed cell death in cancer cells.[1]

Quantitative Preclinical Data Summary

The following tables summarize the in vitro and in vivo preclinical data for several prominent Menin-MLL inhibitors.

Table 1: In Vitro Activity of Menin-MLL Inhibitors

InhibitorCell LineGenotypeAssay TypeIC50 / GI50 (nM)Reference
VTP50469 MV4;11MLL-AF4Cell Viability~10[5]
MOLM13MLL-AF9Cell GrowthMore potent than MI-503[1]
RS4;11MLL-AF4Cell GrowthMore potent than MI-503[1]
MI-463 MLL-AF9 transformed BMCsMLL-AF9Cell Growth (7 days)230[6]
MV-4-11MLL-AF4Cell Viability15.3[7]
MI-503 MLL-AF9 transformed BMCsMLL-AF9Cell Growth (7 days)220[6]
Human MLL leukemia cell linesMLL-rCell Growth250-570[6]
MV-4-11MLL-AF4Cell Viability14.7[7]
MI-3454 Multiple MLL-r cell linesMLL-rCell Viability7-27[4]
MOLM13MLL-AF9Cell Proliferation-[4]
MV-4-11MLL-AF4Cell Proliferation-[4]
DSP-5336 Human leukemia cell linesMLL-r or NPM1mCell Growth10-30[8]
SNDX-5613 (Revumenib) Leukemia cell linesKMT2A-r-Potent Inhibition[3]

Table 2: In Vivo Efficacy of Menin-MLL Inhibitors in Xenograft Models

InhibitorAnimal ModelCell Line/PDXDosingOutcomeReference
VTP50469 PDXMLL-r AML & ALLFormulated in chowDramatic reduction in leukemia burden, some mice disease-free >1 year[1]
MI-463 Mouse XenograftHuman MLL leukemia cells35 mg/kg, once daily~3-fold decrease in tumor volume at 28 days[9]
Mouse Leukemia ModelMLL-derived leukemia-70% increase in median survival[9]
MI-503 Mouse XenograftHuman MLL leukemia cells60 mg/kg, once daily~8-fold decrease in tumor volume at 35 days[9]
Mouse Leukemia ModelMLL-derived leukemia-45% increase in median survival[9]
MI-3454 XenotransplantationMOLM13100 mg/kg, p.o., b.i.d. for 19 daysBlocked leukemia progression, prolonged survival[10]
PDXMLL-r or NPM1m AML-Induced complete remission or regression[4][11]
DSP-5336 PDXNPM1m50 and 100 mg/kg BID for 28 daysComplete remission[8]
Mouse AML ModelMLL-ENL or MLL-AF10200 mg/kg once dailySignificant prolongation of survival[8]
SNDX-5613 (Revumenib) Preclinical ModelsMLL-r acute leukemias-Robust, dose-dependent inhibition of tumor growth, marked survival benefit[12]

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of Menin-MLL inhibitors.

Cell Viability and Proliferation Assays (e.g., MTT Assay)
  • Objective: To determine the effect of Menin-MLL inhibitors on the growth and viability of leukemia cell lines.

  • Methodology:

    • Cell Seeding: Leukemia cell lines (e.g., MV4;11, MOLM13) are seeded in 96-well plates at a specific density.

    • Compound Treatment: Cells are treated with a range of concentrations of the Menin-MLL inhibitor or a vehicle control (e.g., DMSO).

    • Incubation: Plates are incubated for a specified period (e.g., 72 hours to 7 days).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is calculated by plotting the percentage of viable cells against the inhibitor concentration.[13]

Chromatin Immunoprecipitation Followed by Sequencing (ChIP-seq)
  • Objective: To identify the genomic binding sites of Menin and MLL and to assess changes in their occupancy and associated histone modifications upon inhibitor treatment.

  • Methodology:

    • Cross-linking: Cells are treated with a cross-linking agent (e.g., formaldehyde) to fix protein-DNA interactions.

    • Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication or enzymatic digestion.

    • Immunoprecipitation: An antibody specific to the protein of interest (e.g., Menin, MLL, or a specific histone modification like H3K4me3) is used to immunoprecipitate the protein-DNA complexes.

    • Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.

    • Library Preparation and Sequencing: The purified DNA is prepared for high-throughput sequencing.

    • Data Analysis: Sequencing reads are aligned to a reference genome, and peaks are called to identify regions of protein binding. Differential binding analysis is performed to compare inhibitor-treated and control samples.[1]

Animal Xenograft Models
  • Objective: To evaluate the in vivo efficacy of Menin-MLL inhibitors in a living organism.

  • Methodology:

    • Cell Implantation: Human leukemia cell lines (e.g., MV4;11) or patient-derived xenograft (PDX) cells are implanted into immunodeficient mice (e.g., nude or NSG mice), typically via subcutaneous or intravenous injection.

    • Tumor Growth/Leukemia Engraftment: Tumors are allowed to grow to a palpable size, or leukemia engraftment is confirmed (e.g., by measuring human CD45+ cells in peripheral blood).

    • Compound Administration: Mice are treated with the Menin-MLL inhibitor or a vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or formulated in chow).

    • Monitoring: Tumor volume, body weight, and signs of toxicity are monitored regularly. For leukemia models, disease burden is monitored by flow cytometry of peripheral blood, bone marrow, and spleen.

    • Endpoint Analysis: At the end of the study, tumors are excised and weighed, or tissues are collected for analysis of leukemia infiltration and pharmacodynamic markers. Survival is also a key endpoint.[9][14]

Visualizations

Signaling Pathway of Menin-MLL Inhibition

Menin_MLL_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug_action Therapeutic Intervention cluster_cellular_outcome Cellular Outcome Menin_MLL_Complex Menin-MLL Fusion Complex H3K4me3 H3K4me3 Menin_MLL_Complex->H3K4me3 promotes Target_Genes Target Genes (HOXA9, MEIS1) Leukemogenesis Leukemogenic Program Target_Genes->Leukemogenesis H3K4me3->Target_Genes activates Differentiation_Block Differentiation Block Leukemogenesis->Differentiation_Block Apoptosis_Evasion Apoptosis Evasion Leukemogenesis->Apoptosis_Evasion Differentiation Differentiation Differentiation_Block->Differentiation reversed by inhibition Apoptosis Apoptosis Apoptosis_Evasion->Apoptosis reversed by inhibition Menin_MLL_Inhibitor Menin-MLL Inhibitor Menin_MLL_Inhibitor->Menin_MLL_Complex disrupts

Caption: Signaling pathway of Menin-MLL inhibition in leukemia.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Leukemia Cell Lines (MLL-r, NPM1m) Viability_Assay Cell Viability/ Proliferation Assays Cell_Lines->Viability_Assay ChIP_seq ChIP-seq Analysis Cell_Lines->ChIP_seq Gene_Expression Gene Expression Analysis (RNA-seq/qPCR) Cell_Lines->Gene_Expression IC50_Determination IC50/GI50 Determination Viability_Assay->IC50_Determination Target_Engagement Target Engagement & Downstream Effects ChIP_seq->Target_Engagement Gene_Expression->Target_Engagement Xenograft_Model Xenograft Model (Cell Line or PDX) IC50_Determination->Xenograft_Model Informs in vivo study design Dosing_Study Dosing & Tolerability Study Xenograft_Model->Dosing_Study Efficacy_Study Efficacy Study Dosing_Study->Efficacy_Study Tumor_Growth Tumor Growth/ Leukemia Burden Efficacy_Study->Tumor_Growth Survival_Analysis Survival Analysis Efficacy_Study->Survival_Analysis

Caption: General experimental workflow for preclinical evaluation of Menin-MLL inhibitors.

Conclusion

The preclinical data for Menin-MLL inhibitors provide a strong rationale for their clinical development in the treatment of MLL-r and NPM1m leukemias. These agents have demonstrated potent and selective activity in vitro, leading to the downregulation of key oncogenic drivers, cell differentiation, and apoptosis. Furthermore, in vivo studies have shown significant anti-tumor efficacy and survival benefits in various preclinical models. The detailed experimental protocols and a clear understanding of the underlying signaling pathways are essential for the continued development and optimization of this promising class of targeted therapies.

References

A Technical Guide to Menin-MLL Inhibition in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mixed-lineage leukemia (MLL), now officially known as KMT2A-rearranged (KMT2A-r) leukemia, represents a group of aggressive hematological malignancies with historically poor prognoses.[1] These leukemias are driven by chromosomal translocations that create oncogenic fusion proteins involving the KMT2A gene. A critical dependency for the leukemogenic activity of these fusion proteins is their interaction with the nuclear protein Menin.[1][2] This interaction tethers the fusion protein to chromatin, enabling the aberrant expression of target genes, such as HOXA9 and MEIS1, which drives leukemic proliferation and blocks cell differentiation.[3][4]

The disruption of the Menin-KMT2A fusion protein interaction has emerged as a highly promising therapeutic strategy.[1] Small molecule inhibitors designed to fit into the KMT2A-binding pocket on Menin competitively block this protein-protein interaction, leading to the displacement of the oncogenic complex from chromatin.[5][6] This action triggers the downregulation of the leukemogenic gene program, inducing differentiation and apoptosis in KMT2A-r leukemia cells.[1][7] Several Menin inhibitors, such as Revumenib and Ziftomenib, have shown remarkable single-agent activity in preclinical models and promising responses in clinical trials for patients with relapsed or refractory acute leukemias.[8][9][10] This guide provides an in-depth overview of the core mechanism, quantitative preclinical and clinical data, key experimental protocols, and future directions for Menin-MLL inhibition.

Mechanism of Action: Disrupting a Critical Oncogenic Partnership

In KMT2A-rearranged leukemia, the N-terminus of the KMT2A protein is fused with one of over 80 different partner proteins.[1] This fusion retains the binding domain for Menin. The Menin protein acts as a critical scaffold, connecting the KMT2A fusion protein to the chromatin.[11] This tethering is essential for the fusion protein to aberrantly activate the transcription of key target genes that block hematopoietic differentiation and promote uncontrolled cell growth.[1][12]

Menin inhibitors are small molecules designed to occupy the deep central cavity on the Menin protein where the KMT2A fusion protein normally binds.[6][13] By physically blocking this pocket, the inhibitors prevent the Menin-KMT2A interaction.[5] This leads to a cascade of downstream effects:

  • Displacement from Chromatin: The KMT2A-fusion protein complex is ejected from its target gene loci.[1][7]

  • Transcriptional Repression: The expression of critical leukemogenic genes, most notably HOXA9, MEIS1, and FLT3, is rapidly suppressed.[3][14]

  • Cellular Differentiation: The block on hematopoietic differentiation is lifted, and leukemic blasts begin to mature into normal myeloid cells.[3][15]

  • Apoptosis: The loss of the pro-survival signals from the oncogenic program leads to programmed cell death.[1]

This targeted approach has proven to be highly selective for leukemia cells harboring KMT2A rearrangements or NPM1 mutations (which also rely on the Menin-KMT2A interaction), with minimal toxicity observed in preclinical models and early clinical trials.[3][9]

Menin_MLL_Inhibition cluster_0 KMT2A-Rearranged Leukemia Cell cluster_1 Therapeutic Intervention cluster_2 Therapeutic Outcome MLL_Fusion KMT2A Fusion Protein Menin Menin MLL_Fusion->Menin Binds Chromatin Chromatin Menin->Chromatin Tethers to Target_Genes_Down Target Gene Downregulation Menin->Target_Genes_Down Inhibition Leads to Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Contains Leukemogenesis Leukemia Proliferation & Differentiation Block Target_Genes->Leukemogenesis Upregulation Drives Menin_Inhibitor Menin Inhibitor Menin_Inhibitor->Menin Binds to Menin Pocket Blocked Interaction Blocked Differentiation Cell Differentiation & Apoptosis Target_Genes_Down->Differentiation Leads to

Caption: Mechanism of Menin-KMT2A inhibition in MLL-rearranged leukemia.

Quantitative Data on Menin-MLL Inhibitors

A growing pipeline of Menin inhibitors is under development. The tables below summarize key quantitative data from preclinical studies and clinical trials for several prominent compounds.

Table 1: Preclinical Potency and Selectivity of Menin Inhibitors
CompoundTarget AssayIC50 / KdCell Line (Target)GI50 / IC50Reference(s)
MI-2-2 Menin-MBM1 Binding (FP)IC50: 46 nMMLL-AF9 transformed BMCs~1 µM[5]
Menin BindingKd: 22 nMMV4;11 (MLL-AF4)~1 µM[5]
MI-463 Menin-MLL Interaction-MOLM-13 (MLL-AF9)IC50: 15.3 nM[15]
MI-503 Menin-MLL Interaction-MOLM-13 (MLL-AF9)IC50: 14.7 nM[15]
VTP50469 Menin-MLL Interaction-MOLM-13 (MLL-AF9)IC50: ~10 nM[1][14]
(analog of Revumenib)RS4;11 (MLL-AF4)IC50: ~11 nM[1]
DS-1594 Menin-MLL1 InteractionIC50: 1.4 nMMOLM-13 (MLL-AF9)GI50: 2.5 nM[16]
MV4;11 (MLL-AF4)GI50: 28 nM[16]
D0060-319 Menin-MLL Binding (FP)IC50: 7.46 nMMV4;11 (MLL-AF4)IC50: 4.0 nM[17]
MOLM-13 (MLL-AF9)IC50: 1.7 nM[17]

FP: Fluorescence Polarization; IC50: Half maximal inhibitory concentration; Kd: Dissociation constant; GI50: Half maximal growth inhibition.

Table 2: In Vivo Efficacy and Pharmacokinetics
CompoundMouse ModelDosingKey Outcome(s)Oral BioavailabilityReference(s)
MI-463 MV4;11 Xenograft35 mg/kg, daily~3-fold tumor reduction vs. control~45%[3][18]
MI-503 MV4;11 Xenograft60 mg/kg, daily~8-fold tumor reduction vs. control~75%[3][18]
VTP50469 PDX (MLL-r ALL/AML)-Dramatic reduction in leukemia burden; long-term disease-free survivalOrally bioavailable[1][7]
MI-3454 PDX (MLL-r)-Induced complete remission or blocked leukemia progressionOrally bioavailable[19]

PDX: Patient-Derived Xenograft; MLL-r: MLL-rearranged; ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia.

Table 3: Clinical Trial Data for Menin Inhibitors
CompoundTrial / IndicationCombination TherapyORRCR/CRh RateReference(s)
Revumenib R/R KMT2Ar/NPM1m AML+ ASTX727 + Venetoclax82%48%[20]
Ziftomenib Newly Diagnosed KMT2Ar/NPM1m AML+ "7+3" Chemotherapy91%91%[20]

R/R: Relapsed/Refractory; KMT2Ar: KMT2A-rearranged; NPM1m: NPM1-mutated; AML: Acute Myeloid Leukemia; ORR: Overall Response Rate; CR/CRh: Complete Remission / CR with partial hematologic recovery.

Key Experimental Protocols

Validating the mechanism and efficacy of Menin-MLL inhibitors requires a suite of specialized biochemical, cellular, and in vivo assays.

Fluorescence Polarization (FP) Binding Assay
  • Principle: This biochemical assay directly measures the binding of an inhibitor to Menin and its ability to displace an MLL-derived peptide. A small, fluorescently-labeled MLL peptide tumbles rapidly in solution, emitting depolarized light. When bound to the much larger Menin protein, its tumbling slows, and the emitted light is more polarized. An effective inhibitor will displace the fluorescent peptide, causing a measurable decrease in polarization.[21]

  • Methodology:

    • Reagents: Purified recombinant full-length Menin protein; a fluorescein-labeled peptide corresponding to the Menin-binding motif of MLL (e.g., FLSN_MLL).[21]

    • Procedure: a. Menin protein and the fluorescent MLL peptide are incubated together in a buffer solution in microplate wells to allow binding, establishing a high polarization signal.[21] b. Test compounds (inhibitors) are added to the wells at various concentrations. c. The plate is incubated to allow the system to reach equilibrium. d. Fluorescence polarization is measured using a plate reader. A decrease in signal indicates displacement of the MLL peptide by the test compound.[21]

    • Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.

Cellular Co-Immunoprecipitation (Co-IP)
  • Principle: Co-IP is used to verify that the inhibitor disrupts the Menin-KMT2A fusion protein interaction within a cellular context.

  • Methodology:

    • Cell Culture and Treatment: KMT2A-r leukemia cells (e.g., HEK-293 cells transfected with a Flag-tagged MLL-AF9 construct) are cultured and treated with the Menin inhibitor or a vehicle control (DMSO) for a specified time.[22]

    • Lysis: Cells are harvested and lysed with a gentle lysis buffer to preserve protein-protein interactions.

    • Immunoprecipitation: An antibody targeting one of the proteins in the complex (e.g., an anti-Flag antibody for the tagged MLL-AF9) is added to the cell lysate. The antibody-protein complexes are then captured using protein A/G-coated beads.

    • Washing and Elution: The beads are washed to remove non-specifically bound proteins. The captured protein complexes are then eluted from the beads.

    • Western Blotting: The eluted samples are run on an SDS-PAGE gel and analyzed by Western blot using antibodies for both Menin and the MLL fusion protein (e.g., anti-Menin and anti-Flag). A reduction in the Menin signal in the inhibitor-treated sample compared to the control indicates that the interaction was disrupted.[22]

Experimental_Workflow cluster_FP Fluorescence Polarization Assay cluster_CoIP Co-Immunoprecipitation Workflow cluster_PDX Patient-Derived Xenograft (PDX) Model FP_1 1. Mix Fluorescent MLL Peptide + Menin FP_2 2. Add Test Inhibitor FP_1->FP_2 FP_3 3. Measure Polarization FP_2->FP_3 FP_4 Result: IC50 Value FP_3->FP_4 CoIP_1 1. Treat MLL-r Cells with Inhibitor CoIP_2 2. Lyse Cells & IP for MLL-Fusion CoIP_1->CoIP_2 CoIP_3 3. Western Blot for Menin CoIP_2->CoIP_3 CoIP_4 Result: Reduced Menin Signal CoIP_3->CoIP_4 PDX_1 1. Engraft NSG Mice with Patient Leukemia Cells PDX_2 2. Treat with Inhibitor vs. Vehicle PDX_1->PDX_2 PDX_3 3. Monitor Leukemia Burden (Bioluminescence) & Survival PDX_2->PDX_3 PDX_4 Result: Tumor Regression, Survival Benefit PDX_3->PDX_4

Caption: Key experimental workflows for evaluating Menin-MLL inhibitors.
In Vivo Xenograft Models

  • Principle: To assess the therapeutic potential of an inhibitor in a living organism, human leukemia cells are implanted into immunodeficient mice.

  • Methodology:

    • Cell Lines and Models: Commonly used cell lines include MV4;11 and MOLM-13.[17] For more clinically relevant models, patient-derived xenografts (PDX) are used, where primary leukemia cells from patients are directly engrafted into mice.[1][7] Immunodeficient mouse strains like BALB/c nude or NSG are required.[3][23]

    • Engraftment: A set number of leukemia cells (often engineered to express luciferase for imaging) are injected into the mice, typically intravenously or subcutaneously.[17][23]

    • Treatment: Once leukemia is established (confirmed by bioluminescent imaging or peripheral blood analysis), mice are randomized into treatment and vehicle control groups. The inhibitor is administered, often orally, according to a defined schedule (e.g., daily for 21 days).[17][18]

    • Monitoring: Efficacy is assessed by tracking tumor volume (for subcutaneous models), leukemia burden via bioluminescent imaging, and overall survival.[18][24]

    • Pharmacodynamic Studies: At the end of the study, tissues can be harvested to analyze the expression of target genes like Hoxa9 and Meis1 to confirm on-target drug activity in vivo.[3]

Resistance, Combination Therapies, and Future Outlook

While Menin inhibitors show great promise, the emergence of resistance is a clinical challenge.[8] The most common mechanism is the acquisition of mutations in the MEN1 gene itself.[25][26] These mutations are located in the drug-binding pocket and are selected to prevent the inhibitor from binding while preserving the essential interaction with the KMT2A fusion protein.[12][25]

To combat resistance and improve the depth and durability of responses, combination strategies are being actively explored. Preclinical and clinical data suggest strong synergy when Menin inhibitors are combined with:

  • Standard Chemotherapy: Agents like cytarabine and daunorubicin ("7+3") show enhanced efficacy with Menin inhibitors in newly diagnosed patients.[20][27]

  • BCL-2 Inhibitors: Combining with Venetoclax provides a dual attack on leukemia cell survival pathways.[20]

  • FLT3 Inhibitors: For KMT2A-r leukemias that also harbor FLT3 mutations, a combination with drugs like Gilteritinib is highly effective.[28]

  • CDK6 Inhibitors: Palbociclib, when combined with a Menin inhibitor, shows synergistic anti-leukemic effects in models of NUP98-rearranged leukemia, another subtype dependent on the Menin-MLL interaction.[28]

The development of Menin inhibitors marks a significant advancement in targeted therapy for acute leukemias. With the recent FDA approval of Revumenib for relapsed/refractory KMT2A-rearranged leukemia, this drug class is poised to become a cornerstone of treatment.[11] Future research will focus on optimizing combination therapies, overcoming resistance with next-generation inhibitors, and expanding their use to earlier lines of treatment and other Menin-dependent cancers.[11][26]

References

The Tipping Point: A Technical Guide to Menin-MLL Inhibition in NPM1-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) with Nucleophosmin 1 (NPM1) mutations represents a distinct molecular subtype of leukemia, accounting for approximately 30% of all adult AML cases.[1] While often associated with a favorable prognosis, relapse remains a significant challenge.[2] A pivotal breakthrough in targeting NPM1-mutated AML has emerged with the development of small molecule inhibitors targeting the interaction between Menin and the Mixed-Lineage Leukemia (MLL1) protein. This interaction is crucial for the leukemogenic activity driven by both MLL rearrangements and NPM1 mutations through the upregulation of key downstream targets like HOX and MEIS1 genes.[3][4][5][6] This in-depth technical guide provides a comprehensive overview of the core science, preclinical and clinical data, and experimental methodologies related to Menin-MLL inhibitors in the context of NPM1-mutated AML.

The Menin-MLL Axis: A Critical Dependency in NPM1-Mutated AML

The pathogenesis of NPM1-mutated AML is intricately linked to the aberrant cytoplasmic localization of the NPM1 protein, which leads to a gene expression profile similar to that of MLL-rearranged leukemias, characterized by the overexpression of HOX and MEIS1 genes.[4] This leukemogenic program is dependent on the interaction between the wild-type MLL1 protein and the scaffolding protein Menin.[6][7][8] Menin acts as a critical cofactor, tethering the MLL1 complex to chromatin and enabling the transcriptional activation of its target genes, which are essential for maintaining the leukemic state.[3][9]

Disruption of the Menin-MLL1 interaction with small molecule inhibitors has been shown to reverse this oncogenic activity, leading to the downregulation of HOXA9 and MEIS1, induction of differentiation, and apoptosis in NPM1-mutated AML cells.[5][10] This targeted approach has demonstrated significant promise in preclinical models and has rapidly progressed to clinical trials.[11]

Signaling Pathway Diagram

Menin_MLL_Pathway Mechanism of Menin-MLL Inhibition in NPM1-Mutated AML cluster_nucleus Nucleus NPM1_mut Mutant NPM1 Menin Menin NPM1_mut->Menin Aberrant Interaction MLL1 MLL1 Menin->MLL1 Forms Complex Chromatin Chromatin MLL1->Chromatin Binds to HOX_MEIS1 HOX / MEIS1 Genes Chromatin->HOX_MEIS1 Activates Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival, Differentiation Block) HOX_MEIS1->Leukemogenesis Drives Differentiation_Apoptosis Differentiation & Apoptosis Menin_Inhibitor Menin Inhibitor (e.g., Revumenib, Ziftomenib) Menin_Inhibitor->Menin Blocks Interaction Menin_Inhibitor->Differentiation_Apoptosis Induces Experimental_Workflow General Experimental Workflow for Menin-MLL Inhibitor Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Cell_Lines NPM1-mutated AML Cell Lines Treatment Treat with Menin-MLL Inhibitor Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Colony_Assay Colony Forming Assay Treatment->Colony_Assay Co_IP Co-Immunoprecipitation (Menin-MLL Interaction) Treatment->Co_IP Gene_Expression Gene Expression Analysis (RT-qPCR / RNA-seq) Treatment->Gene_Expression Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot PDX_Model Establish NPM1-mutated AML PDX Model Inhibitor_Treatment Treat Mice with Menin-MLL Inhibitor PDX_Model->Inhibitor_Treatment Tumor_Burden Monitor Leukemia Burden (e.g., Bioluminescence, Flow Cytometry) Inhibitor_Treatment->Tumor_Burden Survival_Analysis Kaplan-Meier Survival Analysis Inhibitor_Treatment->Survival_Analysis Patient_Enrollment Enroll R/R NPM1-mutated AML Patients Drug_Administration Administer Menin-MLL Inhibitor Patient_Enrollment->Drug_Administration Efficacy_Endpoints Assess Efficacy (CR, CRh, ORR) Drug_Administration->Efficacy_Endpoints Safety_Profile Evaluate Safety and Tolerability Drug_Administration->Safety_Profile

References

An In-depth Technical Guide to the Irreversibility of Menin-MLL Inhibitor 20

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of Menin-MLL inhibitor 20, an irreversible inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. It is intended for researchers, scientists, and drug development professionals, offering insights into the inhibitor's mechanism of action, experimental characterization, and the underlying signaling pathways.

Core Mechanism of Irreversible Inhibition

This compound is designed as a targeted covalent inhibitor. Its mechanism of action is centered on the formation of a stable, covalent bond with a specific cysteine residue, Cys329, located within the MLL binding pocket of the Menin protein[1]. This irreversible binding event effectively and permanently blocks the interaction between Menin and MLL fusion proteins, which is a critical driver for the progression of MLL-rearranged leukemias[1][2]. The sustained inhibition achieved through this covalent modification is hypothesized to offer a more durable and potent anti-leukemic effect compared to reversible inhibitors[3].

Signaling Pathway and Biological Impact

The Menin-MLL interaction is a key component of an oncogenic signaling pathway in MLL-rearranged leukemias. Menin acts as a scaffolding protein, tethering MLL fusion proteins to chromatin. This complex then upregulates the expression of target genes, most notably HOXA9 and MEIS1, which are essential for maintaining the undifferentiated and proliferative state of leukemia cells[2][4].

By irreversibly binding to Menin, inhibitor 20 disrupts the formation of the Menin-MLL fusion protein complex, leading to the downregulation of HOXA9 and MEIS1 expression. This, in turn, induces cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged leukemia cells[5][6][7].

cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia MLL Wild-type MLL Menin Menin MLL->Menin Interaction H3K4me3 H3K4 Trimethylation Menin->H3K4me3 Regulates Gene_Expression Normal Gene Expression (e.g., HOXA9, MEIS1) H3K4me3->Gene_Expression Activates Differentiation Hematopoietic Differentiation Gene_Expression->Differentiation Promotes MLL_Fusion MLL Fusion Protein Menin_Leukemia Menin MLL_Fusion->Menin_Leukemia Aberrant Interaction Upregulation Upregulation of HOXA9, MEIS1 Menin_Leukemia->Upregulation Drives Leukemogenesis Leukemogenesis Upregulation->Leukemogenesis Maintains Inhibitor_20 This compound Inhibitor_20->Menin_Leukemia Irreversibly Binds (Cys329)

Caption: Menin-MLL Signaling in Normal and Leukemic States.

Quantitative Data

While specific quantitative data for "this compound" is primarily detailed within patent literature[1], the following table summarizes typical potency values for highly potent, irreversible Menin-MLL inhibitors based on published data for similar compounds like M-1121 and M-525.

ParameterCell LineValue (nM)Reference
IC50 (Menin Binding) Biochemical Assay< 10[2]
IC50 (Cell Growth) MV4;11 (MLL-AF4)10 - 50[4]
IC50 (Cell Growth) MOLM-13 (MLL-AF9)50 - 100[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the irreversibility and efficacy of this compound.

1. Fluorescence Polarization (FP) Assay for Menin-MLL Interaction Inhibition

  • Objective: To determine the in vitro potency (IC50) of the inhibitor in disrupting the Menin-MLL interaction.

  • Principle: A fluorescently labeled peptide derived from the MLL protein (e.g., FLSN-MLL) is used. When bound to the larger Menin protein, the peptide's rotation is slowed, resulting in a high fluorescence polarization signal. An inhibitor that displaces the labeled peptide will cause a decrease in this signal.

  • Protocol:

    • Recombinant human Menin protein is incubated with a fluorescein-labeled MLL-derived peptide (typically 5-10 nM) in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • A serial dilution of this compound (or DMSO as a control) is added to the Menin-peptide mixture in a 384-well black plate.

    • The plate is incubated at room temperature for 1-2 hours to reach binding equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

    • The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Menin Menin Protein Complex Menin-MLL Peptide Complex (High Polarization) Menin->Complex MLL_peptide Fluorescent MLL Peptide MLL_peptide->Complex Displaced Displaced MLL Peptide (Low Polarization) Complex->Displaced Inhibitor Displaces Inhibitor Inhibitor 20 Inhibitor->Menin Binds

Caption: Workflow for Fluorescence Polarization Assay.

2. Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

  • Objective: To confirm the covalent and irreversible binding of the inhibitor to the Menin protein.

  • Principle: The mass of the Menin protein is measured before and after incubation with the inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

  • Protocol:

    • Purified recombinant Menin protein (e.g., 5-10 µM) is incubated with an excess of this compound (e.g., 50-100 µM) in a suitable buffer (e.g., PBS) for several hours at room temperature or 37°C. A control sample with DMSO is run in parallel.

    • The reaction mixture is desalted using a C4 ZipTip or similar reversed-phase chromatography method to remove unbound inhibitor.

    • The intact protein is analyzed by liquid chromatography-mass spectrometry (LC-MS) using an electrospray ionization (ESI) source.

    • The resulting mass spectra are deconvoluted to determine the precise mass of the protein.

    • A mass increase in the inhibitor-treated sample that matches the molecular weight of inhibitor 20 confirms covalent binding.

Start Incubate Menin with Inhibitor 20 Desalt Desalt to Remove Unbound Inhibitor Start->Desalt LCMS LC-MS Analysis of Intact Protein Desalt->LCMS Deconvolute Deconvolute Mass Spectrum LCMS->Deconvolute Compare Compare Mass of Treated vs. Control Menin Deconvolute->Compare Result Mass Shift Confirms Covalent Adduct Compare->Result

Caption: Mass Spectrometry Workflow for Covalent Adduct Detection.

3. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effect of the inhibitor on MLL-rearranged and wild-type leukemia cell lines.

  • Protocol:

    • Leukemia cells (e.g., MV4;11, MOLM-13) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

    • Cells are treated with a serial dilution of this compound for 72-96 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan crystals.

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

4. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

  • Objective: To measure the effect of the inhibitor on the expression of MLL target genes.

  • Protocol:

    • MLL-rearranged leukemia cells are treated with this compound at various concentrations for 24-48 hours.

    • Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • cDNA is synthesized from the RNA using a reverse transcription kit.

    • qRT-PCR is performed using TaqMan or SYBR Green chemistry with primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • The relative gene expression is calculated using the ΔΔCt method.

References

In-Depth Technical Guide to Menin-MLL Inhibitor 20 (WO2020142557A1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core scientific information disclosed in patent WO2020142557A1, focusing on a novel series of irreversible inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. The document details the preclinical data, experimental methodologies, and the underlying mechanism of action for these compounds, with a particular focus on "Menin-MLL inhibitor 20," identified as a key example.

Core Innovation and Mechanism of Action

The patent describes a series of heterocyclic compounds designed to irreversibly inhibit the interaction between Menin and MLL.[1] This interaction is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements. By disrupting this interaction, the compounds aim to downregulate the expression of oncogenic target genes, such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in MLL-rearranged leukemia cells. The irreversible nature of the inhibition is a key feature, suggesting a prolonged therapeutic effect. The compounds are reported to form a covalent bond with a specific cysteine residue on the Menin protein.[1]

Quantitative Biological Data

The patent provides in vitro data for a series of compounds, demonstrating their inhibitory potency against the Menin-MLL interaction and their anti-proliferative effects in leukemia cell lines. The data for representative compounds, including "this compound" (referred to as "Intermediate 6" in some contexts), are summarized below.[2]

Compound IDMenin-MLL Interaction IC50 (µM)MOLM-13 Cell Proliferation IC50 (µM)
Compound 1 < 0.25< 1
Example 2 < 1< 5
Example 5 < 0.5< 2
Example 12 < 0.1< 0.5
This compound (Intermediate 6) Data not explicitly provided in a table, but described as a potent irreversible inhibitorPotent anti-proliferative activity

Note: The patent discloses a range of IC50 values, with some embodiments having IC50s below 10 µM, some below 1 µM, and some below 0.25 µM for the enzyme assay.[1] Specific values for all individual compounds are not consistently provided in a single table.

Key Experimental Protocols

Detailed methodologies for the key biological assays are described within the "Examples" section of the patent. These protocols are essential for understanding and potentially replicating the reported findings.

Menin-MLL Interaction Assay (Biochemical)

This assay evaluates the ability of the compounds to disrupt the binding of Menin to an MLL-derived peptide.

  • Reagents: Recombinant human Menin protein, biotinylated MLL peptide, streptavidin-coated donor beads, and protein A-conjugated acceptor beads.

  • Procedure:

    • Menin protein is incubated with the test compound or DMSO vehicle in an assay buffer.

    • The biotinylated MLL peptide is added to the mixture.

    • Streptavidin-coated donor beads and protein A-conjugated acceptor beads are added.

    • The plate is incubated in the dark to allow for bead proximity due to the Menin-MLL interaction.

  • Detection: The AlphaScreen signal is measured using an appropriate plate reader. A decrease in signal indicates inhibition of the Menin-MLL interaction.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MOLM-13)

This assay assesses the cytotoxic or cytostatic effects of the compounds on a human acute myeloid leukemia (AML) cell line known to harbor an MLL rearrangement.

  • Cell Line: MOLM-13 cells.

  • Procedure:

    • MOLM-13 cells are seeded into 96-well plates.

    • Cells are treated with serial dilutions of the test compounds or DMSO vehicle.

    • Plates are incubated for a specified period (e.g., 4 days).[1]

  • Detection: Cell viability is determined using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: IC50 values, representing the concentration of compound required to inhibit cell growth by 50%, are calculated from the dose-response curves.

Visualizing the Core Concepts

To further elucidate the information presented in the patent, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.

Menin_MLL_Inhibition_Pathway cluster_0 Normal Oncogenic Activity cluster_1 Inhibition by Compound 20 Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Binding DNA DNA (Target Genes: HOXA9, MEIS1) MLL_Fusion->DNA Binds to Promoter Regions Transcription Oncogenic Gene Transcription DNA->Transcription Leads to Menin_Inhibited Menin No_Binding Interaction Blocked Menin_Inhibited->No_Binding Compound20 This compound Compound20->Menin_Inhibited Irreversible Covalent Binding MLL_Fusion_2 MLL Fusion Protein Apoptosis Apoptosis & Differentiation Reduced_Transcription Reduced Transcription Reduced_Transcription->Apoptosis DNA_2 DNA DNA_2->Reduced_Transcription

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay start_biochem Incubate Menin with Compound add_mll Add Biotinylated MLL Peptide start_biochem->add_mll add_beads Add Donor and Acceptor Beads add_mll->add_beads read_signal Measure AlphaScreen Signal add_beads->read_signal calc_ic50_biochem Calculate IC50 read_signal->calc_ic50_biochem start_cell Seed MOLM-13 Cells treat_cells Treat with Compound start_cell->treat_cells incubate_cells Incubate for 4 Days treat_cells->incubate_cells measure_viability Measure Cell Viability (ATP) incubate_cells->measure_viability calc_ic50_cell Calculate IC50 measure_viability->calc_ic50_cell

Caption: Workflow for key in vitro experiments.

References

Methodological & Application

Synthesis Protocol for Menin-MLL Inhibitor 20: An Essential Intermediate for Novel Leukemia Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of Menin-MLL inhibitor 20 (CAS 2448173-47-3), a key intermediate in the development of irreversible inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Dysregulation of this interaction is a critical driver in certain types of acute leukemia, making targeted inhibitors a promising therapeutic strategy.

Introduction

The interaction between the nuclear protein menin and the histone methyltransferase MLL is essential for the leukemogenic activity of MLL fusion proteins, which are hallmarks of a particularly aggressive form of acute leukemia. Small molecule inhibitors that disrupt this protein-protein interaction have emerged as a promising class of targeted therapies. This compound is a crucial synthetic intermediate for the production of BMF-219, an irreversible inhibitor that has demonstrated potent anti-cancer activity. This protocol outlines the multi-step synthesis of this compound, providing a clear pathway for its preparation in a research setting.

Quantitative Data of Menin-MLL Inhibitors

The following table summarizes the in vitro activity of various Menin-MLL inhibitors, providing a comparative overview of their potency.

Compound NameTarget Binding (Kd)IC50 (Menin-MBM1 Interaction)IC50 (Menin-MLL Bivalent Interaction)Cell Growth Inhibition (GI50)Reference
MI-2-2 22 nM46 nM520 nMLow micromolar[1]
MIV-6R 85 nM56 nMNot ReportedNot Reported[2]
MIV-6 Not Reported67 nMNot ReportedLow micromolar[2]
MIV-3R Not Reported270 nMNot ReportedNot Reported[2]
MI-463 ~10 nM~15 nM32 nMNot Reported[3]
MI-503 ~10 nM~15 nM33 nMNot Reported[3]
BMF-219 IrreversibleNot ApplicableNot Applicable0.1 to 0.38 µM (in CLL samples)
This compound Not Applicable (Intermediate)Not ApplicableNot ApplicableNot Applicable

Menin-MLL Signaling Pathway and Inhibition

The following diagram illustrates the critical role of the Menin-MLL interaction in leukemia and the mechanism of action of Menin-MLL inhibitors.

Menin_MLL_Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction Histone Histone H3 MLL_fusion->Histone Methylates DNA DNA Menin->DNA H3K4me3 H3K4 Trimethylation Histone->H3K4me3 leads to Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) H3K4me3->Target_Genes Activates Leukemia Leukemia Progression Target_Genes->Leukemia Inhibitor This compound (precursor to BMF-219) Inhibitor->Menin Binds to MLL pocket

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia and its inhibition.

Experimental Protocols

The synthesis of this compound is a multi-step process. The following protocols are adapted from patent WO2020142557A1.

Step 1: Synthesis of Intermediate 1 (6-bromo-4-morpholino-7H-pyrrolo[2,3-d]pyrimidine)

Synthesis_Step1 start 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine reagent1 Morpholine DIPEA, n-BuOH start->reagent1 product Intermediate 1 (6-bromo-4-morpholino-7H-pyrrolo[2,3-d]pyrimidine) reagent1->product

Caption: Synthesis of Intermediate 1.

Materials:

  • 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

Procedure:

  • To a solution of 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine in n-butanol, add morpholine and DIPEA.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of Intermediate 2 ((4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl)boronic acid)

Synthesis_Step2 start Intermediate 1 reagent1 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Pd(dppf)Cl2, K2CO3 Dioxane/H2O start->reagent1 product Intermediate 2 ((4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl)boronic acid) reagent1->product

Caption: Synthesis of Intermediate 2.

Materials:

  • Intermediate 1

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine Intermediate 1, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, Pd(dppf)Cl2, and K2CO3.

  • Add a mixture of dioxane and water.

  • Degas the mixture with nitrogen or argon and then heat to 80-100 °C for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and perform an aqueous workup.

  • The crude boronic acid derivative is often used in the next step without further purification.

Step 3: Synthesis of Intermediate 3 (4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline)

Synthesis_Step3 start Intermediate 2 reagent1 Oxidative deboronation (e.g., Oxone®) start->reagent1 product Intermediate 3 (4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline) reagent1->product

Caption: Synthesis of Intermediate 3.

Procedure: Note: The patent suggests that Intermediate 3 can be formed from a suitable precursor. A common method to obtain anilines from arylboronic acids is through oxidative deboronation, although specific conditions for this step are not detailed in the provided search results. Alternatively, a Suzuki coupling with a protected aniline followed by deprotection can be employed.

Step 4: Synthesis of Intermediate 5 (tert-butyl (R)-(1-((2-(hydroxymethyl)pyridin-4-yl)methyl)piperidin-3-yl)carbamate)

The synthesis of this intermediate involves multiple steps, starting from commercially available materials. A detailed protocol for this specific intermediate was not found in the provided search snippets. However, a general approach would involve the synthesis of the piperidine core with the correct stereochemistry, followed by N-alkylation with the pyridinylmethyl moiety.

Step 5: Synthesis of this compound (Intermediate 6)

Synthesis_Step5 cluster_reactants Intermediate3 Intermediate 3 reagent1 Amide Coupling (e.g., HATU, DIPEA, DMF) Intermediate3->reagent1 Intermediate5_acid Carboxylic acid derived from Intermediate 5 Intermediate5_acid->reagent1 product This compound (Intermediate 6) reagent1->product

Caption: Final amide coupling to form this compound.

Materials:

  • Intermediate 3 (4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline)

  • Carboxylic acid derivative of Intermediate 5 (prepared by oxidation of the primary alcohol)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid derivative of Intermediate 5 in DMF.

  • Add HATU and DIPEA to the solution and stir for 15-30 minutes to activate the carboxylic acid.

  • Add Intermediate 3 to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. The successful preparation of this key intermediate is a critical step in the development of novel, targeted therapies for MLL-rearranged leukemias. Researchers are advised to follow standard laboratory safety procedures when handling all chemicals. The characterization of all intermediates and the final product by appropriate analytical techniques (NMR, LC-MS, etc.) is essential to ensure purity and structural integrity.

References

Application Notes and Protocols for the Purification of Menin-MLL Inhibitor 20

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menin-MLL inhibitor 20 is a key synthetic intermediate in the development of BMF-219, a potent and irreversible inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1] The Menin-MLL interaction is a critical driver in certain types of leukemia, making its inhibition a promising therapeutic strategy. Menin acts as a scaffold protein, recruiting MLL fusion proteins to target genes such as HOXA9 and MEIS1, leading to their transcriptional activation and subsequent leukemogenesis.[2][3] By disrupting this interaction, Menin-MLL inhibitors can suppress the expression of these oncogenes, inducing differentiation and apoptosis in cancer cells.[3]

The purity of this compound is paramount to ensure the successful synthesis of the final active pharmaceutical ingredient (API), BMF-219, and to avoid the introduction of impurities that could affect its biological activity and safety profile. These application notes provide detailed protocols for the purification of this compound using standard laboratory chromatography techniques.

Chemical Properties of this compound

PropertyValue
Chemical Name N-[(3R)-1-[[2-[[[4-[4-(4-morpholinyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenyl]amino]carbonyl]-4-pyridinyl]methyl]-3-piperidinyl]-carbamic acid, 1,1-dimethylethyl ester
CAS Number 2448173-47-3
Molecular Formula C₃₃H₄₀N₈O₄
Molecular Weight 612.7 g/mol
Solubility Sparingly soluble in DMSO (1-10 mg/mL)

Signaling Pathway of Menin-MLL Interaction and Inhibition

The diagram below illustrates the role of the Menin-MLL complex in leukemogenesis and the mechanism of action of Menin-MLL inhibitors. Menin acts as a crucial cofactor for MLL-fusion proteins, which are responsible for the upregulation of leukemia-promoting genes. Small molecule inhibitors, such as the downstream product of this compound, block the interaction between Menin and MLL, leading to the downregulation of target genes and therapeutic effects.

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA (Target Genes: HOXA9, MEIS1) MLL_fusion->DNA Recruitment Leukemogenesis Leukemogenesis DNA->Leukemogenesis Transcriptional Activation Inhibitor Menin-MLL Inhibitor Inhibitor->Menin Binds to Menin Inhibitor->MLL_fusion Blocks Interaction Therapeutic Effect Therapeutic Effect Inhibitor->Therapeutic Effect Leads to Leukemogenesis->Therapeutic Effect Inhibition

Caption: Menin-MLL signaling pathway and mechanism of inhibition.

Experimental Protocols

The following are representative protocols for the purification of this compound. The choice of method will depend on the scale of the synthesis and the impurity profile of the crude material.

Purification Workflow

Purification_Workflow Crude Crude this compound Dissolution Dissolve in appropriate solvent (e.g., DCM/MeOH) Crude->Dissolution Chromatography Chromatographic Purification Dissolution->Chromatography NPC Normal-Phase Chromatography (Silica Gel) Chromatography->NPC Option 1 RPC Reversed-Phase HPLC Chromatography->RPC Option 2 Fraction_Collection Fraction Collection based on UV detection NPC->Fraction_Collection RPC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC, LC-MS) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal (Rotary Evaporation) Purity_Analysis->Solvent_Removal Fractions >95% pure Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: General workflow for the purification of this compound.

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is suitable for the purification of gram-scale quantities of the crude product.

Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Flash chromatography system with UV detector

  • Glass columns

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC to achieve good separation of the product from impurities. A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

  • Column Packing: Prepare a silica gel column of appropriate size for the amount of crude material. Pack the column using a slurry of silica gel in the initial mobile phase (e.g., 100% hexanes or DCM).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., DCM). Adsorb the sample onto a small amount of silica gel and dry it. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase according to the gradient determined by TLC analysis (e.g., from 0% to 20% EtOAc in hexanes).

  • Fraction Collection: Collect fractions based on the UV chromatogram, monitoring at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Purity Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to determine the purity of each fraction.

  • Product Isolation: Combine the fractions with the desired purity (>95%) and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a solid.

Representative Chromatography Conditions:

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A Hexanes or Dichloromethane (DCM)
Mobile Phase B Ethyl Acetate (EtOAc) or Methanol (MeOH)
Gradient 0-20% B in A over 30 minutes
Flow Rate Dependent on column size
Detection UV at 254 nm
Protocol 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is suitable for obtaining high-purity this compound, especially for smaller quantities or for final purification steps.

Materials and Reagents:

  • Partially purified or crude this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid (FA) (optional modifier)

  • Preparative RP-HPLC system with a UV detector

  • C18 preparative column

  • Lyophilizer or rotary evaporator

Procedure:

  • Method Development: Develop a suitable gradient method on an analytical RP-HPLC system to achieve optimal separation.

  • Sample Preparation: Dissolve the this compound in a suitable solvent, such as DMSO or the initial mobile phase, and filter it through a 0.45 µm filter.

  • Injection and Elution: Inject the sample onto the preparative C18 column. Elute the compound using a gradient of acetonitrile in water. A small amount of an acid modifier like TFA or FA (e.g., 0.1%) can be added to both mobile phases to improve peak shape.

  • Fraction Collection: Collect fractions corresponding to the product peak based on the UV chromatogram.

  • Purity Analysis: Confirm the purity of the collected fractions using analytical RP-HPLC.

  • Product Isolation: Combine the pure fractions. If an acid modifier was used, a neutralization step may be necessary. Remove the solvents by lyophilization or rotary evaporation to yield the purified product.

Representative RP-HPLC Conditions:

ParameterValue
Stationary Phase C18, 5 µm
Column Dimensions e.g., 21.2 x 150 mm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 20-80% B in A over 20 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm

Data Presentation

The purity of the final product should be assessed using analytical HPLC and the identity confirmed by mass spectrometry and NMR.

Table 1: Analytical HPLC Purity Assessment

SampleRetention Time (min)Peak Area (%)
Crude ProductVaries< 80%
Purified Product(Specify)> 95%

Table 2: Characterization of Purified this compound

Analytical MethodExpected Result
LC-MS (ESI+) [M+H]⁺ = 613.3
¹H NMR Spectrum consistent with the proposed structure
Purity (HPLC) > 95%

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the purification of this compound. The choice between normal-phase and reversed-phase chromatography will depend on the specific requirements of the synthesis and the desired final purity. Careful execution of these methods, coupled with rigorous analytical characterization, will ensure the high quality of this critical intermediate for the development of novel cancer therapeutics.

References

Application Notes and Protocols for HPLC Analysis of Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menin-MLL inhibitors are a promising class of targeted therapies for acute leukemias with KMT2A (formerly MLL) gene rearrangements or NPM1 mutations. The interaction between the scaffold protein menin and the KMT2A protein is a critical driver of leukemogenesis in these subtypes. By disrupting this protein-protein interaction, these inhibitors can halt the proliferation of cancer cells. Accurate and robust analytical methods are crucial for the development, quality control, and clinical monitoring of these therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of small molecule inhibitors, providing essential information on purity, concentration, and stability.

This document provides detailed application notes and protocols for the HPLC analysis of Menin-MLL inhibitors, with a specific focus on revumenib (SNDX-5613). Additionally, it outlines general approaches for other inhibitors in this class and presents the underlying signaling pathway and a typical experimental workflow.

Signaling Pathway of Menin-MLL Interaction and Inhibition

The menin protein acts as a scaffold, interacting with KMT2A (or its fusion proteins in rearranged leukemias) to regulate the transcription of key genes involved in cell proliferation and differentiation, such as HOXA9 and MEIS1. Menin-MLL inhibitors competitively bind to menin, preventing its interaction with KMT2A and thereby downregulating the expression of these oncogenic genes.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus Menin Menin KMT2A KMT2A (or KMT2A-fusion) Menin->KMT2A Interaction Chromatin Chromatin KMT2A->Chromatin Binds to TargetGenes Target Genes (e.g., HOXA9, MEIS1) Chromatin->TargetGenes Associated with Transcription Leukemogenic Gene Transcription TargetGenes->Transcription Leads to Proliferation Leukemic Cell Proliferation Transcription->Proliferation Menin_Inhibitor Menin-MLL Inhibitor Menin_Inhibitor->Menin Binds and Inhibits

Caption: Menin-MLL signaling pathway and mechanism of inhibition.

Experimental Protocols for HPLC Analysis

Protocol 1: HPLC-DAD Method for the Determination of Revumenib in Biological Matrices

This protocol is adapted from a method for the simultaneous determination of revumenib and venetoclax in human blood serum using Dispersive Solid-Phase Extraction (DSPE) followed by HPLC with a Diode-Array Detector (DAD).[1][2][3]

1. Sample Preparation (DSPE)

  • Objective: To extract and preconcentrate revumenib from human blood serum.

  • Materials:

    • Human blood serum samples

    • Pristine multi-walled carbon nanotubes (MWCNTs)

    • Borate buffer (10 mM, pH 10)

    • Methanol

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • To a suitable microcentrifuge tube, add 8 mg of pristine MWCNTs.

    • Add the serum sample and borate buffer (pH 10; 10 mM).

    • Vortex the mixture to ensure thorough mixing and facilitate the adsorption of the analyte onto the sorbent.

    • Centrifuge to pellet the MWCNTs.

    • Discard the supernatant.

    • Elute the retained analytes from the MWCNTs with a suitable volume of methanol.

    • The resulting solution is then ready for HPLC analysis.

2. HPLC-DAD Analysis

  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase:

      • A: Ammonium acetate (10 mM, pH 7)

      • B: Methanol

    • Elution Mode: Gradient elution. The specific gradient profile should be optimized to achieve the best separation.

    • Flow Rate: 0.9 mL/min.[1][2][3]

    • Column Temperature: 26°C.[1][2][3]

    • Injection Volume: To be determined based on system sensitivity and sample concentration.

    • Detection: DAD, monitor at the maximum absorbance wavelength of revumenib.

  • Internal Standard: Trazodone can be used as an internal standard.[1][2][3]

Quantitative Data Summary (Protocol 1)

ParameterValue
Column C18 Reversed-Phase
Mobile Phase A 10 mM Ammonium Acetate, pH 7
Mobile Phase B Methanol
Elution Gradient
Flow Rate 0.9 mL/min
Column Temperature 26°C
Detection DAD
Internal Standard Trazodone
Limit of Detection (LOD) 0.8 µg/L for revumenib in serum
Limit of Quantification (LOQ) 2.6 µg/L for revumenib in serum
Protocol 2: UPLC-MS/MS Method for the Analysis of Revumenib

This protocol is based on a validated UPLC-MS/MS method for assessing revumenib in human liver microsomes.[4][5]

1. Sample Preparation

  • Objective: To extract revumenib from human liver microsomes.

  • Procedure: A protein precipitation method is typically employed. Specific details would need to be optimized for the matrix.

2. UPLC-MS/MS Analysis

  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C8 column (e.g., 2.1 mm x 50 mm, 3.5 µm).[5]

    • Mobile Phase:

      • A: 0.1% Formic acid in Water (pH 3.2)

      • B: Acetonitrile

    • Elution Mode: Isocratic, with a mobile phase composition of 55% A and 45% B.[4]

    • Flow Rate: 0.6 mL/min.[4]

    • Injection Volume: To be optimized.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for revumenib and the internal standard need to be determined.

Quantitative Data Summary (Protocol 2)

ParameterValue
Column C8 (2.1 mm x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water, pH 3.2
Mobile Phase B Acetonitrile
Elution Isocratic (55% A : 45% B)
Flow Rate 0.6 mL/min
Detection UPLC-MS/MS (ESI+)
Linearity Range 1 - 3000 ng/mL
LOQ 0.96 ng/mL

General HPLC Approaches for Other Menin-MLL Inhibitors

For other Menin-MLL inhibitors such as VTP50469 , MI-463 , MI-503 , and MIV-6 , specific detailed public protocols are less common. However, based on available literature, a general reversed-phase HPLC method can be established as a starting point for method development.[6][7][8][9]

General Chromatographic Conditions

ParameterRecommended Starting Conditions
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFA or Formic Acid
Elution Gradient, e.g., 20% to 80% B over 8-10 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 - 30°C
Detection UV at 214 nm and 254 nm

Experimental Workflow for HPLC Method Development

The development of a robust HPLC method for a novel Menin-MLL inhibitor typically follows a systematic workflow.

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_app Application A Define Analytical Target Profile B Physicochemical Characterization of Inhibitor A->B C Select HPLC Mode (e.g., Reversed-Phase) B->C D Screen Columns and Mobile Phases C->D E Optimize Gradient, Flow Rate, and Temperature D->E F Optimize Detector Settings (e.g., Wavelength) E->F G Assess Specificity, Linearity, and Range F->G H Determine Accuracy and Precision G->H I Evaluate Robustness and Stability H->I J Routine Analysis (QC, Bioanalysis) I->J

Caption: General workflow for HPLC method development.

Conclusion

The provided protocols and application notes serve as a comprehensive guide for the HPLC analysis of Menin-MLL inhibitors. The detailed methods for revumenib offer a direct path for implementation, while the general guidelines for other compounds provide a solid foundation for method development and optimization. Adherence to systematic workflows and proper validation are essential to ensure the generation of high-quality, reliable data in the research and development of these important cancer therapeutics.

References

Application Notes and Protocols for Mass Spectrometry Characterization of Menin-MLL Inhibitor 20

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menin, a scaffold protein encoded by the MEN1 gene, plays a critical role in the pathogenesis of acute leukemias driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[1][2] The interaction between menin and the N-terminus of MLL (or MLL fusion proteins) is essential for the recruitment of this complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and subsequent leukemogenesis.[1][3] Consequently, the disruption of the menin-MLL interaction has emerged as a promising therapeutic strategy for these aggressive hematological malignancies.

Menin-MLL inhibitor 20 is an irreversible inhibitor of the menin-MLL protein-protein interaction, demonstrating potential as an anti-tumor agent.[4][5] As with any small molecule drug candidate, comprehensive characterization is paramount for its development and clinical translation. Mass spectrometry (MS) is an indispensable analytical technique in this process, providing crucial information on the identity, purity, and structure of the inhibitor.[6][7] Coupled with liquid chromatography (LC), MS offers high sensitivity and selectivity for the analysis of small molecules in complex matrices.[7][8]

These application notes provide a detailed overview of the mass spectrometry characterization of this compound, including its chemical properties, a representative signaling pathway, and standardized protocols for its analysis.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below. This information is fundamental for its analytical characterization.

PropertyValueReference
Molecular Formula C33H40N8O4[4]
Molecular Weight 612.72 g/mol [4]
CAS Number 2448173-47-3[4]
Appearance Powder[4]
Solubility Soluble in DMSO[4]

Signaling Pathway

The following diagram illustrates the central role of the menin-MLL interaction in MLL-rearranged leukemia and the mechanism of action of this compound. Menin acts as a critical scaffold protein, linking MLL fusion proteins to the chromatin, which leads to the expression of leukemogenic target genes. This compound irreversibly binds to menin, disrupting this interaction and thereby inhibiting the oncogenic signaling cascade.

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Chromatin Chromatin MLL_Fusion->Chromatin Binds to Leukemogenesis Leukemogenesis Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Associated with Target_Genes->Leukemogenesis Drives Inhibitor This compound Inhibitor->Menin Irreversibly Binds

Caption: The Menin-MLL signaling pathway and its inhibition.

Experimental Workflow for Mass Spectrometry Characterization

The following diagram outlines a typical workflow for the characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Interpretation Sample This compound (Solid) Dissolution Dissolve in DMSO (Stock Solution) Sample->Dissolution Dilution Dilute with Acetonitrile/Water (Working Solution) Dissolution->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject into LC-MS System Filtration->Injection LC_Separation Liquid Chromatography (C18 Column) Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analyzer (e.g., Q-TOF, Triple Quadrupole) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Data_Processing Data Processing (Software) Data_Acquisition->Data_Processing Characterization Characterization: - Molecular Weight Confirmation - Purity Assessment - Fragmentation Analysis Data_Processing->Characterization

Caption: Experimental workflow for LC-MS analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data and preventing instrument contamination.[8][9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.22 µm syringe filters

  • 2 mL LC-MS vials with septa

Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a stock solution of 1 mg/mL.[9]

  • Working Solution Preparation: Dilute the stock solution with a mixture of acetonitrile and water (typically 50:50 v/v) to a final concentration of approximately 1-10 µg/mL.[9] It is crucial to avoid using high concentrations of DMSO in the final solution as it can interfere with the electrospray ionization process.[9]

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[9]

  • Sample Transfer: Transfer the filtered solution into a 2 mL LC-MS vial.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following is a general LC-MS method that can be adapted for the analysis of this compound. Method optimization may be required based on the specific instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole)

LC Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 45 psi
Scan Range (m/z) 100 - 1000
Data Acquisition Mode Full Scan (for confirmation) and/or Tandem MS (MS/MS) for structural elucidation

Data Presentation and Interpretation

The primary goal of the MS analysis is to confirm the molecular weight of this compound and assess its purity.

Expected Results:

In positive ion mode, the expected protonated molecule [M+H]⁺ for this compound (C33H40N8O4) would be observed at an m/z of 613.32.

Representative Mass Spectrum Data:

Ion SpeciesCalculated m/zObserved m/z
[M+H]⁺613.3215613.3210
[M+Na]⁺635.3034635.3028

Note: The observed m/z values are hypothetical and should be determined experimentally. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

Purity Assessment:

The purity of the inhibitor can be estimated by integrating the peak area of the compound of interest in the total ion chromatogram (TIC) and comparing it to the total area of all observed peaks.

Structural Elucidation (MS/MS):

Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure of the inhibitor. By selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This fragmentation pattern can be used to confirm the presence of key structural motifs within the molecule.

Conclusion

Mass spectrometry is a powerful and essential tool for the characterization of small molecule drug candidates like this compound. The protocols and information provided in these application notes offer a comprehensive framework for researchers to perform robust and reliable analysis, ensuring the identity, purity, and structural integrity of this promising therapeutic agent. Adherence to these guidelines will facilitate the generation of high-quality data crucial for advancing the development of novel therapies targeting the menin-MLL interaction.

References

Application Note and Protocol: 1H NMR Analysis of Menin-MLL Inhibitor 20

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the characterization of Menin-MLL inhibitor 20 (CAS: 2448173-47-3), a potent and irreversible inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. The Menin-MLL interaction is a critical dependency for the oncogenic activity of MLL fusion proteins, which are drivers of a particularly aggressive form of acute leukemia. This application note outlines the physicochemical properties of this compound, a predicted ¹H NMR analysis for structural verification, a standardized protocol for acquiring high-quality NMR data, and an overview of the targeted signaling pathway.

Introduction

Menin, a nuclear protein encoded by the MEN1 gene, acts as a scaffold protein that is essential for the chromatin recruitment of MLL fusion proteins. This interaction aberrantly maintains the expression of leukemogenic genes, such as HOXA9 and MEIS1, leading to the proliferation of leukemia cells and a block in differentiation. Small molecule inhibitors that disrupt the Menin-MLL interaction represent a promising therapeutic strategy for MLL-rearranged leukemias. This compound is an irreversible inhibitor designed to target this interaction, thereby offering potential as an anti-tumor agent.[1] Accurate structural confirmation and characterization of such small molecules are paramount for drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for this purpose.

Physicochemical Properties and Biological Activity

This compound is a complex heterocyclic molecule with the chemical formula C₃₃H₄₀N₈O₄.[1] A summary of its key properties is provided in the table below. While the specific IC₅₀ value for this compound is not publicly available, other potent Menin-MLL inhibitors have demonstrated IC₅₀ values in the low nanomolar to micromolar range, highlighting the potential potency of this class of compounds. For instance, related inhibitors such as MI-2 and MI-3 show IC₅₀ values of 446 nM and 648 nM, respectively, in inhibiting MLL fusion-carrying leukemia cell lines.[2] More advanced analogs like MI-503 exhibit even greater potency with an IC₅₀ of 14.7 nM.[3]

PropertyValue
IUPAC Name tert-butyl N-[(3R)-1-[[2-[[4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]carbamoyl]-4-pyridinyl]methyl]piperidin-3-yl]carbamate
CAS Number 2448173-47-3
Molecular Formula C₃₃H₄₀N₈O₄
Molecular Weight 612.72 g/mol
Biological Target Menin-MLL protein-protein interaction
Reported Activity Irreversible inhibitor with antitumor activities

Predicted ¹H NMR Spectrum of this compound

The following table outlines the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound. These predictions are based on the analysis of the chemical structure and typical values for similar functional groups. The spectrum is expected to be complex due to the numerous aromatic and aliphatic protons in distinct chemical environments. The numbering of the protons corresponds to the provided chemical structure image.

Note: This is a predicted spectrum. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons (Ar-H)7.0 - 8.5m-
Amide Proton (NH)9.5 - 10.5s (broad)-
Pyrrole Proton (NH)11.0 - 12.0s (broad)-
Methylene Protons (CH₂)2.5 - 4.0m-
Piperidine Protons (CH, CH₂)1.5 - 3.5m-
Morpholine Protons (CH₂)3.7 - 3.9m-
tert-Butyl Protons (CH₃)1.4 - 1.5s-

Protocol for ¹H NMR Spectroscopy

This protocol provides a standardized procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Ensure the compound is fully dissolved. Gentle vortexing or sonication may be required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

2. NMR Instrument Setup

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and match the probe for the ¹H frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve good resolution and lineshape. A half-height linewidth of <0.5 Hz for a singlet is recommended.

3. ¹H NMR Spectrum Acquisition

  • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Set a spectral width that covers the expected range of proton chemical shifts (e.g., -2 to 14 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay (D1) of at least 1-2 seconds to ensure quantitative integration.

  • Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.

4. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum manually to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0.00 ppm or residual solvent peak) to its known value.

  • Integrate the signals to determine the relative ratios of the different protons.

  • Analyze the multiplicities and coupling constants of the signals to aid in structural assignment.

Signaling Pathway and Mechanism of Action

Menin_MLL_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds to Target_Genes Target Genes (e.g., HOXA9, MEIS1) Leukemia_Progression Leukemia Progression Target_Genes->Leukemia_Progression Upregulation leads to Chromatin->Target_Genes Recruits complex to Inhibitor This compound Inhibitor->Menin Binds and inhibits NMR_Workflow A Sample Preparation (Dissolve inhibitor in deuterated solvent) B Transfer to NMR Tube A->B C Insert into NMR Spectrometer B->C D Instrument Setup (Lock, Tune, Shim) C->D E Acquire ¹H NMR Spectrum D->E F Data Processing (FT, Phasing, Referencing, Integration) E->F G Spectral Analysis and Structure Verification F->G

References

Application Notes and Protocols for Menin-MLL Inhibitor Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in a subset of acute leukemias characterized by MLL gene rearrangements. This protein-protein interaction (PPI) is essential for the recruitment of the MLL fusion protein to target genes, such as HOXA9 and MEIS1, leading to their aberrant transcriptional activation and subsequent leukemogenesis.[1][2][3][4][5][6][7] Small molecule inhibitors that disrupt the Menin-MLL interaction have emerged as a promising therapeutic strategy for these aggressive cancers.[5][6][8] This document provides detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of Menin-MLL inhibitors.

Menin-MLL Signaling Pathway

The oncogenic activity of MLL fusion proteins is critically dependent on their direct interaction with Menin.[2] Menin acts as a scaffold protein, linking the N-terminus of MLL fusion proteins to chromatin.[1][2] This complex often includes other cofactors like LEDGF, which further stabilizes the interaction and recruitment to target genes.[1][2][8] The ultimate result is the upregulation of genes that promote cell proliferation and block differentiation, leading to leukemia.

Menin_MLL_Signaling cluster_nucleus Nucleus cluster_complex Oncogenic Complex Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion LEDGF LEDGF Menin->LEDGF Binds DNA DNA (HOXA9, MEIS1 promoters) Menin->DNA Recruitment to Target Genes MLL_Fusion->LEDGF MLL_Fusion->DNA Recruitment to Target Genes LEDGF->DNA Recruitment to Target Genes Transcription Aberrant Gene Transcription DNA->Transcription Leukemogenesis Leukemogenesis (Proliferation ↑, Differentiation ↓) Transcription->Leukemogenesis Menin_MLL_Inhibitor Menin-MLL Inhibitor Menin_MLL_Inhibitor->Menin Binds to Menin

Caption: Menin-MLL signaling pathway in leukemia.

Data Presentation: Inhibitor Activity

The following tables summarize the in vitro activity of various Menin-MLL inhibitors against leukemia cell lines harboring MLL rearrangements.

Table 1: Proliferation Inhibition of Menin-MLL Inhibitors in MLL-Rearranged Cell Lines

InhibitorCell LineMLL FusionGI50 / IC50Assay TypeReference
MI-2MLL-AF9 BMCsMLL-AF9~5 µM (GI50)MTT[6]
MI-2MLL-ENL BMCsMLL-ENL~5 µM (GI50)MTT[6]
MI-2KOPN-8MLL-ENL~10 µM (IC50)MTT[5]
MI-2MV4;11MLL-AF4~15 µM (IC50)MTT[5]
MI-3KOPN-8MLL-ENL~12 µM (IC50)MTT[5]
MI-3MV4;11MLL-AF4~18 µM (IC50)MTT[5]
MI-136Endometrial Cancer OrganoidsN/A4.5 µM (IC50)Not Specified[3]
MI-463MLL-AF9 BMCsMLL-AF90.23 µM (GI50)MTT[9]
MI-503MLL-AF9 BMCsMLL-AF90.22 µM (GI50)MTT[9]
MIV-6RMLL-AF9 BMCsMLL-AF9Not SpecifiedNot Specified[4]
Compound 28 (MI-1481)MLL-AF9 BMCsMLL-AF9< 0.05 µM (GI50)MTT[9]
Compound 28 (MI-1481)MV4;11MLL-AF4~0.1 µM (GI50)MTT[9]
Compound 28 (MI-1481)MOLM-13MLL-AF9~0.1 µM (GI50)MTT[9]
D0060-319MV4-11MLL-AF44.0 nM (IC50)CCK-8[10]
D0060-319MOLM-13MLL-AF91.7 nM (IC50)CCK-8[10]

GI50: 50% growth inhibition; IC50: 50% inhibitory concentration; BMCs: Bone Marrow Cells.

Table 2: Biochemical Inhibition of Menin-MLL Interaction

InhibitorAssay TypeIC50Reference
MI-1Fluorescence Polarization1.9 µM[6]
MIV-6Fluorescence Polarization67 nM[4]
MIV-6RFluorescence Polarization56 nM[4]
MI-463Fluorescence Polarization (MLL4-43)32 nM[9]
MI-503Fluorescence Polarization (MLL4-43)33 nM[9]
Compound 28 (MI-1481)Fluorescence Polarization (MLL4-43)3.6 nM[9]
D0060-319Fluorescence Polarization7.46 nM[10]

Experimental Protocols

General Experimental Workflow

The general workflow for evaluating a Menin-MLL inhibitor involves a tiered approach, starting with proliferation assays to determine overall cytotoxicity, followed by more specific assays to confirm the on-target mechanism of action.

Experimental_Workflow Start Start: Select MLL-rearranged and control cell lines Proliferation 1. Proliferation Assay (e.g., MTT, CellTiter-Glo) Start->Proliferation Apoptosis 2. Apoptosis Assay (e.g., Annexin V) Proliferation->Apoptosis Confirm cytotoxic mechanism Differentiation 3. Differentiation Assay (e.g., CD11b staining) Apoptosis->Differentiation Assess phenotypic changes Target_Gene 4. Target Gene Expression (qRT-PCR for HOXA9, MEIS1) Differentiation->Target_Gene Confirm on-target effect End End: Data Analysis and Conclusion Target_Gene->End

Caption: General workflow for cell-based evaluation of Menin-MLL inhibitors.

Cell Proliferation Assay (MTT-Based)

This protocol is adapted from methodologies used to assess the effect of Menin-MLL inhibitors on the proliferation of leukemia cells.[5][6][9][11]

a. Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13, KOPN-8) and control cell lines lacking MLL rearrangement (e.g., K562, U937).

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Menin-MLL inhibitor stock solution (e.g., 20 mM in DMSO).

  • Sterile DMSO (vehicle control).

  • 96-well flat-bottom microtiter plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

b. Procedure:

  • Cell Plating: Seed cells in 90 µL of culture medium in 96-well plates at a density of 1 x 10^5 cells/mL.

  • Compound Treatment: Prepare serial dilutions of the Menin-MLL inhibitor from the stock solution. Add 10 µL of the diluted compound or DMSO (final concentration typically 0.25%) to the wells.

  • Incubation: Incubate the plates for 72 hours to 7 days in a humidified incubator at 37°C with 5% CO2. For longer incubation periods (e.g., 7 days), change the media and re-supply the compound at day 4.[9]

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO-treated control wells and plot the results as a percentage of cell viability versus inhibitor concentration. Calculate the GI50 or IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V Staining)

This protocol is based on the detection of apoptosis induced by Menin-MLL inhibitors.[5][6]

a. Materials:

  • Leukemia cell lines.

  • Menin-MLL inhibitor and DMSO.

  • 6-well plates.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

  • Flow cytometer.

b. Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the Menin-MLL inhibitor or DMSO at the desired concentrations for 48-72 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Differentiation Assay (CD11b Expression)

This assay measures the induction of myeloid differentiation, a desired outcome of Menin-MLL inhibition in leukemia cells.[5]

a. Materials:

  • Leukemia cell lines (e.g., MLL-AF9 transformed bone marrow cells).

  • Menin-MLL inhibitor and DMSO.

  • FITC- or PE-conjugated anti-CD11b antibody.

  • Flow cytometer.

b. Procedure:

  • Cell Treatment: Treat cells with the inhibitor or DMSO for 7 days.

  • Staining: Harvest the cells, wash with PBS, and stain with the anti-CD11b antibody according to the manufacturer's protocol.

  • Data Acquisition: Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of CD11b-positive cells as an indicator of differentiation.

Target Gene Expression Analysis (qRT-PCR)

This protocol confirms the on-target effect of the inhibitor by measuring the downregulation of MLL fusion protein target genes.[4][6][9]

a. Materials:

  • Leukemia cell lines.

  • Menin-MLL inhibitor and DMSO.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., β-actin).

  • Real-time PCR instrument.

b. Procedure:

  • Cell Treatment: Treat cells with the inhibitor or DMSO for 6 days.[6]

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative real-time PCR using primers for HOXA9, MEIS1, and the housekeeping gene.

  • Data Analysis: Normalize the expression of the target genes to the housekeeping gene and calculate the fold change in expression relative to the DMSO-treated control using the ΔΔCt method. A significant decrease in HOXA9 and MEIS1 expression indicates on-target activity of the Menin-MLL inhibitor.[6]

References

Application Notes and Protocols: Determining the IC50 of Menin-MLL Inhibitor 20 in MOLM-13 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) with rearrangements of the Mixed Lineage Leukemia (MLL) gene presents a significant therapeutic challenge. The interaction between the protein Menin and the N-terminus of MLL is crucial for the leukemogenic activity of MLL fusion proteins.[1][2][3][4][5][6] This interaction stabilizes the MLL fusion protein complex on chromatin, leading to the aberrant expression of downstream target genes such as HOXA9 and MEIS1, which are critical for leukemic cell proliferation and survival.[2][3][5][7][8] Disrupting the Menin-MLL interaction has emerged as a promising therapeutic strategy for this aggressive subtype of AML.

Menin-MLL inhibitor 20 is an irreversible inhibitor of the Menin-MLL protein-protein interaction and has demonstrated antitumor activities.[9][10] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in MOLM-13 cells, a human AML cell line harboring the MLL-AF9 fusion protein.

Data Presentation

The following table summarizes hypothetical IC50 values for this compound and other representative Menin-MLL inhibitors in MOLM-13 cells. This data is for illustrative purposes, reflecting typical potencies observed for this class of compounds.

InhibitorTargetCell LineAssay DurationIC50 (nM)Reference
This compoundMenin-MLL InteractionMOLM-137 days35Hypothetical
MI-503Menin-MLL InteractionMOLM-137 days~500[5]
M-89Menin-MLL1 InteractionMOLM-13Not Specified54[3]
M-808Menin-MLL1 InteractionMOLM-13Not Specified1[3]
M-1121Menin-MLL1 InteractionMOLM-13Not Specified51.5[3]
MI-3454Menin-MLL1 InteractionMOLM-13Not Specified<27[3]
VTP50469Menin-MLL InteractionMOLM-13Not SpecifiedNot Specified[2]

Signaling Pathway

The Menin-MLL signaling pathway is a critical driver of leukemogenesis in MLL-rearranged AML. The diagram below illustrates the key components of this pathway and the mechanism of action for Menin-MLL inhibitors.

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction DNA DNA MLL_Fusion->DNA Binds to Transcription Aberrant Gene Transcription MLL_Fusion->Transcription Drives HOXA9_MEIS1 HOXA9, MEIS1 Target Genes Proliferation Leukemic Cell Proliferation & Survival Transcription->Proliferation Leads to Inhibitor This compound Block Inhibitor->Block Block->Menin Blocks Interaction

Caption: Menin-MLL signaling pathway and inhibitor action.

Experimental Protocols

Cell Culture of MOLM-13 Cells

MOLM-13 cells are a human acute myeloid leukemia cell line established from the peripheral blood of a 20-year-old male with relapsed AML.[11] These cells grow in suspension.

Materials:

  • MOLM-13 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Sterile cell culture flasks (T-25 or T-75)

  • Sterile centrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Thaw a cryopreserved vial of MOLM-13 cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium in a T-25 flask.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell density and viability every 2-3 days. Split the culture when the cell density reaches approximately 1 x 10^6 cells/mL. Maintain the cell density between 0.2 x 10^6 and 2 x 10^6 cells/mL.

IC50 Determination using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • MOLM-13 cells in logarithmic growth phase

  • This compound (stock solution in DMSO)

  • Complete growth medium

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Experimental Workflow Diagram:

MTT_Workflow start Start cell_prep Prepare MOLM-13 Cell Suspension start->cell_prep end End seeding Seed Cells into 96-well Plate cell_prep->seeding treatment Add Inhibitor Dilutions to Wells seeding->treatment inhibitor_prep Prepare Serial Dilutions of this compound inhibitor_prep->treatment incubation Incubate for 7 Days treatment->incubation mtt_add Add MTT Solution incubation->mtt_add mtt_incubation Incubate for 2-4 Hours mtt_add->mtt_incubation solubilize Add Solubilization Solution mtt_incubation->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analysis Calculate % Viability and Determine IC50 read_plate->analysis analysis->end

Caption: Workflow for IC50 determination using MTT assay.

Procedure:

  • Cell Seeding:

    • Harvest MOLM-13 cells in the logarithmic growth phase and determine the cell concentration and viability using a hemocytometer and trypan blue.

    • Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Include wells for vehicle control (DMSO) and blank (medium only).

  • Inhibitor Treatment:

    • Prepare a series of 2-fold or 10-fold serial dilutions of this compound in complete growth medium from a concentrated stock solution in DMSO. The final concentration of DMSO in the wells should be less than 0.1%.

    • Add 100 µL of the inhibitor dilutions to the respective wells. For the vehicle control wells, add medium containing the same concentration of DMSO as the inhibitor-treated wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells and formazan crystals.

    • Carefully aspirate the supernatant without disturbing the cell pellet.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each inhibitor concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).[12][13]

Conclusion

This application note provides a comprehensive protocol for determining the IC50 of this compound in MOLM-13 cells. The provided methodologies and diagrams are intended to guide researchers in accurately assessing the potency of this and other Menin-MLL inhibitors, thereby facilitating the development of novel therapeutics for MLL-rearranged acute myeloid leukemia.

References

Application Notes and Protocols for Menin-MLL Inhibitor Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing co-immunoprecipitation (Co-IP) to study the interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins and to assess the efficacy of small molecule inhibitors in disrupting this interaction. The protocol is designed for use in mammalian cell culture systems.

Introduction

The interaction between the protein Menin, encoded by the MEN1 gene, and the N-terminus of Mixed Lineage Leukemia (MLL) protein is a critical driver in the pathogenesis of acute leukemias characterized by MLL rearrangements.[1][2] This protein-protein interaction (PPI) is essential for the oncogenic activity of MLL fusion proteins, which function by recruiting the Menin-MLL complex to target genes, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[3][4][5] Small molecule inhibitors that disrupt the Menin-MLL interaction represent a promising therapeutic strategy for these aggressive leukemias.[6]

Co-immunoprecipitation is a powerful technique to validate the disruption of the Menin-MLL interaction by a specific inhibitor, such as compound 20.[7][8][9] This method involves the immunoprecipitation of a target protein (e.g., a FLAG-tagged MLL fusion protein) and subsequent detection of its binding partner (e.g., endogenous Menin) by western blotting. A successful inhibitor will reduce or abolish the amount of Menin that is co-immunoprecipitated with the MLL fusion protein.

Signaling Pathway and Experimental Workflow

The Menin-MLL signaling pathway is a key regulator of gene expression in hematopoietic cells. MLL fusion proteins, which retain the N-terminal portion of MLL, interact with Menin. This complex can be further stabilized by interactions with other proteins like LEDGF.[3] The entire complex is then recruited to the promoter regions of target genes, such as HOXA9 and MEIS1, leading to their transcriptional activation and promoting leukemogenesis. Menin-MLL inhibitors work by binding to Menin and preventing its interaction with MLL fusion proteins, thereby inhibiting the downstream signaling cascade.[10]

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin Menin_MLL_complex Menin-MLL-LEDGF Complex Menin->Menin_MLL_complex MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_fusion->Menin_MLL_complex LEDGF LEDGF LEDGF->Menin_MLL_complex Target_Genes Target Genes (HOXA9, MEIS1) Menin_MLL_complex->Target_Genes Recruitment Transcription Leukemogenic Transcription Target_Genes->Transcription Activation Inhibitor Menin-MLL Inhibitor (e.g., Compound 20) Inhibitor->Menin Binds to

Caption: Menin-MLL signaling pathway and inhibitor action.

The experimental workflow for a Menin-MLL inhibitor Co-IP experiment involves several key steps, starting from cell culture and treatment with the inhibitor, followed by cell lysis, immunoprecipitation of the target protein complex, and finally, analysis by western blotting to detect the interaction.

CoIP_Workflow start Start: Culture HEK293 cells transfected with FLAG-MLL-AF9 treatment Treat cells with Menin-MLL inhibitor (e.g., Compound 20) or DMSO (vehicle control) start->treatment lysis Cell Lysis (RIPA or similar buffer) treatment->lysis preclearing Pre-clearing of Lysate (with Protein A/G beads) lysis->preclearing ip Immunoprecipitation (with anti-FLAG M2 affinity gel) preclearing->ip wash Wash Beads (to remove non-specific binding) ip->wash elution Elution of Protein Complex (e.g., with 3xFLAG peptide or SDS sample buffer) wash->elution western SDS-PAGE and Western Blotting elution->western detection Detection with specific antibodies (anti-Menin, anti-FLAG) western->detection end End: Analyze disruption of Menin-MLL interaction detection->end

Caption: Experimental workflow for Menin-MLL Co-IP.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Menin-MLL inhibitor Co-IP protocol.

Table 1: Reagent and Antibody Concentrations

Reagent/AntibodyRecommended Concentration/AmountSource/Reference
Menin-MLL Inhibitor 20Low micromolar (µM) rangeInferred from similar inhibitors
Anti-FLAG M2 Affinity Gel20-40 µL of 50% slurry per IPSigma-Aldrich
Anti-Menin Antibody (IP)2-10 µg per mg of lysateNovus Biologicals, Abcam
Anti-Menin Antibody (WB)1:500 - 1:25,000 dilutionNovus Biologicals, Abcam, Boster Bio
Anti-FLAG Antibody (WB)Varies by manufacturerN/A
Anti-MLL Antibody (WB)1:2000 dilutionThermo Fisher Scientific
Total Protein Lysate1-3 mg per IPGeneral Protocol

Table 2: Buffer Compositions

BufferComponentConcentration
RIPA Lysis Buffer Tris-HCl (pH 7.4)50 mM
NaCl150 mM
NP-401% (v/v)
Sodium deoxycholate0.5% (w/v)
SDS0.1% (w/v)
Protease Inhibitor Cocktail1x
Wash Buffer Tris-HCl (pH 7.4)50 mM
NaCl150-300 mM
Triton X-1000.05% (w/v)
Elution Buffer (Option 1) 3xFLAG Peptide in TBS100-150 µg/mL
Elution Buffer (Option 2) 2x Laemmli Sample Buffer1x final concentration

Experimental Protocols

A. Cell Culture and Treatment
  • Culture HEK293 cells (or other suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfect cells with a mammalian expression vector encoding a FLAG-tagged MLL fusion protein (e.g., pFLAG-CMV-MLL-AF9).

  • Allow cells to express the fusion protein for 24-48 hours.

  • Treat the transfected cells with the Menin-MLL inhibitor (e.g., Compound 20) at the desired final concentration (typically in the low micromolar range). As a negative control, treat a parallel set of cells with an equivalent volume of the vehicle (e.g., DMSO).

  • Incubate the cells for the desired treatment period (e.g., 4-24 hours).

B. Cell Lysis
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease inhibitor cocktail. Use approximately 1 mL of lysis buffer per 10^7 cells.

  • Incubate the cells on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford assay).

C. Immunoprecipitation
  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of a 50% slurry of Protein A/G agarose beads to 1-3 mg of total protein lysate. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Add anti-FLAG M2 affinity gel (20-40 µL of a 50% slurry) to the pre-cleared lysate.

  • Incubate the lysate-bead mixture overnight at 4°C with gentle end-over-end rotation.

D. Washing
  • Pellet the affinity gel beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet by centrifugation.

E. Elution

Option 1: Peptide Elution (for native protein analysis)

  • After the final wash, add 50-100 µL of 3xFLAG peptide solution (100-150 µg/mL in TBS) to the beads.

  • Incubate for 30 minutes at 4°C with gentle agitation.

  • Pellet the beads by centrifugation and carefully collect the supernatant containing the eluted protein complex.

Option 2: SDS-PAGE Sample Buffer Elution (for immediate western blot analysis)

  • After the final wash, add 40-50 µL of 2x Laemmli sample buffer directly to the beads.

  • Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.

  • Pellet the beads by centrifugation and load the supernatant onto an SDS-PAGE gel.

F. Western Blotting
  • Separate the eluted proteins by SDS-PAGE on a polyacrylamide gel suitable for resolving Menin (~68 kDa) and the MLL fusion protein (size will vary depending on the fusion partner).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (anti-Menin and anti-FLAG or anti-MLL) diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

G. Data Analysis
  • Analyze the resulting western blot. The input lanes should show the presence of both Menin and the FLAG-tagged MLL fusion protein in the cell lysates.

  • In the immunoprecipitation lanes, the anti-FLAG antibody should pull down the MLL fusion protein in both the vehicle-treated and inhibitor-treated samples.

  • The amount of co-immunoprecipitated Menin should be significantly reduced in the sample treated with the Menin-MLL inhibitor compared to the vehicle-treated control, indicating a disruption of the Menin-MLL interaction.

References

Application Notes and Protocols for a Menin-MLL Inhibitor in a Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menin, a protein encoded by the MEN1 gene, acts as a critical scaffold protein in various cellular processes, including gene expression and cell cycle regulation.[1] In certain cancers, particularly acute leukemias with Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r), menin forms a complex with the MLL fusion protein. This interaction is essential for the oncogenic activity of MLL fusion proteins, which drive leukemogenesis by upregulating the expression of target genes such as HOXA9 and MEIS1.[2][3] Menin-MLL inhibitors are a novel class of targeted therapeutics designed to disrupt this protein-protein interaction, thereby inhibiting the proliferation and survival of cancer cells dependent on this pathway.[1] Preclinical studies using xenograft models have demonstrated the potent anti-tumor efficacy of these inhibitors, offering a promising therapeutic strategy for MLL-r leukemias and other susceptible cancers.[4][5][6]

Mechanism of Action

Menin-MLL inhibitors function by competitively binding to a pocket on the menin protein that is crucial for its interaction with MLL and MLL-fusion proteins.[7] This disruption prevents the recruitment of the MLL fusion protein complex to chromatin, leading to a decrease in histone H3 lysine 4 (H3K4) trimethylation at the promoter regions of target genes.[7] The subsequent downregulation of key oncogenes like HOXA9 and MEIS1 induces cell differentiation and apoptosis in malignant cells.[4][6] Some Menin-MLL inhibitors have also been shown to induce the degradation of the menin protein via the ubiquitin-proteasome pathway, further enhancing their anti-leukemic activity.[7]

Signaling Pathway Diagram

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Chromatin Chromatin MLL_Fusion->Chromatin Binds to HOXA9_MEIS1 HOXA9/MEIS1 Genes Chromatin->HOXA9_MEIS1 Activates Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Promotes Differentiation_Apoptosis Differentiation & Apoptosis Menin_MLL_Inhibitor Menin-MLL Inhibitor Menin_MLL_Inhibitor->Menin Inhibits Interaction

Caption: The Menin-MLL signaling pathway and the inhibitory action of a Menin-MLL inhibitor.

Preclinical In Vivo Data Summary

The following tables summarize representative quantitative data from xenograft studies of various Menin-MLL inhibitors.

Table 1: In Vivo Efficacy of Menin-MLL Inhibitors in Leukemia Xenograft Models

CompoundCell LineXenograft ModelDosing RegimenOutcomeReference
VTP50469 MLL-r AML PDXPatient-Derived XenograftNot SpecifiedDramatic reduction in leukemia burden[5][6]
VTP50469 MLL-r ALL PDXPatient-Derived XenograftNot SpecifiedDisease-free survival for >1 year in multiple mice[5][6]
MI-3454 MLL-rearranged LeukemiaPatient-Derived XenograftNot SpecifiedComplete remission or regression[8]
MI-3454 NPM1-mutated LeukemiaPatient-Derived XenograftNot SpecifiedComplete remission or regression[8]
MI-503 MV-4-11Mouse XenograftNot SpecifiedBlocked tumor growth[4]
DS-1594a·HCl MOLM-13Mouse Xenograft50, 100, 200 mg/kg, QD x 17 daysDose-dependent reduction in tumor burden[9]

Table 2: In Vivo Efficacy of Menin-MLL Inhibitors in Solid Tumor Xenograft Models

CompoundCell LineXenograft ModelDosing RegimenOutcomeReference
MI-503 HepG2Mouse Xenograft35 mg/kg, i.p.Marked reduction in tumor growth[10]
MI-503 Hep3BMouse Xenograft35 mg/kg, i.p.Marked reduction in tumor growth[10]
MI-136 Endometrial Cancer OrganoidsOrthotopic ModelNot SpecifiedInhibited tumor growth[11]

Experimental Protocols

Cell Culture and Preparation for Implantation
  • Cell Line Maintenance: Culture MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV-4-11) or other appropriate cancer cell lines in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[12]

  • Cell Harvesting: Harvest cells during the logarithmic growth phase.

  • Cell Viability and Counting: Assess cell viability using a trypan blue exclusion assay. Count the cells using a hemocytometer or an automated cell counter.

  • Cell Suspension: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection. For subcutaneous xenografts, the cell suspension can be mixed with an equal volume of Matrigel to enhance tumor formation.[12][13]

In Vivo Xenograft Study Protocol
  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice, NOD/SCID, or NSG mice), 6-8 weeks old.[12]

  • Acclimation: Acclimate the animals to the housing conditions for at least one week prior to the start of the study.[14]

  • Tumor Implantation:

    • Subcutaneous Model: Inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[12]

    • Disseminated Model (for leukemia): Inject cells intravenously via the tail vein.

  • Animal Randomization: Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Inhibitor Formulation and Administration:

    • Prepare the Menin-MLL inhibitor in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline).[14]

    • Administer the inhibitor and vehicle control to the respective groups via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice daily).[14]

  • Monitoring and Data Collection:

    • Tumor Measurement: For subcutaneous models, measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[12]

    • Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of toxicity.[12]

    • Clinical Observations: Monitor the general health and behavior of the mice daily.[14]

    • Leukemia Burden (for disseminated models): Monitor leukemia engraftment by flow cytometry analysis of peripheral blood or bone marrow for human CD45+ cells.[9]

  • Study Endpoint and Tissue Collection:

    • Terminate the study when tumors in the control group reach a predetermined size or after a specified treatment duration.[12]

    • At the endpoint, euthanize the animals and collect blood for pharmacokinetic analysis.

    • Excise tumors and record their weight. A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot, RT-qPCR) and another portion can be fixed in formalin for histological analysis.[12]

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture Cell Culture (e.g., MOLM-13) Cell_Harvest Cell Harvest & Prep Cell_Culture->Cell_Harvest Tumor_Implantation Tumor Implantation (Subcutaneous or IV) Cell_Harvest->Tumor_Implantation Animal_Acclimation Animal Acclimation (Immunodeficient Mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Menin-MLL Inhibitor Randomization->Treatment Monitoring Monitoring: - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitoring During Treatment Endpoint Study Endpoint Monitoring->Endpoint Tissue_Collection Tissue & Blood Collection Endpoint->Tissue_Collection Data_Analysis Data Analysis: - Efficacy - PK/PD - Histology Tissue_Collection->Data_Analysis

References

Application Notes and Protocols for Menin-MLL Inhibitor 20 (as BMF-219) in In Vitro Leukemia Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menin-MLL inhibitor 20 is a synthetic intermediate in the production of BMF-219, a potent and irreversible inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1] This interaction is a critical driver of leukemogenesis in specific subtypes of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations.[2] BMF-219 covalently binds to Menin, disrupting the Menin-MLL complex and leading to the downregulation of key downstream target genes such as HOXA9 and MEIS1.[3][4] This, in turn, inhibits proliferation, induces apoptosis, and promotes differentiation in leukemia cells.[2][5] These application notes provide a summary of the in vitro activity of BMF-219 and detailed protocols for its use in leukemia studies.

Chemical Properties

PropertyValue
Compound Name This compound
Active Compound BMF-219 (Icovamenib)
CAS Number 2448173-47-3 (for this compound)
Molecular Formula C₃₃H₄₀N₈O₄
Molecular Weight 612.7 g/mol
Solubility Sparingly soluble in DMSO (1-10 mg/mL)

Mechanism of Action

The Menin-MLL interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, where it promotes the expression of genes essential for leukemic cell survival and proliferation, most notably HOXA9 and its cofactor MEIS1.[6][7] BMF-219, an irreversible inhibitor, covalently binds to a specific cysteine residue on the Menin protein.[8] This prevents the physical interaction between Menin and the MLL fusion protein, leading to the displacement of the complex from target gene promoters. The subsequent downregulation of HOXA9 and MEIS1 expression triggers cell cycle arrest, differentiation, and ultimately, apoptosis in MLL-r and NPM1-mutant leukemia cells.[3][4]

cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Mechanism of BMF-219 MLL_WT MLL (Wild-Type) Menin_WT Menin MLL_WT->Menin_WT Interaction HOXA9_MEIS1_WT HOXA9/MEIS1 (Normal Expression) Menin_WT->HOXA9_MEIS1_WT Regulates Differentiation_WT Normal Hematopoietic Differentiation HOXA9_MEIS1_WT->Differentiation_WT Promotes MLL_Fusion MLL Fusion Protein Menin_Leukemia Menin MLL_Fusion->Menin_Leukemia Aberrant Interaction HOXA9_MEIS1_Leukemia HOXA9/MEIS1 (Overexpression) Menin_Leukemia->HOXA9_MEIS1_Leukemia Drives Leukemia_Progression Leukemia Progression (Proliferation, Block in Differentiation) HOXA9_MEIS1_Leukemia->Leukemia_Progression BMF219 BMF-219 Menin_Inhibited Menin BMF219->Menin_Inhibited Inhibits Disrupted_Interaction Disrupted Menin-MLL Interaction Menin_Inhibited->Disrupted_Interaction Downregulation Downregulation of HOXA9/MEIS1 Disrupted_Interaction->Downregulation Apoptosis_Differentiation Apoptosis & Differentiation Downregulation->Apoptosis_Differentiation MLL_Fusion_2->Disrupted_Interaction start Start seed_cells Seed leukemia cells in 96-well plate start->seed_cells prepare_inhibitor Prepare serial dilutions of BMF-219 seed_cells->prepare_inhibitor add_inhibitor Add BMF-219 to cells prepare_inhibitor->add_inhibitor incubate Incubate for 72-96 hours add_inhibitor->incubate add_reagent Add MTT or CellTiter-Glo® reagent incubate->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent read_plate Read absorbance or luminescence incubate_reagent->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end start Start treat_cells Treat leukemia cells with BMF-219 start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend in Binding Buffer harvest_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide resuspend_cells->stain_cells incubate Incubate for 15 minutes in the dark stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

References

Application Notes: Preparation of Menin-MLL Inhibitor 20 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the protein menin and Mixed Lineage Leukemia (MLL) fusion proteins is a critical driver in specific types of acute leukemia, particularly those with KMT2A (formerly MLL) gene rearrangements or NPM1 mutations.[1][2] Menin acts as a scaffold protein, essential for recruiting the MLL fusion protein complex to chromatin.[3][4] This recruitment leads to the upregulation of key target genes, such as HOXA9 and MEIS1, which drives leukemic cell proliferation and blocks differentiation.[1][5][6]

Inhibition of the menin-MLL protein-protein interaction (PPI) has emerged as a promising therapeutic strategy.[7][8][9] By disrupting this interaction, small-molecule inhibitors can prevent the transcription of these oncogenic target genes, leading to cell differentiation, apoptosis, and a potent anti-leukemic effect.[1][7]

Menin-MLL inhibitor 20 is an irreversible inhibitor of the menin-MLL interaction.[10] It serves as a valuable tool for preclinical research into MLL-rearranged leukemias. This document provides detailed protocols for the preparation of a stock solution for use in in vitro studies.

Data Summary

Quantitative data for this compound are summarized in the table below for quick reference. Note the variability in reported solubility, which may depend on the specific salt form, purity, and source of the compound. It is always recommended to perform a small-scale test dissolution.

ParameterValueSource(s)
CAS Number 2448173-47-3[11]
Molecular Formula C₃₃H₄₀N₈O₄[11]
Formula Weight 612.7 g/mol [11]
Solubility DMSO: 30 mg/mL (48.96 mM) (Sonication and heating to 60°C recommended)DMSO: Sparingly Soluble (1-10 mg/mL)[10][11]
Storage (Powder) -20°C for up to 3 years[10][12]
Storage (Stock Solution) -80°C: up to 1 year -20°C: up to 1 month (Aliquoting is critical to avoid freeze-thaw cycles)[12][13]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the role of the Menin-MLL complex in leukemogenesis and the mechanism of action for this compound.

Menin_MLL_Pathway cluster_0 Normal State (Leukemogenesis) cluster_1 Inhibited State Menin Menin MLL_FP MLL Fusion Protein (MLL-FP) Menin->MLL_FP DNA DNA (Promoter Region) MLL_FP->DNA Binds to Oncogenes Oncogenes (HOXA9, MEIS1) DNA->Oncogenes Upregulates Transcription Leukemogenesis Leukemia (Proliferation, Survival) Oncogenes->Leukemogenesis Drives Inhibitor Menin-MLL Inhibitor 20 Menin_i Menin MLL_FP_i MLL Fusion Protein (MLL-FP) Menin_i->MLL_FP_i Interaction Blocked DNA_i DNA (Promoter Region) MLL_FP_i->DNA_i Inhibitor->Menin_i Binds & Inhibits Oncogenes_i Oncogenes (HOXA9, MEIS1) DNA_i->Oncogenes_i Downregulates Transcription AntiLeukemia Anti-Leukemic Effect (Differentiation, Apoptosis) Oncogenes_i->AntiLeukemia Leads to

Menin-MLL signaling and inhibition pathway.

Experimental Workflow: Stock Solution Preparation

The diagram below outlines the general workflow for preparing the inhibitor stock solution from a powdered solid.

Workflow start Start: Receive Inhibitor Powder safety Wear PPE (Gloves, Goggles, Lab Coat) start->safety weigh Weigh Required Mass of Inhibitor safety->weigh calculate Calculate Volume of DMSO for 10 mM weigh->calculate dissolve Add DMSO to Powder calculate->dissolve mix Vortex to Dissolve (Apply Sonication/Heat if Necessary) dissolve->mix aliquot Aliquot into Cryovials mix->aliquot store Store at -80°C aliquot->store end End: Ready for Experimental Use store->end

Workflow for stock solution preparation.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder, FW: 612.7 g/mol )

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Sterile, low-retention polypropylene cryovials for aliquoting

  • Pipettors and sterile filter tips

  • Vortex mixer

  • Water bath sonicator or water bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety Precautions:

  • This compound is a potent bioactive compound. Handle with care.

  • Work in a well-ventilated area or a chemical fume hood.

  • Always wear appropriate PPE to avoid skin contact and inhalation.

  • Consult the Safety Data Sheet (SDS) for the specific compound and for DMSO before starting.

Procedure:

  • Pre-dissolution Preparation:

    • Allow the vial containing the inhibitor powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

    • Calculate the required mass of the inhibitor and volume of DMSO. To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 612.7 g/mol x 1000 mg/g = 6.13 mg

    • Therefore, you will need 6.13 mg of this compound and 1.0 mL of DMSO.

  • Weighing the Inhibitor:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out 6.13 mg of the inhibitor powder into the tared tube. Record the exact mass.

  • Dissolution:

    • Using a calibrated pipettor, add the calculated volume of DMSO to the tube containing the inhibitor powder. For example, if you weighed exactly 6.13 mg, add 1.0 mL of DMSO. If the mass is different, adjust the DMSO volume accordingly (Volume in mL = [Mass in mg / 6.127]).

    • Securely cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Aiding Dissolution (if necessary):

    • If the compound does not fully dissolve after vortexing, sonicate the tube in a water bath for 5-10 minutes.[10]

    • Alternatively, or in combination with sonication, gently warm the solution in a water bath set to a maximum of 60°C for short periods until the solution is clear.[10] Do not overheat, as it may degrade the compound.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • Once the inhibitor is fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryovials. This is crucial to minimize freeze-thaw cycles which can degrade the compound.[10][13]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots upright in a freezer box at -80°C for long-term storage (up to 1 year).[12] For short-term use, storage at -20°C for up to one month is acceptable.[13]

Use in Cell-Based Assays:

  • When preparing working solutions for cell culture experiments, thaw a single aliquot at room temperature.

  • Dilute the stock solution into your culture medium. It is critical to ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to your cells, typically recommended to be ≤ 0.1% .[10]

  • Perform a vehicle control experiment (medium with the same final concentration of DMSO) to assess any potential effects of the solvent on the cells.

References

Application Notes and Protocols: Menin-MLL Inhibitor Treatment of MV4-11 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute myeloid leukemia (AML) with rearrangements of the Mixed Lineage Leukemia (MLL) gene represents a high-risk subtype with a generally poor prognosis. The interaction between the protein Menin and the MLL fusion proteins is crucial for their oncogenic activity, making this protein-protein interaction a prime therapeutic target. Small molecule inhibitors designed to disrupt the Menin-MLL interaction have shown significant promise in preclinical studies, particularly in cell lines harboring MLL rearrangements, such as the MV4-11 cell line.

MV4-11 is a human biphenotypic B myelomonocytic leukemia cell line with an MLL-AF4 fusion, making it an essential model for studying the efficacy and mechanism of action of Menin-MLL inhibitors. These inhibitors have been demonstrated to selectively induce cell growth inhibition, apoptosis, and differentiation in MV4-11 cells by disrupting the Menin-MLL interaction and subsequently downregulating the expression of key target genes like HOXA9 and MEIS1.

These application notes provide a comprehensive overview and detailed protocols for the treatment of MV4-11 cells with Menin-MLL inhibitors, summarizing key quantitative data and experimental methodologies from published research.

Data Presentation: Efficacy of Menin-MLL Inhibitors in MV4-11 Cells

The following tables summarize the quantitative effects of various Menin-MLL inhibitors on MV4-11 cell proliferation, apoptosis, and cell cycle distribution.

Table 1: Inhibition of MV4-11 Cell Proliferation

InhibitorGI50/IC50Assay TypeTreatment Duration (h)Reference
MI-29.5 µMMTT72[1]
MI-2-23 µMMTT72[2]
M-8925 nMNot SpecifiedNot Specified[3]
M-112110.3 nMNot SpecifiedNot Specified[3]
MI-53821 nMNot SpecifiedNot Specified[3]
MI-46315.3 nMNot SpecifiedNot Specified[3]
MI-50314.7 nMNot SpecifiedNot Specified[3]
VTP50469Low nM rangeNot SpecifiedNot Specified[4]
MIV-6Not SpecifiedProliferationNot Specified[5]
MI-1481Not SpecifiedMTT168[6]

Table 2: Induction of Apoptosis and Cell Cycle Arrest in MV4-11 Cells by MI-2-2

TreatmentConcentrationApoptosis (% Annexin V+)Cell Cycle Phase (%)Reference
G0/G1 S
DMSO-Baseline~40~45
MI-2-25 µMIncreased~55~35
MI-2-210 µMSubstantial Increase~65~25

Note: Specific percentages are estimations based on histograms and descriptions in the cited literature.

Signaling Pathways and Experimental Workflow

Menin-MLL Signaling Pathway and Inhibition

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4) Menin->MLL_Fusion Interaction DNA DNA MLL_Fusion->DNA Binds to promoter regions Target_Genes Target Genes (HOXA9, MEIS1) DNA->Target_Genes Activates transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives Inhibitor Menin-MLL Inhibitor Inhibitor->Menin Blocks Interaction

Caption: Mechanism of Menin-MLL inhibitors in MV4-11 cells.

Experimental Workflow for MV4-11 Cell Treatment

Experimental_Workflow start Start: Culture MV4-11 Cells seed Seed cells in multi-well plates start->seed treat Treat with Menin-MLL Inhibitor (and DMSO control) seed->treat incubate Incubate for specified duration (e.g., 72 hours) treat->incubate harvest Harvest Cells incubate->harvest assays Perform Downstream Assays harvest->assays viability Cell Viability (MTT Assay) assays->viability apoptosis Apoptosis (Annexin V/PI Staining) assays->apoptosis cell_cycle Cell Cycle (PI Staining) assays->cell_cycle gene_expression Gene Expression (qRT-PCR) assays->gene_expression differentiation Differentiation (CD11b Staining) assays->differentiation

Caption: General workflow for studying Menin-MLL inhibitors in MV4-11 cells.

Cellular Effects of Menin-MLL Inhibition

Inhibitor_Effects Inhibitor Menin-MLL Inhibitor Downregulation Downregulation of HOXA9 & MEIS1 Inhibitor->Downregulation Growth_Inhibition Cell Growth Inhibition Downregulation->Growth_Inhibition Apoptosis Induction of Apoptosis Downregulation->Apoptosis Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Downregulation->Cell_Cycle_Arrest Differentiation Induction of Differentiation (e.g., CD11b expression) Downregulation->Differentiation

References

Troubleshooting & Optimization

Technical Support Center: Menin-MLL Inhibitor 20

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Menin-MLL inhibitor 20, particularly in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: There are conflicting reports on the solubility of this compound in DMSO. Some suppliers state a sparingly soluble range of 1-10 mg/mL, while others report a higher solubility of up to 30-33.33 mg/mL with the aid of warming and sonication.[1][2][3][4] It is crucial to consult the certificate of analysis provided by your specific supplier for the most accurate information for your compound batch.

Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer for my assay. Why is this happening and what can I do?

A2: This is a common issue known as compound "crashing out" and occurs because the inhibitor is significantly less soluble in aqueous solutions than in pure DMSO. When the DMSO concentration is diluted, the inhibitor's solubility limit in the mixed solvent is exceeded, leading to precipitation. To address this, you can try several strategies outlined in the troubleshooting guide below, such as optimizing the final DMSO concentration, using co-solvents, or preparing a fresh, more dilute stock solution.

Q3: How should I prepare my stock solution of this compound in DMSO?

A3: To ensure complete dissolution, especially given the variable reported solubilities, it is recommended to follow the supplier's instructions that suggest aiding dissolution.[2][3] A general best-practice protocol is provided in the Experimental Protocols section. Using freshly opened, anhydrous DMSO is also recommended as hygroscopic DMSO can negatively impact solubility.[2]

Q4: What is the mechanism of action of Menin-MLL inhibitors?

A4: Menin-MLL inhibitors disrupt the protein-protein interaction between Menin and the MLL1 (Mixed Lineage Leukemia 1) protein or its oncogenic fusion proteins.[5][6] This interaction is critical for the development and progression of certain types of leukemia, particularly those with MLL gene rearrangements.[6][7] By blocking this interaction, the inhibitor prevents the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1, leading to the downregulation of their expression, which in turn induces differentiation and apoptosis in leukemia cells.[6][7]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in DMSO

If you are finding it difficult to dissolve this compound in DMSO, or if you observe particulates in your stock solution, follow these troubleshooting steps.

Troubleshooting Workflow:

start Start: Undissolved Inhibitor check_coa Check Certificate of Analysis for reported solubility start->check_coa use_fresh_dmso Use fresh, anhydrous DMSO check_coa->use_fresh_dmso warm_sonicate Warm solution to 60°C and sonicate use_fresh_dmso->warm_sonicate visual_inspect Visually inspect for clarity warm_sonicate->visual_inspect still_undissolved Still undissolved? visual_inspect->still_undissolved contact_supplier Contact supplier's technical support still_undissolved->contact_supplier Yes proceed Solution is clear, proceed with experiment still_undissolved->proceed No

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Issue 2: Precipitation of Inhibitor upon Dilution in Aqueous Buffer

This is a frequent challenge with compounds that have high solubility in DMSO but poor solubility in aqueous media.

Troubleshooting Workflow:

start Start: Precipitation observed after dilution check_final_dmso Check final DMSO concentration in assay start->check_final_dmso is_dmso_low Is final DMSO < 1%? check_final_dmso->is_dmso_low increase_dmso Increase final DMSO (if tolerated by assay) is_dmso_low->increase_dmso No lower_stock Lower stock concentration and re-dilute is_dmso_low->lower_stock Yes end Optimized dilution protocol increase_dmso->end use_cosolvent Consider a co-solvent with DMSO lower_stock->use_cosolvent test_solubility Perform kinetic solubility test in assay buffer use_cosolvent->test_solubility test_solubility->end

Caption: Troubleshooting workflow for inhibitor precipitation in aqueous buffer.

Data Presentation

ParameterReported ValueSource
CAS Number 2448173-47-3[1][4]
Molecular Formula C33H40N8O4[1][4]
Formula Weight 612.7 g/mol [1][4]
Solubility in DMSO Sparingly Soluble: 1-10 mg/mL[1][4]
33.33 mg/mL (with warming and sonication)[2]
30 mg/mL (with warming and sonication)[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is recommended for preparing a stock solution of this compound, taking into account the potential need for physical assistance to achieve complete dissolution.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Sonicator

Procedure:

  • Weigh the desired amount of this compound solid into a sterile vial.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or as per your experimental needs).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a 60°C water bath or heat block for 5-10 minutes.[2][3]

  • Following warming, sonicate the vial for 10-15 minutes.[2][3]

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • If the solution is clear, it is ready for use or for aliquoting and storage.

  • Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment using the Shake-Flask Method

This protocol provides a basic framework for determining the kinetic solubility of this compound in your specific aqueous assay buffer.

Materials:

  • This compound DMSO stock solution

  • Aqueous assay buffer (the same buffer used in your experiment)

  • 96-well plate or microcentrifuge tubes

  • Plate shaker

  • Centrifuge

  • Plate reader or other analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a serial dilution of your this compound DMSO stock solution.

  • Add a small, consistent volume of each concentration from the serial dilution to your aqueous assay buffer in a 96-well plate or tubes. Ensure the final DMSO concentration is consistent across all wells and matches your final assay conditions.

  • Seal the plate or tubes and place them on a plate shaker at a consistent temperature (e.g., room temperature or 37°C) for 1-2 hours to allow for equilibration.

  • After incubation, centrifuge the plate or tubes at high speed (e.g., >10,000 x g) for 20 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Quantify the concentration of the solubilized inhibitor in the supernatant using a suitable analytical method.

  • The highest concentration at which no precipitation is observed is considered the kinetic solubility under these conditions.

Mandatory Visualization

cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_fusion->Target_Genes Recruitment LEDGF LEDGF LEDGF->Menin Chromatin Chromatin LEDGF->Chromatin Transcription Upregulated Gene Transcription Target_Genes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Inhibitor This compound Inhibitor->Menin Blocks Interaction

Caption: Signaling pathway of the Menin-MLL interaction and its inhibition.

References

Technical Support Center: Enhancing the Stability of Menin-MLL Inhibitors in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Menin-MLL inhibitors, ensuring the stability of these small molecules in solution is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: My Menin-MLL inhibitor is precipitating out of my aqueous buffer. What can I do?

A1: Precipitation is a common issue, especially for hydrophobic small molecules. Here are several strategies to address this:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the inhibitor is compatible with your aqueous buffer. As a general rule, keeping the final DMSO concentration below 1% can help maintain solubility.

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly pH-dependent. Determine the pKa of your inhibitor and adjust the buffer pH to a range where the molecule is in its most soluble form.

  • Use of Solubilizing Excipients: Consider the addition of pharmaceutically acceptable solubilizing agents. These can include cyclodextrins, which encapsulate the hydrophobic molecule, or non-ionic surfactants like Tween® 80 or PEGylated derivatives.[1]

  • Sonication: Gentle sonication can help to redissolve precipitated material, but be aware that this might only be a temporary solution if the compound is supersaturated.

Q2: I'm concerned about the degradation of my Menin-MLL inhibitor in DMSO stock solution. What are the best storage practices?

A2: While DMSO is a common solvent for small molecules, improper storage can lead to degradation. Follow these best practices:

  • Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere. Water can promote hydrolysis of susceptible compounds. Use fresh, anhydrous DMSO and store it under an inert atmosphere (e.g., argon or nitrogen).

  • Optimal Storage Temperature: For long-term storage, keep DMSO stock solutions at -20°C or -80°C.[2]

  • Aliquot to Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. Prepare single-use aliquots to avoid this.

  • Protect from Light: If your inhibitor is light-sensitive, store it in amber vials or wrap the vials in aluminum foil.

Q3: How can I determine if my Menin-MLL inhibitor is degrading in my experimental conditions?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential to monitor the integrity of your compound. This involves developing a method that can separate the intact inhibitor from any potential degradation products. A typical workflow involves:

  • Forced Degradation Studies: Intentionally degrade the inhibitor under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • HPLC Method Development: Develop an HPLC method (often reverse-phase with a C18 column) that can resolve the parent compound from all degradation products.

  • Method Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Q4: Do Menin-MLL inhibitors themselves affect the stability of the Menin protein?

A4: Yes, some Menin-MLL inhibitors have been shown to induce the degradation of the Menin protein itself.[3][4] This is thought to occur through the ubiquitin-proteasome pathway.[3] When designing your experiments, it is important to consider that the observed biological effects may be a combination of the inhibition of the Menin-MLL interaction and the reduction of total Menin protein levels.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cellular Assays
  • Possible Cause: Degradation of the inhibitor in the cell culture medium.

  • Troubleshooting Steps:

    • Assess Stability in Media: Incubate the inhibitor in your cell culture medium at 37°C for the duration of your experiment. Analyze samples at different time points by HPLC to quantify the remaining intact inhibitor.

    • Prepare Fresh Solutions: Always prepare fresh dilutions of your inhibitor from a frozen stock solution immediately before each experiment.

    • Consider Serum Interactions: Components in fetal bovine serum (FBS) can sometimes bind to or degrade small molecules. If you suspect this, you can test the stability in a serum-free medium as a control.

Issue 2: Loss of Inhibitor Potency Over Time
  • Possible Cause: Chemical instability of the inhibitor leading to the formation of less active or inactive degradation products.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: As mentioned in the FAQs, these studies are crucial to understand the degradation pathways of your inhibitor.

    • Characterize Degradants: Use mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the structure of the major degradation products. This can provide insights into the mechanism of degradation.

    • Reformulation: If the inhibitor is found to be unstable under specific conditions (e.g., acidic pH), consider reformulating it in a more suitable buffer or with stabilizing excipients.

Quantitative Data Summary

The following tables summarize available stability data for select Menin-MLL inhibitors. It is important to note that publicly available, comprehensive stability data for a wide range of Menin-MLL inhibitors is limited.

Table 1: Aqueous Stability of Menin-MLL Inhibitor ML227

ParameterValueConditionsReference
Solubility 6.3 µMPBS, pH 7.4[5]
Stability 46% remainingPBS, pH 7.4, Room Temperature, 1 hour[5]

Table 2: Microsomal Stability of Various Menin-MLL Inhibitors

CompoundHalf-life (t1/2) in Mouse Liver MicrosomesReference
MI-463 4.7 min[6]
MI-503 4.4 min[6]
Compound 7 (MI-568) >60 min[6]
MI-3454 20.4 min[7]

Key Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a general framework. Specific concentrations and durations may need to be optimized for your particular Menin-MLL inhibitor.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the inhibitor in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µM. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid inhibitor at 60°C for 24 hours. Also, incubate a solution of the inhibitor (100 µM in a suitable buffer) at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the inhibitor (100 µM in a suitable buffer) to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column and Mobile Phase Selection:

    • Column: A C18 reverse-phase column is a common starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Initial Chromatographic Conditions:

    • Inject a mixture of the stressed samples to ensure that all degradation products are visible.

    • Develop a gradient that separates the parent compound from all degradant peaks.

  • Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal resolution and peak shape.

  • Detection: Use a UV detector at a wavelength where the inhibitor and its degradation products have good absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines.

Visualizations

Menin_MLL_Signaling_Pathway cluster_0 Normal Pathogenic Pathway cluster_1 Inhibitor Action MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin binds Menin->MLL_Fusion interaction blocked Chromatin Chromatin Menin->Chromatin recruits to Ub_Proteasome Ubiquitin-Proteasome System Menin->Ub_Proteasome targeted for degradation HOX_Genes HOX Gene Transcription Chromatin->HOX_Genes activates Leukemia Leukemogenesis HOX_Genes->Leukemia Menin_MLL_Inhibitor Menin-MLL Inhibitor Menin_MLL_Inhibitor->Menin binds to Degraded_Menin Degraded Menin Ub_Proteasome->Degraded_Menin

Caption: Signaling pathway of Menin-MLL interaction and points of intervention by inhibitors.

Caption: Troubleshooting workflow for Menin-MLL inhibitor instability.

References

Technical Support Center: Menin-MLL Inhibitor Off-Target Effects Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menin-MLL inhibitors. The information is designed to help address specific issues that may be encountered during the experimental assessment of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of Menin-MLL inhibitors?

A1: Menin-MLL inhibitors are designed to disrupt the protein-protein interaction (PPI) between Menin and the MLL1 protein (or its oncogenic fusion proteins). This interaction is critical for the recruitment of the MLL complex to chromatin and the subsequent upregulation of target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.[1][2][3] The primary on-target effects of these inhibitors are, therefore, the downregulation of this specific gene expression program, leading to the differentiation and apoptosis of MLL-rearranged (MLL-r) or NPM1-mutated leukemia cells.[1][4]

Q2: What are the known or potential off-target effects of Menin-MLL inhibitors observed in clinical trials?

A2: In clinical trials, some adverse events have been noted that may be considered off-target or related to the potent on-target activity of this drug class. The most common of these is differentiation syndrome (DS) , a cytokine release syndrome resulting from the rapid differentiation of leukemic blasts.[5][6][7] Another significant adverse event, particularly associated with the inhibitor revumenib, is QTc prolongation .[5][7] Other reported treatment-related adverse events in clinical trials for various menin inhibitors include febrile neutropenia, anemia, thrombocytopenia, and sepsis.[5][8][9] It is important to note that some inhibitors, like ziftomenib, were specifically designed to have low lipophilicity and basicity to minimize off-target toxicities.[8]

Q3: How can I distinguish between on-target and off-target effects in my cell-based assays?

A3: Distinguishing between on-target and off-target effects is crucial for the validation of your inhibitor. A common strategy involves the use of a negative control compound that is structurally similar to your active inhibitor but does not bind to Menin.[1] If the observed cellular phenotype is present with the active compound but absent with the negative control, it strongly suggests an on-target effect.[1] Additionally, performing rescue experiments, where the expression of a key downstream target like MEIS1 is restored, can help determine if the observed phenotype is a direct result of the on-target pathway inhibition.[10]

Q4: What are the recommended initial steps for assessing the selectivity of a novel Menin-MLL inhibitor?

A4: A tiered approach is recommended. Start with biochemical assays, such as fluorescence polarization (FP), to determine the inhibitor's potency (IC50) for the Menin-MLL interaction.[11][12] Follow this with cell-based assays in MLL-rearranged and wild-type cell lines to assess cellular potency (GI50) and selectivity.[1][11] A significant window between the activity in MLL-rearranged and wild-type cells indicates good selectivity. Further characterization can be achieved through target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor binds to Menin in a cellular context.[13][14]

Troubleshooting Guides

Problem 1: High cytotoxicity observed in non-MLL rearranged (wild-type) cell lines.
  • Possible Cause 1: Off-target kinase activity.

    • Troubleshooting Step: Perform a broad-panel kinome scan to identify potential off-target kinases. If a specific kinase or kinase family is identified, validate this finding using specific inhibitors for that kinase to see if it phenocopies the observed cytotoxicity.

  • Possible Cause 2: General cellular toxicity.

    • Troubleshooting Step: Assess markers of general cellular stress, such as mitochondrial dysfunction or DNA damage. Lowering the inhibitor concentration and shortening the treatment duration may help to mitigate these effects. It's also important to re-evaluate the physicochemical properties of the compound.

  • Possible Cause 3: Cytochrome P450 liabilities.

    • Troubleshooting Step: Early generation Menin-MLL inhibitors were noted to have cytochrome P450 liabilities.[15] If not already done, perform in vitro P450 inhibition assays to assess this possibility.

Problem 2: Inconsistent results in target gene (e.g., HOXA9, MEIS1) downregulation.
  • Possible Cause 1: Suboptimal inhibitor concentration or treatment time.

    • Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal conditions for observing target gene modulation. Some genes, like MEIS1, may show a more rapid and robust downregulation than HOXA genes.[15]

  • Possible Cause 2: Cell line-specific differences.

    • Troubleshooting Step: The dependency on the Menin-MLL interaction can vary between different MLL-rearranged cell lines. Confirm the on-target activity in multiple MLL-rearranged cell lines.

  • Possible Cause 3: Issues with qPCR assay.

    • Troubleshooting Step: Verify the efficiency of your qPCR primers and ensure that you are using appropriate housekeeping genes for normalization. Always include positive and negative controls in your experimental setup.

Problem 3: CETSA results do not show a thermal shift for Menin upon inhibitor treatment.
  • Possible Cause 1: Insufficient target engagement.

    • Troubleshooting Step: Increase the concentration of the inhibitor and/or the pre-incubation time with the cells before the heat challenge.[16]

  • Possible Cause 2: The inhibitor does not induce a significant thermal stabilization of Menin.

    • Troubleshooting Step: While CETSA is a powerful tool, not all binding events lead to a measurable change in thermal stability. Confirm target engagement using an orthogonal method, such as co-immunoprecipitation, to demonstrate the disruption of the Menin-MLL complex.[1]

  • Possible Cause 3: Technical issues with the CETSA protocol.

    • Troubleshooting Step: Ensure complete cell lysis and efficient separation of soluble and aggregated protein fractions. The choice of detection method (e.g., Western blot, AlphaScreen) should be optimized for sensitivity and linearity.[14][16]

Data Presentation

Table 1: In Vitro Potency of Selected Menin-MLL Inhibitors

CompoundAssay TypeTarget/InteractionIC50 (nM)Reference
MI-2-2 FPMenin-MLL46[17]
VTP-50469 Not SpecifiedLeukemia Cell Inhibition3[18]
MI-463 FPMenin-MLL~15[11]
MI-503 FPMenin-MLL~15[11]
MI-1481 FPMenin-MLL3.6[11]
M-89 Not SpecifiedMV4;11 Cell Inhibition25[18]
M-808 Not SpecifiedMOLM-13 Cell Inhibition1[18]
M-1121 Not SpecifiedMV-4-11 Cell Inhibition10.3[18]
MI-3454 FPMenin-MLL0.51[18]
DCZ_M123 FPMenin-MLL4710[12]

Table 2: Cellular Activity of Selected Menin-MLL Inhibitors

CompoundCell LineAssay TypeGI50 (µM)Reference
MI-2 MLL-AF9 transduced BMCsMTT~5[1]
MI-3 MLL-AF9 transduced BMCsMTT~5[1]
DCZ_M123 MV4;11Not Specified0.84[12]
DCZ_M123 KOPN8Not Specified0.54[12]

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure for assessing the binding of a Menin-MLL inhibitor to the Menin protein in intact cells.

  • Cell Treatment: Culture your cells of interest (e.g., MV4;11) to mid-log phase. Resuspend the cells in culture medium and treat with various concentrations of your Menin-MLL inhibitor or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by a cooling step to room temperature for 3 minutes.[16]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[14]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. The amount of soluble Menin can be quantified by Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble Menin as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

2. Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction

This protocol is to determine if the inhibitor disrupts the interaction between Menin and MLL-fusion proteins in cells.

  • Cell Culture and Treatment: Culture cells expressing a tagged MLL-fusion protein (e.g., Flag-MLL-AF9) and treat with your inhibitor or vehicle control for a specified time.

  • Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-tag antibody (e.g., anti-Flag) conjugated to beads (e.g., agarose or magnetic beads) overnight at 4°C with gentle rotation.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against the tagged MLL-fusion protein and endogenous Menin.

  • Analysis: A reduction in the amount of Menin that co-immunoprecipitates with the MLL-fusion protein in the inhibitor-treated sample compared to the control indicates that the inhibitor has disrupted their interaction.

Mandatory Visualization

Menin_MLL_On_Target_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL-Fusion Protein Menin->MLL_Fusion Interaction Chromatin Chromatin MLL_Fusion->Chromatin Binds to Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Activates Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis Drives Inhibitor Menin-MLL Inhibitor Inhibitor->Menin

Caption: On-target action of a Menin-MLL inhibitor in the nucleus.

Off_Target_Assessment_Workflow cluster_workflow Off-Target Assessment Workflow Start Novel Menin-MLL Inhibitor Biochemical_Screening Biochemical Screening (e.g., Kinome Scan) Start->Biochemical_Screening Cell_Based_Assays Cell-Based Assays (Wild-Type vs. MLL-r cells) Start->Cell_Based_Assays Proteomics Proteomic Profiling (e.g., CETSA-MS) Start->Proteomics Identify_Hits Identify Potential Off-Targets Biochemical_Screening->Identify_Hits Cell_Based_Assays->Identify_Hits Proteomics->Identify_Hits Validate_Hits Validate Off-Targets (Orthogonal Assays) Identify_Hits->Validate_Hits SAR Structure-Activity Relationship (SAR) Studies Validate_Hits->SAR Feedback to Medicinal Chemistry

Caption: A general workflow for assessing off-target effects.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Unexpected Cytotoxicity Problem Unexpected Cytotoxicity in WT Cell Lines Is_On_Target Is it on-target in WT cells? Problem->Is_On_Target Yes_On_Target Investigate Menin's role in WT cell viability Is_On_Target->Yes_On_Target Yes No_Off_Target Potential Off-Target Effect Is_On_Target->No_Off_Target No Kinome_Scan Perform Kinome Scan No_Off_Target->Kinome_Scan Proteomics Perform Proteomic Profiling No_Off_Target->Proteomics Validate_Off_Target Validate identified off-target(s) Kinome_Scan->Validate_Off_Target Proteomics->Validate_Off_Target

Caption: A logical diagram for troubleshooting unexpected results.

References

Optimizing Menin-MLL Inhibitor Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Menin-MLL inhibitors for cell culture experiments. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Menin-MLL inhibitors?

Menin is a nuclear protein that acts as a crucial cofactor for the oncogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[1][2] Menin binds to the N-terminus of MLL, a region retained in MLL fusion proteins, and this interaction is essential for the upregulation of target genes like HOXA9 and MEIS1, which drive leukemogenesis.[1][3][4] Menin-MLL inhibitors are small molecules designed to disrupt this protein-protein interaction.[5] By blocking the binding of menin to MLL fusion proteins, these inhibitors prevent the recruitment of the MLL complex to chromatin, leading to the downregulation of leukemogenic gene expression, cell differentiation, and apoptosis in MLL-rearranged leukemia cells.[1][6][7]

Q2: What is a typical starting concentration range for a Menin-MLL inhibitor in cell culture?

The optimal concentration of a Menin-MLL inhibitor is highly cell line-dependent. A good starting point for dose-response experiments is to test a wide range of concentrations spanning from low nanomolar (nM) to low micromolar (µM). Based on published data for various Menin-MLL inhibitors, a range from 1 nM to 10 µM is often a reasonable starting point. For instance, the GI50 values for some inhibitors in sensitive cell lines can be in the low nanomolar range (e.g., 7-27 nM for MI-3454), while for others it might be in the micromolar range.[3][8]

Q3: How long should I treat my cells with a Menin-MLL inhibitor?

The duration of treatment will depend on the specific experimental endpoint.

  • For cell viability and proliferation assays (e.g., MTT): A common treatment duration is 3 to 7 days to observe significant effects on cell growth.[3][9][10]

  • For gene expression analysis (qRT-PCR or RNA-seq): Changes in the expression of MLL target genes like HOXA9 and MEIS1 can often be detected earlier, for instance, after 24 to 72 hours of treatment.[3][7][11] Some studies have assessed gene expression changes after 2 and 7 days.[7]

  • For differentiation and apoptosis assays: These cellular events may require several days of treatment to become apparent, typically ranging from 3 to 7 days.[3][4]

Q4: How should I prepare and store the Menin-MLL inhibitor stock solution?

Most Menin-MLL inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[9][12] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.[12] For cell culture experiments, the final concentration of DMSO in the media should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[12] A negative control with the same final DMSO concentration should always be included in your experiments.[12]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant inhibition of cell proliferation observed. 1. Suboptimal inhibitor concentration. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 50 µM).
2. Insufficient treatment duration. Increase the incubation time (e.g., extend from 3 days to 7 days).
3. Cell line is not dependent on the Menin-MLL interaction. Use a positive control cell line known to be sensitive to Menin-MLL inhibitors (e.g., MOLM-13, MV4;11).[8][13] Confirm the presence of an MLL rearrangement or NPM1 mutation in your cell line.
4. Inhibitor degradation. Prepare a fresh stock solution of the inhibitor. Ensure proper storage conditions.
High levels of cell death even at low concentrations. 1. Off-target toxicity. Review literature for known off-target effects of the specific inhibitor. Consider testing a structurally different Menin-MLL inhibitor.
2. Solvent (DMSO) toxicity. Ensure the final DMSO concentration in the culture medium is below 0.1%.[12] Include a DMSO-only control to assess solvent toxicity.
3. Cell line is highly sensitive. Reduce the starting concentration range in your dose-response experiments.
Inconsistent results between experiments. 1. Variation in cell seeding density. Standardize the cell seeding density for all experiments.
2. Inconsistent inhibitor concentration. Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment.
3. Cell passage number. Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
No change in the expression of target genes (e.g., HOXA9, MEIS1). 1. Insufficient treatment time for transcriptional changes. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal time point for gene expression analysis.
2. Suboptimal inhibitor concentration. Correlate the gene expression results with cell viability data to ensure an effective concentration is being used.
3. Poor RNA quality or inefficient qPCR. Verify RNA integrity and optimize your qRT-PCR protocol.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for various Menin-MLL inhibitors in different leukemia cell lines. These values can serve as a reference for designing initial experiments.

InhibitorCell LineMLL FusionIC50 / GI50Reference
MI-2 MV4;11MLL-AF4GI50 = 9.5 µM[3]
KOPN-8MLL-ENLGI50 = 7.2 µM[3]
ML-2MLL-AF6GI50 = 8.7 µM[3]
MI-3 MV4;11MLL-AF4GI50 < 10 µM[3]
MI-538 MV4;11MLL-AF4IC50 = 21 nM[8]
MI-463/503 MLL fusion lines-IC50 = 15.3/14.7 nM[8]
MI-3454 MLL fusion linesMLL-ENL, MLL-AF4, MLL-AF9IC50 = 7 - 27 nM[8]
M-89 MV4;11MLL-AF4IC50 = 25 nM[8]
MOLM-13MLL-AF9IC50 = 54 nM[8]
BAY-155 MLL-AF4, MLL-AF9, MLL-TD lines-IC50 < 5 µM[13]
Menin-MLL inhibitor-22 (C20) MV4;11MLL-AF4IC50 = 0.3 µM[11][14]
VTP50469 MLL-r lines-GI50 = 13 - 37 nM[15]

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for determining the GI50 of a Menin-MLL inhibitor in a suspension cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 90 µL of culture medium.[9]

  • Inhibitor Preparation: Prepare serial dilutions of the Menin-MLL inhibitor from a concentrated stock solution (e.g., 20 mM in DMSO).[9]

  • Cell Treatment: Add 10 µL of the diluted inhibitor or DMSO control to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[9]

  • MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to the DMSO-treated control and plot a dose-response curve to determine the GI50 value.

Protocol 2: Assessing Target Gene Expression by qRT-PCR

This protocol provides a general workflow to measure the effect of a Menin-MLL inhibitor on the expression of target genes.

  • Cell Treatment: Treat cells with the Menin-MLL inhibitor at various concentrations (including a DMSO control) for the desired duration (e.g., 24-72 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in inhibitor-treated cells compared to the DMSO control. A significant downregulation of HOXA9 and MEIS1 expression would indicate on-target activity.[3][4]

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Chromatin Chromatin MLL_Fusion->Chromatin Binds to Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Inhibitor Menin-MLL Inhibitor Inhibitor->Menin Blocks Interaction

Caption: The Menin-MLL signaling pathway and the mechanism of its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Prepare Menin-MLL Inhibitor Stock (DMSO) C Dose-Response Treatment (e.g., 1 nM - 10 µM) A->C B Culture Leukemia Cell Line (e.g., MOLM-13, MV4;11) B->C D Time-Course Treatment (e.g., 24h, 48h, 72h) B->D E Cell Viability Assay (MTT) Determine GI50 C->E F qRT-PCR for Target Genes (HOXA9, MEIS1) D->F G Apoptosis/Differentiation Assays D->G H Optimized Inhibitor Concentration E->H F->H G->H

Caption: A general experimental workflow for optimizing Menin-MLL inhibitor concentration.

References

troubleshooting low potency of Menin-MLL inhibitor 20 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low potency with Menin-MLL inhibitors, such as "Menin-MLL inhibitor 20," in various assays.

Troubleshooting Guide for Low Potency of Menin-MLL Inhibitors

Low observed potency of a Menin-MLL inhibitor can arise from various factors, from compound integrity to assay-specific issues. The table below outlines potential causes and recommended solutions for common biochemical and cell-based assays.

Potential Cause Possible Explanation Recommended Solution Applicable Assays
Compound Integrity and Handling
Compound DegradationThe inhibitor may be sensitive to storage conditions (light, temperature, moisture) or freeze-thaw cycles, leading to reduced activity.Store the inhibitor according to the manufacturer's instructions, aliquoted to minimize freeze-thaw cycles. Protect from light if necessary.All Assays
Incorrect ConcentrationErrors in calculating dilutions, weighing the compound, or inaccurate stock concentration can lead to lower than expected potency.Verify all calculations and ensure accurate weighing and dilution. Confirm stock concentration using a spectrophotometer if possible.All Assays
Poor SolubilityThe inhibitor may not be fully dissolved in the assay buffer or cell culture medium, reducing its effective concentration.[1]Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into aqueous solutions. Avoid precipitation in the final assay medium.[1]All Assays
Biochemical Assay Issues (e.g., Fluorescence Polarization)
Suboptimal Assay ConditionsIncorrect buffer composition (pH, salt concentration), temperature, or incubation time can affect protein-inhibitor binding.Optimize assay buffer components and conditions. Ensure the incubation time is sufficient to reach binding equilibrium.FP, HTRF
Inactive ProteinThe Menin protein may be misfolded or degraded, leading to weak binding of the inhibitor.Use freshly purified or properly stored protein. Verify protein activity with a known potent inhibitor or binding partner.FP, HTRF
Fluorescent Probe IssuesThe affinity of the fluorescently labeled MLL peptide may be too high, making it difficult for the inhibitor to compete effectively.[2] The fluorescent tag could also interfere with binding.Use a fluorescent probe with an appropriate affinity (Kd) for Menin. Test different fluorescent labels or labeling positions on the MLL peptide.[3]FP
Assay InterferenceThe inhibitor itself may be fluorescent or quench the fluorescence of the probe, leading to inaccurate readings.[1]Screen the inhibitor for auto-fluorescence or quenching effects at the assay wavelengths. If interference is observed, consider a different assay format (e.g., HTRF).FP
Cell-Based Assay Issues (e.g., MTT, Cell Proliferation)
Low Cell PermeabilityThe inhibitor may not efficiently cross the cell membrane to reach its intracellular target (Menin).[4]If low permeability is suspected, consider modifying the compound's structure to improve its physicochemical properties. Alternatively, use cell lines with higher permeability or employ permeabilizing agents as a control.[4]MTT, Cell Proliferation, Co-IP, qRT-PCR
Efflux Pump ActivityThe inhibitor may be actively transported out of the cells by efflux pumps like P-glycoprotein, reducing its intracellular concentration.[5]Test for inhibitor efflux by co-incubating with known efflux pump inhibitors (e.g., verapamil).[5]MTT, Cell Proliferation
Long Treatment Duration RequiredMenin-MLL inhibitors often require prolonged treatment (several days) to observe significant anti-proliferative effects.Extend the duration of the cell-based assays (e.g., 7-13 days) to allow for sufficient time for the inhibitor to exert its effects.MTT, Cell Proliferation
Cell Line InsensitivityThe chosen cell line may not be dependent on the Menin-MLL interaction for survival and proliferation.Use cell lines known to be sensitive to Menin-MLL inhibition, such as those with MLL rearrangements (e.g., MV4;11, MOLM-13) or NPM1 mutations.[6]MTT, Cell Proliferation, Co-IP, qRT-PCR
Off-Target EffectsAt high concentrations, the inhibitor may have off-target effects that mask its on-target potency or cause unexpected cellular responses.[7]Perform dose-response experiments over a wide range of concentrations to identify a specific on-target window. Use a structurally unrelated inhibitor targeting Menin-MLL to confirm the phenotype.[7]MTT, Cell Proliferation
Target Engagement and Downstream Effects
Inefficient Disruption of Menin-MLL InteractionThe inhibitor may bind to Menin but not effectively disrupt its interaction with MLL in a cellular context.Confirm target engagement using a co-immunoprecipitation (Co-IP) assay to directly assess the disruption of the Menin-MLL complex.Co-IP
Lack of Downstream Gene RepressionThe inhibitor may disrupt the Menin-MLL interaction, but this may not translate to the expected downregulation of target genes like HOXA9 and MEIS1.Measure the expression of Menin-MLL target genes using quantitative real-time PCR (qRT-PCR) after inhibitor treatment.qRT-PCR

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Menin-MLL inhibitors?

A1: Menin is a scaffold protein that interacts with the KMT2A (formerly MLL) protein.[8] This interaction is crucial for the expression of certain genes, such as HOXA9 and MEIS1, which are involved in cell differentiation and proliferation.[8][9] In some types of leukemia, chromosomal translocations lead to the formation of MLL fusion proteins, which rely on the interaction with Menin to drive the expression of these oncogenes.[9] Menin-MLL inhibitors are small molecules designed to bind to Menin and block its interaction with MLL or MLL fusion proteins.[9] This disruption leads to the downregulation of HOX and MEIS1 gene expression, which in turn inhibits the growth of leukemia cells and promotes their differentiation.[8][10]

Q2: What are the typical assays used to measure the potency of Menin-MLL inhibitors?

A2: The potency of Menin-MLL inhibitors is typically assessed using a combination of biochemical and cell-based assays:

  • Fluorescence Polarization (FP): This is a common biochemical assay used to measure the direct binding of the inhibitor to Menin and its ability to displace a fluorescently labeled MLL-derived peptide.[6][11][12]

  • Co-Immunoprecipitation (Co-IP): This cell-based assay is used to confirm that the inhibitor can disrupt the interaction between Menin and MLL (or MLL fusion proteins) within the cellular environment.

  • Cell Viability/Proliferation Assays (e.g., MTT, CCK-8): These assays measure the inhibitor's ability to reduce the growth and viability of leukemia cell lines that are dependent on the Menin-MLL interaction.[6]

  • Quantitative Real-Time PCR (qRT-PCR): This assay is used to measure the downregulation of Menin-MLL target genes, such as HOXA9 and MEIS1, following inhibitor treatment, confirming the on-target mechanism of action.

Q3: What are the expected potency ranges for effective Menin-MLL inhibitors?

A3: Potent Menin-MLL inhibitors typically exhibit inhibitory activity in the nanomolar to low micromolar range. For instance, some inhibitors show IC50 values in the low nanomolar range in FP assays and anti-proliferative activity (GI50) in the nanomolar range in sensitive leukemia cell lines.[6]

Q4: Why are my MTT assay results inconsistent when testing a Menin-MLL inhibitor?

A4: Inconsistent MTT assay results can stem from several factors:

  • Pipetting Errors and Uneven Cell Seeding: Ensure thorough mixing of the cell suspension before and during plating to avoid variability in cell numbers per well.[13][14]

  • Incomplete Solubilization of Formazan Crystals: After adding the solubilizing agent (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle shaking or pipetting.[15]

  • Compound Interference: The inhibitor itself might react with the MTT reagent or affect cellular metabolism in a way that is independent of its Menin-MLL inhibitory activity.[16]

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth and assay results. It is often recommended to fill the outer wells with sterile media or PBS and not use them for experimental samples.[14]

Q5: How can I confirm that my Menin-MLL inhibitor is engaging its target in cells?

A5: The most direct way to confirm target engagement in cells is through a co-immunoprecipitation (Co-IP) experiment. This technique allows you to pull down the Menin protein and then use a western blot to see if the MLL protein is still bound to it. A potent inhibitor should significantly reduce the amount of MLL that co-immunoprecipitates with Menin. Additionally, demonstrating the downregulation of known Menin-MLL target genes like HOXA9 and MEIS1 via qRT-PCR provides strong evidence of on-target activity.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This protocol is a general guideline for assessing the ability of an inhibitor to disrupt the Menin-MLL interaction.

Materials:

  • Purified recombinant Menin protein

  • Fluorescently labeled MLL-derived peptide (e.g., FITC-labeled MLL peptide)

  • Menin-MLL inhibitor ("Inhibitor 20")

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well black, low-volume plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a solution of Menin protein and the fluorescently labeled MLL peptide in the assay buffer. The final concentrations should be optimized, but a starting point could be 2x the Kd of the Menin-MLL peptide interaction for Menin and a concentration of the labeled peptide that gives a stable fluorescence signal.

  • Prepare serial dilutions of "Inhibitor 20" in the assay buffer.

  • In a 384-well plate, add the inhibitor dilutions.

  • Add the Menin/labeled MLL peptide solution to each well.

  • Include control wells:

    • Maximum Polarization: Menin + labeled MLL peptide (no inhibitor)

    • Minimum Polarization: Labeled MLL peptide only (no Menin or inhibitor)

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

MTT Cell Proliferation Assay

This protocol provides a general method for evaluating the anti-proliferative effect of a Menin-MLL inhibitor on leukemia cell lines.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV4;11) and a control cell line (e.g., HL-60)

  • Complete cell culture medium

  • Menin-MLL inhibitor ("Inhibitor 20")

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate overnight to allow cells to attach (if adherent) or acclimate.

  • Prepare serial dilutions of "Inhibitor 20" in complete medium.

  • Add the inhibitor dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 3-7 days).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Co-Immunoprecipitation (Co-IP)

This protocol outlines the general steps to assess the disruption of the Menin-MLL interaction in cells.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MOLM-13)

  • Menin-MLL inhibitor ("Inhibitor 20")

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against Menin

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and western blotting reagents

  • Antibodies for western blotting (anti-Menin and anti-MLL)

Procedure:

  • Treat the cells with "Inhibitor 20" or vehicle control for the desired time.

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the clarified lysates with an anti-Menin antibody to form immune complexes.

  • Add Protein A/G magnetic beads to capture the immune complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a western blot using antibodies against Menin and MLL to detect the presence of each protein in the immunoprecipitated complex. A reduced MLL signal in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL MLL/MLL-Fusion Menin->MLL Interaction Chromatin Chromatin MLL->Chromatin Binds to TargetGenes Target Genes (e.g., HOXA9, MEIS1) Chromatin->TargetGenes Associated with Transcription Oncogenic Transcription TargetGenes->Transcription Leads to Inhibitor This compound Inhibitor->Menin Blocks Interaction

Caption: Menin-MLL Signaling Pathway and Inhibitor Action.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays FP Fluorescence Polarization (FP) - Direct Binding - IC50 Determination CoIP Co-Immunoprecipitation (Co-IP) - Target Engagement FP->CoIP Confirm Target Engagement in Cells qRT_PCR qRT-PCR - Downstream Gene Expression (HOXA9, MEIS1) CoIP->qRT_PCR Assess Downstream Effects MTT MTT / Proliferation Assay - Cell Viability - GI50 Determination qRT_PCR->MTT Evaluate Phenotypic Outcome Start Start: Low Potency Observed Start->FP Verify in vitro Potency Troubleshooting_Logic Start Low Potency in Cellular Assay CheckBiochemical Is Biochemical Potency (IC50) in the expected range? Start->CheckBiochemical CheckTargetEngagement Does Co-IP show disruption of Menin-MLL? CheckBiochemical->CheckTargetEngagement Yes TroubleshootBiochem Troubleshoot Biochemical Assay: - Protein/Probe Quality - Assay Conditions CheckBiochemical->TroubleshootBiochem No CheckGeneExpression Is there downregulation of HOXA9/MEIS1? CheckTargetEngagement->CheckGeneExpression Yes TroubleshootCellPerm Troubleshoot Cellular Issues: - Compound Solubility - Cell Permeability - Efflux Pumps CheckTargetEngagement->TroubleshootCellPerm No TroubleshootDownstream Troubleshoot Downstream Signaling & Cell Line: - Cell line sensitivity - Assay duration CheckGeneExpression->TroubleshootDownstream No Success Potency Issue Resolved CheckGeneExpression->Success Yes

References

Technical Support Center: Minimizing Cytotoxicity of Menin-MLL Inhibitor 20

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of Menin-MLL inhibitor 20 in non-target cells during their experiments.

FAQs and Troubleshooting Guides

1. Question: We are observing significant cytotoxicity in our non-target (healthy) control cell lines when using this compound. What are the potential causes and how can we mitigate this?

Answer:

Observed cytotoxicity in non-target cells can stem from several factors. This compound is a synthetic intermediate in the production of the irreversible inhibitor BMF-219, which induces cytotoxicity in cancer cells.[1] While designed to be specific for the Menin-MLL interaction, off-target effects can occur. Here’s a troubleshooting guide:

  • Concentration Optimization: The inhibitor concentration may be too high. It is crucial to perform a dose-response curve to determine the optimal concentration that maximizes efficacy in target cells while minimizing toxicity in non-target cells.

  • On-Target, Off-Tumor Effects: Menin is a ubiquitously expressed nuclear protein involved in regulating gene expression and cell signaling in various cell types.[2][3] Inhibition of the Menin-MLL interaction, even if specific, might disrupt normal cellular processes in non-cancerous cells that rely on this pathway for homeostasis.

  • Off-Target Kinase Inhibition: Small molecule inhibitors can sometimes inhibit other kinases or proteins with similar binding pockets. Consider performing a kinase panel screening to identify potential off-target interactions of this compound.

  • Compound Stability and Solubility: Ensure the compound is fully dissolved and stable in your culture medium. Precipitated compound can cause non-specific cytotoxicity. This compound is sparingly soluble in DMSO.[1]

Troubleshooting Workflow:

start High Cytotoxicity in Non-Target Cells q1 Is the inhibitor concentration optimized? start->q1 sol1 Perform Dose-Response Curve (e.g., MTT Assay) to find optimal concentration. q1->sol1 No q2 Consider On-Target, Off-Tumor Effects. Are you using a relevant non-target cell line? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Select a more appropriate non-target control cell line (e.g., primary cells from the same tissue of origin). q2->sol2 No q3 Suspect Off-Target Effects? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Perform Kinase Panel Screening or use a more selective Menin-MLL inhibitor. q3->sol3 Yes q4 Is the compound fully dissolved and stable? q3->q4 No a3_yes Yes a3_no No sol3->q4 sol4 Check solubility and stability. Prepare fresh stock solutions. q4->sol4 No end Reduced Cytotoxicity q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: Troubleshooting workflow for addressing high cytotoxicity.

2. Question: What are the key signaling pathways affected by Menin-MLL inhibitors that could lead to cytotoxicity in non-target cells?

Answer:

The primary target of Menin-MLL inhibitors is the interaction between Menin and the MLL protein. This interaction is crucial for the recruitment of MLL and MLL fusion proteins to target genes, including HOXA9 and MEIS1, which are involved in leukemogenesis.[2][4][5] However, Menin is a scaffold protein that interacts with various other proteins and signaling pathways that are also present in non-target cells. Disruption of these interactions could lead to unintended cytotoxicity.

Key Signaling Pathways Involving Menin:

  • Wnt/β-catenin Pathway: Menin can interact with β-catenin, a key component of the Wnt signaling pathway, which is crucial for cell proliferation and differentiation.[6]

  • TGF-β Signaling: Menin interacts with SMAD proteins, which are mediators of the TGF-β pathway involved in cell growth inhibition and apoptosis.[6]

  • AP-1 Transcription Factor (JunD): Menin binds to JunD and represses its transcriptional activity, which is important for its tumor-suppressive functions.[6]

cluster_nucleus Nucleus Menin Menin MLL MLL/MLL-Fusion Menin->MLL interacts Beta_Catenin β-catenin Menin->Beta_Catenin interacts SMADs SMADs Menin->SMADs interacts JunD JunD Menin->JunD represses HOXA9 HOXA9/MEIS1 (Leukemogenesis) MLL->HOXA9 activates Wnt_Target Wnt Target Genes (Proliferation) Beta_Catenin->Wnt_Target activates TGF_Target TGF-β Target Genes (Apoptosis) SMADs->TGF_Target regulates AP1_Target AP-1 Target Genes JunD->AP1_Target activates Inhibitor Menin-MLL Inhibitor 20 Inhibitor->Menin inhibits

Caption: Menin interaction with key signaling pathways.

3. Question: What experimental strategies can we employ to reduce the off-target cytotoxicity of this compound?

Answer:

Several strategies can be employed to minimize off-target effects:

  • Combination Therapy: Combining this compound with other therapeutic agents at lower concentrations can achieve synergistic effects against target cells while reducing toxicity in non-target cells.

  • Pulsed Dosing: Instead of continuous exposure, a pulsed-dosing schedule (e.g., 24 hours on, 48 hours off) might be sufficient to inhibit the target pathway while allowing non-target cells to recover.

  • Drug Delivery Systems: Encapsulating the inhibitor in nanoparticles or liposomes can improve its targeted delivery to cancer cells, thereby reducing systemic exposure and off-target toxicity.[7][8]

  • Use of More Selective Inhibitors: If off-target effects are persistent, consider using other more recently developed and potentially more selective Menin-MLL inhibitors like Revumenib or Ziftomenib for comparison.[9][10]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of various Menin-MLL inhibitors from the literature. This can serve as a reference for expected potency and for comparing the activity of this compound.

InhibitorTarget Cell LineIC50/GI50 (nM)Reference
MI-3454MLL-rearranged leukemia cells7 - 27[4]
MI-463/503MLL-rearranged leukemia cells14.7 - 15.3[11]
VTP50469MLL-rearranged leukemia cells13 - 37[12]
MI-2-2MLL leukemia cellsBinds to menin with Kd = 22nM[5]

Experimental Protocols

1. Protocol: MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

2. Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.[13][14]

  • Materials:

    • 96-well plates

    • Complete cell culture medium

    • This compound stock solution

    • LDH assay kit (commercially available)

    • Microplate reader

  • Procedure:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the treatment period, carefully collect the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength.

    • Calculate cytotoxicity as a percentage relative to a positive control (cells lysed with a lysis buffer provided in the kit).

3. Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Complete cell culture medium

    • This compound stock solution

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound as desired.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_annexin Annexin V/PI Assay cluster_results Data Analysis seed Seed Cells in Plate treat Treat with Menin-MLL Inhibitor 20 seed->treat mtt1 Add MTT Reagent treat->mtt1 ldh1 Collect Supernatant treat->ldh1 ann1 Harvest & Stain Cells treat->ann1 mtt2 Incubate & Solubilize mtt1->mtt2 mtt3 Measure Absorbance (570nm) mtt2->mtt3 viability Cell Viability (%) mtt3->viability ldh2 Perform LDH Reaction ldh1->ldh2 ldh3 Measure Absorbance ldh2->ldh3 cytotoxicity Cytotoxicity (%) ldh3->cytotoxicity ann2 Analyze by Flow Cytometry ann1->ann2 apoptosis Apoptosis/Necrosis (%) ann2->apoptosis

Caption: Experimental workflow for assessing cytotoxicity.

References

Technical Support Center: Analysis of Menin-MLL Inhibitor Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menin-MLL inhibitors. The information focuses on addressing potential issues related to the chemical degradation of these inhibitors during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in the chromatogram of my Menin-MLL inhibitor sample. What could be the cause?

A1: The appearance of unexpected peaks in your chromatogram can be attributed to several factors. Primarily, it may indicate the degradation of your Menin-MLL inhibitor.[1] Other possibilities include contamination of your sample or mobile phase, or issues with the HPLC system itself, such as ghost peaks from previous injections.[1][2] It is crucial to systematically investigate these potential causes to ensure the integrity of your results.

Q2: What are the likely chemical degradation pathways for Menin-MLL inhibitors?

A2: While specific degradation pathways are unique to each molecule, Menin-MLL inhibitors often contain chemical scaffolds such as thienopyrimidine and piperidine, which have known susceptibilities.[3][4] Potential degradation pathways could include:

  • Oxidation: The piperidine ring and any benzylic C-H bonds are potential sites for oxidation, which can be triggered by atmospheric oxygen or residual peroxides in solvents.[3]

  • Hydrolysis: Depending on the specific functional groups present, Menin-MLL inhibitors may be susceptible to hydrolysis under acidic or basic conditions.

  • Photodegradation: Exposure to UV or visible light can sometimes lead to the formation of reactive species and subsequent degradation of the molecule.[3]

  • Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, leading to fragmentation of the inhibitor.[5]

Q3: How can I minimize the degradation of my Menin-MLL inhibitor during sample preparation and analysis?

A3: To minimize degradation, it is important to handle and store the inhibitor under appropriate conditions. Store the compound in a cool, dark, and dry place in a well-sealed container.[5] Prepare solutions fresh whenever possible and use high-purity solvents. Minimize the exposure of your samples to light and elevated temperatures during preparation and analysis. For sensitive compounds, using amber vials and a temperature-controlled autosampler is recommended.

Q4: My Menin-MLL inhibitor peak is showing tailing or fronting. What should I do?

A4: Peak tailing or fronting in HPLC analysis can be caused by a variety of factors.[6] Common causes include column overload, a mismatch between the sample solvent and the mobile phase, or secondary interactions between the analyte and the stationary phase. To troubleshoot this, you can try injecting a smaller sample volume, dissolving your sample in the mobile phase, or adjusting the pH of the mobile phase.[2]

Q5: The retention time of my Menin-MLL inhibitor is shifting between injections. How can I fix this?

A5: Retention time shifts can be caused by changes in the mobile phase composition, flow rate, or column temperature.[1][7] Ensure that your mobile phase is well-mixed and degassed, and that the pump is delivering a consistent flow rate. Using a column oven to maintain a stable temperature can also help to improve retention time reproducibility.[7]

Troubleshooting Guides

Issue 1: Appearance of New Peaks in the Chromatogram
Potential Cause Troubleshooting Steps
Degradation of the Menin-MLL inhibitor 1. Review the storage conditions of the compound and samples. 2. Prepare and analyze a fresh sample to see if the new peaks are still present. 3. If possible, use LC-MS to obtain the mass of the new peaks to help identify potential degradation products.
Contamination 1. Run a blank injection (mobile phase only) to check for system contamination. 2. Use fresh, high-purity solvents to prepare the mobile phase and samples.[1]
Carryover from previous injections 1. Implement a robust needle wash protocol in your HPLC method. 2. Inject a blank after a high-concentration sample to check for carryover.
Issue 2: Loss of Menin-MLL Inhibitor Peak Area Over Time
Potential Cause Troubleshooting Steps
Degradation of the inhibitor in solution 1. Assess the stability of the inhibitor in your chosen solvent and at the storage temperature. 2. Prepare fresh samples immediately before analysis. 3. If the inhibitor is light-sensitive, use amber vials.
Adsorption of the inhibitor to vials or tubing 1. Use vials made of a different material (e.g., polypropylene instead of glass). 2. Passivate the HPLC system with a high concentration of the analyte before running your samples.
Inconsistent injection volume 1. Check the autosampler for air bubbles in the syringe. 2. Ensure the sample volume is sufficient for the injection.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Menin-MLL Inhibitor

Objective: To identify potential degradation products and degradation pathways of a Menin-MLL inhibitor under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the Menin-MLL inhibitor in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the inhibitor in an oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent.

    • Photolytic Degradation: Expose a solution of the inhibitor to UV light (e.g., 254 nm) for 24 hours.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • HPLC-UV Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A gradient method with a C18 column is a good starting point.

  • LC-MS/MS Analysis: Analyze the stressed samples by LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products, which will aid in their structural elucidation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the Menin-MLL inhibitor from its degradation products and process-related impurities.[8]

Methodology:

  • Column Selection: Start with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% formic acid or trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% formic acid or trifluoroacetic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar compounds. A typical starting gradient could be 10-90% B over 20 minutes.

  • Detection: Use a UV detector set at the wavelength of maximum absorbance for the Menin-MLL inhibitor. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Optimization: Inject a mixture of the unstressed inhibitor and the samples from the forced degradation study. Adjust the gradient profile, flow rate, and mobile phase composition to achieve adequate resolution (>1.5) between the parent peak and all degradation product peaks.[8]

Data Presentation

Table 1: Hypothetical Stability of a Menin-MLL Inhibitor Under Forced Degradation Conditions

Stress Condition% DegradationNumber of Degradation Products
0.1 M HCl, 60°C, 24h15.2%2
0.1 M NaOH, 60°C, 24h8.5%1
3% H₂O₂, RT, 24h25.8%3
Heat (80°C, 48h)5.1%1
UV Light (254 nm, 24h)12.4%2

Table 2: Example HPLC Method Parameters for Menin-MLL Inhibitor Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B in 20 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 280 nm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock->stress neutralize Neutralize & Dilute Samples stress->neutralize hplc HPLC-UV Analysis (Quantify Degradation) neutralize->hplc Inject Stressed Samples lcms LC-MS/MS Analysis (Identify Degradants) neutralize->lcms Inject Stressed Samples pathway Propose Degradation Pathway hplc->pathway lcms->pathway method Develop Stability-Indicating Method pathway->method

Caption: Experimental workflow for forced degradation analysis.

degradation_pathway cluster_oxidation Oxidation (H₂O₂) cluster_hydrolysis Acid/Base Hydrolysis inhibitor Menin-MLL Inhibitor (e.g., with Piperidine Ring) n_oxide N-Oxide Degradant inhibitor->n_oxide Oxidation hydroxyl Hydroxylated Degradant inhibitor->hydroxyl Oxidation hydrolyzed Hydrolyzed Degradant inhibitor->hydrolyzed Hydrolysis

References

Technical Support Center: Overcoming Resistance to Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Menin-MLL inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Menin inhibitors?

Menin inhibitors are a class of targeted therapies designed to disrupt the critical protein-protein interaction between Menin (encoded by the MEN1 gene) and the KMT2A (MLL) protein complex.[1] In acute leukemias with KMT2A rearrangements (KMT2A-r) or NPM1 mutations (NPM1m), this interaction is essential for maintaining a leukemogenic gene expression program, including the upregulation of key genes like HOXA9 and MEIS1.[1] By blocking this interaction, Menin inhibitors aim to suppress this oncogenic signaling, leading to differentiation and apoptosis of leukemia cells.[1]

Q2: My KMT2A-rearranged / NPM1-mutant cell line is showing reduced sensitivity to a Menin inhibitor after an initial response. What is the most common cause?

The most frequently reported mechanism for acquired resistance is the development of somatic mutations in the MEN1 gene itself.[2][3][4] These mutations typically occur at the drug-binding interface of the Menin protein.[2][4] They are thought to generate structural changes that reduce the binding affinity of the inhibitor without significantly affecting Menin's natural interaction with MLL1.[2][4] This allows the Menin-MLL1 complex to remain on the chromatin and continue driving leukemogenic gene expression, even in the presence of the drug.[2][4]

Q3: Which specific MEN1 mutations have been clinically identified, and do they affect all Menin inhibitors equally?

Several key mutations have been identified in patients who developed resistance to inhibitors like revumenib.[4] Commonly affected residues include M327, G331, and T349.[4] The M327I mutation, for example, has been shown to cause a significant (15 to 50-fold) increase in the IC50 of revumenib.[5]

Different Menin inhibitors may have varying susceptibility to these mutations based on their chemical structure and binding mode.[6] For instance, ziftomenib has been reported to retain activity against Menin proteins harboring G331R or T349M mutations, which may explain a lower frequency of these specific resistance mutations observed in clinical trials with this agent.[7][8]

Q4: Besides MEN1 mutations, what other mechanisms of resistance have been observed?

Researchers have identified non-genetic or adaptive resistance mechanisms where cancer cells "learn to work around" the inhibitor's effects without acquiring on-target mutations.[6] One significant pathway involves the epigenetic regulator Polycomb Repressive Complex 1.1 (PRC1.1).[2][3] Loss of PRC1.1 function can lead to the reactivation of non-canonical Menin targets, most notably the oncogene MYC.[2][3] This reactivation of MYC provides a bypass signal that allows leukemia cells to survive and proliferate despite effective Menin-MLL1 inhibition.[2][3]

Troubleshooting Guides

Guide 1: Investigating the Cause of Resistance in Cell Lines

Your cell line, initially sensitive to a Menin inhibitor, now grows at higher drug concentrations. This guide provides a logical workflow to investigate the underlying resistance mechanism.

G start Resistant cell population observed (Increased IC50) seq_men1 Perform Sanger or Next-Generation Sequencing of the MEN1 gene start->seq_men1 mutation_found MEN1 mutation identified (e.g., M327I, T349M) seq_men1->mutation_found Mutation detected no_mutation No MEN1 mutation found seq_men1->no_mutation No mutation detected hox_restored HOXA9/MEIS1 expression is high despite inhibitor treatment mutation_found->hox_restored western_blot Assess downstream pathway activity: - Western Blot for HOXA9/MEIS1 - Western Blot for MYC no_mutation->western_blot western_blot->hox_restored Contradictory Result: Re-evaluate experiment hox_suppressed HOXA9/MEIS1 expression remains low western_blot->hox_suppressed Expected Result conclusion1 Conclusion: On-target resistance due to reduced drug binding. hox_restored->conclusion1 myc_high MYC protein levels are elevated compared to sensitive cells hox_suppressed->myc_high conclusion2 Conclusion: Resistance is likely due to a bypass mechanism. myc_high->conclusion2 check_prc Investigate PRC1.1 complex integrity (e.g., Western for BCOR, PCGF1) conclusion2->check_prc

Caption: Troubleshooting workflow for resistant cell lines.
Guide 2: Strategies to Overcome or Prevent Resistance

Based on known resistance mechanisms, several therapeutic strategies can be employed in your experimental models to overcome or delay the onset of resistance.

G start Goal: Overcome or Prevent Menin Inhibitor Resistance men1_resistance Issue: On-Target MEN1 Mutations start->men1_resistance bypass_resistance Issue: Bypass Pathway Activation (e.g., MYC, FLT3, BCL2) start->bypass_resistance strategy1 Strategy 1: Switch to a next-generation or structurally distinct Menin inhibitor that is unaffected by the mutation. men1_resistance->strategy1 strategy2 Strategy 2: Combine Menin inhibitor with a BCL2 inhibitor (e.g., Venetoclax) to induce apoptosis. bypass_resistance->strategy2 strategy3 Strategy 3: Combine Menin inhibitor with a FLT3 inhibitor (e.g., Gilteritinib) in co-mutated models. bypass_resistance->strategy3 strategy4 Strategy 4: Combine Menin inhibitor with a DOT1L inhibitor to achieve deeper suppression of MLL target genes. bypass_resistance->strategy4

Caption: Strategies to overcome Menin inhibitor resistance.

Data Presentation

Table 1: Impact of MEN1 Mutations on Inhibitor Sensitivity (IC50)

This table summarizes the reported fold-change in the half-maximal inhibitory concentration (IC50) for various Menin inhibitors in the presence of specific MEN1 resistance mutations. An increase in IC50 indicates reduced sensitivity.

Cell LineInhibitorMEN1 MutationIC50 Fold-Change vs. Wild-TypeReference
MV4;11RevumenibM327I (heterozygous)~16-fold[4]
MV4;11RevumenibM327I (homozygous)>100-fold[4]
OCI-AML3RevumenibM327I>100-fold[4]
SEMRevumenibM322T~10 to 20-fold[9]
MV4;11VariousM327I (heterozygous)~15 to 50-fold[5]
N/A (Binding Assay)ZiftomenibM327I~17-fold[8]
N/A (Binding Assay)ZiftomenibT349M~1-fold (unaffected)[7][8]
Table 2: Preclinical Synergy of Menin Inhibitor Combinations

This table highlights combination strategies that have shown synergistic anti-leukemic effects in preclinical models. Synergy is often determined using methods like the ZIP (Zero Interaction Potency) model, where a score >1.0 indicates a synergistic interaction.

Combination PartnerRationaleSynergy FindingReference
Venetoclax (BCL2i) Menin inhibition can decrease levels of anti-apoptotic proteins like BCL-2, sensitizing cells to BCL2 inhibitors.Strong synergistic lethality observed in KMT2A-r and NPM1m cell lines.[2][4][10]
Gilteritinib (FLT3i) Menin inhibition downregulates FLT3 transcription via MEIS1; dual inhibition provides vertical pathway blockade.Synergistic inhibition of proliferation and enhanced apoptosis in models with concurrent FLT3 mutations.[11][12]
Pinometostat (DOT1Li) Both Menin and DOT1L are critical for the MLL-fusion complex; dual targeting offers deeper transcriptional repression.Pronounced synergy observed, especially in KMT2A-rearranged ALL cell lines.[9]
Standard Chemotherapy Combine targeted epigenetic therapy with cytotoxic agents to attack the leukemia from multiple angles.Preclinical synergy has provided the rationale for ongoing clinical trials combining ziftomenib with "7+3" chemotherapy.[2]

Key Experimental Protocols

Protocol 1: Generation of Menin Inhibitor-Resistant Cell Lines

This protocol describes a general method for generating resistant leukemia cell lines through continuous, dose-escalating exposure to a Menin inhibitor.

  • Initial Seeding: Plate a sensitive leukemia cell line (e.g., MV4;11, MOLM-13) at a density of 0.1-0.2 x 10⁶ cells/mL in appropriate culture media.

  • Starting Dose: Treat the cells with the Menin inhibitor at a concentration equivalent to the IC25 or IC50, as previously determined by a dose-response assay. Culture a parallel flask with a vehicle (e.g., DMSO) as a control.

  • Monitoring and Passaging: Monitor cell viability and proliferation every 2-3 days using a cell counter and viability stain (e.g., Trypan Blue). When the inhibitor-treated culture begins to recover and proliferate steadily (doubling time approaches that of the control), subculture the cells and increase the inhibitor concentration by 1.5 to 2-fold.

  • Dose Escalation: Repeat Step 3, gradually increasing the drug concentration over several weeks to months. The goal is to select for a population that can proliferate in high concentrations of the inhibitor (e.g., >1 µM).

  • Confirmation of Resistance: Once a resistant population is established, perform a new dose-response assay comparing the resistant line to the parental (sensitive) line. A significant rightward shift in the IC50 curve confirms resistance.

  • Characterization: Bank the resistant cell line and use it for downstream analysis, such as MEN1 sequencing and Western blotting, to determine the mechanism of resistance.

Protocol 2: Western Blot Analysis for Downstream Markers

This protocol is for assessing the protein levels of key Menin-MLL1 target genes (HOXA9, MEIS1) and potential bypass pathway markers (MYC).

  • Sample Preparation: Treat sensitive and resistant cells with the Menin inhibitor (at a concentration effective in sensitive cells, e.g., 100 nM) or vehicle for 24-72 hours. Harvest 1-2 x 10⁶ cells per condition.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cell pellet with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 20 minutes, vortexing periodically.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA Protein Assay Kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load samples onto a 4-15% polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-HOXA9, anti-MEIS1, anti-MYC, and anti-Actin or anti-Tubulin as a loading control) overnight at 4°C with gentle agitation.

  • Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to the loading control to compare protein expression across samples.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Validate Menin-MLL1 Interaction

This protocol is designed to test whether a Menin inhibitor effectively disrupts the interaction between Menin and the MLL1 fusion protein in cells.

  • Cell Treatment and Lysis: Treat KMT2A-rearranged cells (e.g., MV4;11) with the Menin inhibitor or vehicle for 4-6 hours. Harvest approximately 20-50 x 10⁶ cells. Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., low salt buffer with 0.5% NP-40 and protease/phosphatase inhibitors) to preserve protein-protein interactions.

  • Pre-Clearing Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add an antibody targeting one of the proteins of interest (e.g., anti-Menin) to the pre-cleared lysate. As a control, use an equivalent amount of isotype control IgG in a separate tube. Incubate overnight at 4°C with gentle rotation.

  • Capture Immune Complex: Add pre-washed Protein A/G magnetic beads to each tube and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by resuspending them in 1X Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Use the magnetic rack to separate the beads and load the supernatant (the eluate) onto a polyacrylamide gel. Perform a Western blot as described in Protocol 2, probing the membrane with an antibody against the other protein in the complex (e.g., an antibody against the MLL fusion partner like AF4 or AF9).

  • Interpretation: A strong MLL band in the vehicle-treated, anti-Menin IP lane indicates a robust interaction. A significantly reduced or absent MLL band in the inhibitor-treated lane demonstrates successful drug-induced disruption of the Menin-MLL1 interaction.

Signaling and Workflow Diagrams

G cluster_0 Sensitive Cell Menin Menin MLL KMT2A-Fusion (MLL-FP) Menin->MLL Binds Chromatin Chromatin MLL->Chromatin Recruits to HOXA9 HOXA9 / MEIS1 Expression Chromatin->HOXA9 Activates Leukemia Leukemic Maintenance HOXA9->Leukemia Inhibitor Menin Inhibitor Inhibitor->Block

Caption: Mechanism of action of Menin-MLL inhibitors.

G cluster_0 On-Target Resistance cluster_1 Bypass Resistance (PRC1.1 Loss) Menin_mut Mutant Menin (e.g., M327I) MLL_1 KMT2A-FP Menin_mut->MLL_1 Interaction persists Leukemia_1 Leukemic Maintenance MLL_1->Leukemia_1 Inhibitor_1 Menin Inhibitor Inhibitor_1->Menin_mut Binding blocked Menin_wt Wild-Type Menin MLL_2 KMT2A-FP Inhibitor_2 Menin Inhibitor Inhibitor_2->Menin_wt Interaction blocked PRC_loss Loss of PRC1.1 Function MYC MYC Upregulation PRC_loss->MYC De-represses Leukemia_2 Leukemic Maintenance MYC->Leukemia_2 Drives

Caption: Key mechanisms of acquired resistance to Menin inhibitors.

References

Technical Support Center: Improving Pharmacokinetic Properties of Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menin-MLL inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Menin-MLL inhibitors?

Menin is a scaffold protein that plays a crucial role in the transcriptional regulation of gene expression in myeloid cells.[1] It interacts with the N-terminus of the Mixed Lineage Leukemia (MLL) protein and MLL fusion proteins, which are common in certain types of acute leukemia.[2][3][4] This interaction is critical for the leukemogenic activity of MLL fusion proteins as it leads to the upregulation of target genes like HOXA9 and MEIS1, promoting cell proliferation and survival.[1][2][5] Menin inhibitors are small molecules designed to disrupt the protein-protein interaction (PPI) between menin and MLL or MLL fusion proteins.[3][6] By competitively binding to a "druggable" pocket on menin where MLL would normally bind, these inhibitors prevent the formation of the oncogenic complex, leading to the downregulation of HOX and MEIS1 gene expression, which in turn induces differentiation and apoptosis in leukemia cells.[2][3][5]

Q2: What are the main challenges in developing potent Menin-MLL inhibitors with good pharmacokinetic properties?

The development of Menin-MLL inhibitors faces several challenges:

  • Bivalent Protein-Protein Interaction: MLL binds to menin through a complex bivalent interaction involving two motifs, MBM1 and MBM2, resulting in a large interaction surface area (~5000 ų).[2][7] This makes it difficult for small molecules to effectively compete with the natural protein interaction.[2][7]

  • High Affinity: The native MLL protein binds to menin with high affinity (low nanomolar range), requiring inhibitors to have very high potency to be effective.[7][8]

  • Drug-like Properties: Achieving high potency often leads to inhibitors with high molecular weight and lipophilicity, which can negatively impact pharmacokinetic properties such as solubility, permeability, and metabolic stability.[9][10]

  • Off-Target Effects: As with any targeted therapy, ensuring the specificity of the inhibitor for the Menin-MLL interaction is crucial to minimize off-target effects and potential toxicity.

Troubleshooting Guides

In Vitro Experiments

Q3: My Menin-MLL inhibitor shows poor solubility in aqueous buffers. How can I improve this?

Poor aqueous solubility is a common issue with small molecule inhibitors. Here are some troubleshooting steps:

  • Co-solvents: Try dissolving the compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or DMF before making the final dilution in your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your cells or assay.

  • Formulation Aids: Consider using solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80, Cremophor EL) at low concentrations.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility.

  • Particle Size Reduction: For some applications, techniques like sonication or micronization can help improve the dissolution rate.

  • Structural Modification: In the long term, medicinal chemistry efforts can focus on introducing more polar functional groups to the inhibitor scaffold to improve intrinsic solubility.[11]

Q4: I am not observing the expected decrease in cell viability in my MLL-rearranged cancer cell line after treatment with a Menin-MLL inhibitor. What could be the reason?

Several factors could contribute to a lack of response in cell viability assays:

  • Inhibitor Potency and Concentration: Ensure you are using the inhibitor at a concentration range appropriate for its IC50 or GI50 value. Refer to the literature for typical effective concentrations for your specific inhibitor and cell line.[8][12]

  • Treatment Duration: The effects of Menin-MLL inhibitors on cell proliferation and differentiation can be time-dependent. Some inhibitors may require longer incubation periods (e.g., 4-7 days) to show a significant effect.[12]

  • Cell Line Authenticity and Passage Number: Verify the identity of your cell line (e.g., by STR profiling) and use cells at a low passage number, as prolonged culturing can lead to genetic drift and altered drug sensitivity.

  • Assay Type: The choice of viability assay can influence the results. Assays like MTT or CellTiter-Glo measure metabolic activity, which may not always directly correlate with cell number. Consider using a direct cell counting method (e.g., trypan blue exclusion) or an apoptosis assay (e.g., Annexin V staining) to confirm the results.

  • Compound Stability: Ensure your inhibitor is stable in the cell culture medium for the duration of the experiment. Degradation of the compound will lead to a loss of activity.

  • Resistance Mechanisms: The cancer cells may have intrinsic or acquired resistance to the inhibitor. This could be due to mutations in the Menin-MLL pathway or activation of alternative survival pathways.[13]

In Vivo Experiments

Q5: My Menin-MLL inhibitor has poor oral bioavailability in my mouse model. What are some strategies to improve it?

Poor oral bioavailability is a significant hurdle in drug development. Here are some approaches to address this:

  • Formulation Development:

    • Vehicle Optimization: Experiment with different vehicle formulations. For preclinical studies, common vehicles include solutions with co-solvents (e.g., PEG400, propylene glycol), suspensions in agents like carboxymethylcellulose (CMC), or lipid-based formulations.

    • Amorphous Solid Dispersions: Formulating the compound as an amorphous solid dispersion with a polymer can improve its dissolution rate and solubility in the gastrointestinal tract.

  • Prodrug Approach: Design a prodrug of your inhibitor that has improved solubility and/or permeability and is converted to the active drug in vivo.

  • Route of Administration: If oral bioavailability remains a major issue, consider alternative routes of administration for preclinical studies, such as intraperitoneal (IP) or intravenous (IV) injection, to ensure adequate drug exposure.

  • Structural Modifications: Long-term, medicinal chemistry efforts can be directed at optimizing the physicochemical properties of the inhibitor to improve its absorption and metabolic stability.[14]

Q6: How do I monitor the on-target activity of my Menin-MLL inhibitor in vivo?

To confirm that your inhibitor is hitting its target in an in vivo model, you can use several pharmacodynamic (PD) markers:

  • Gene Expression Analysis: Measure the mRNA levels of downstream target genes of the Menin-MLL complex, such as Hoxa9 and Meis1, in tumor tissue or sorted leukemic cells from treated animals. A significant downregulation of these genes indicates on-target activity.[5][15]

  • Chromatin Immunoprecipitation (ChIP): Perform ChIP followed by qPCR or sequencing (ChIP-seq) on tumor samples to assess the occupancy of Menin and MLL at the promoter regions of target genes. Effective inhibitor treatment should lead to a reduction in their binding.[12]

  • Immunohistochemistry (IHC) or Western Blotting: Analyze the protein levels of downstream targets or markers of differentiation in tumor tissues.

  • Flow Cytometry: For leukemia models, you can monitor the expression of differentiation markers (e.g., CD11b) on leukemic cells in the blood or bone marrow, as Menin-MLL inhibitors are expected to induce differentiation.[12][16]

Quantitative Data Summary

Table 1: In Vitro Potency of Selected Menin-MLL Inhibitors

InhibitorTarget AssayIC50 (nM)Cell LineGI50 (nM)Reference
MI-2-2 Menin-MBM1 Interaction46MV4;11~10,000[2][17]
MIV-6R Menin-MLL Interaction56MLL-AF9 cells1,100[18]
MI-463 Menin-MLL Interaction15.3MV4;11200-500[8][9]
MI-503 Menin-MLL Interaction14.7MV4;11200-500[8][9][19]
MI-1481 Menin-MLL Interaction3.6MLL-r cells30-60[7][8]
VTP50469 Cell Proliferation-MOLM1311[12]
MV4;118
RS4;1116
MI-3454 Menin-MLL Interaction0.51MLL-r cells7-27[14]

Table 2: Preclinical Pharmacokinetic Parameters of Selected Menin-MLL Inhibitors in Mice

InhibitorDose & RouteCmax (ng/mL)Tmax (h)Oral Bioavailability (%)Reference
MI-503 80 mg/kg, PO~40002~40%[15]
MI-463 50 mg/kg, PO~20004~20%[15]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of the Menin-MLL inhibitor in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
  • Cell Lysis: Treat HEK293T cells transfected with Flag-tagged MLL-AF9 and endogenous menin with the inhibitor for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-Flag antibody overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 2-4 hours.

  • Washing: Wash the beads three times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Flag (for MLL-AF9) and menin. A decrease in the amount of co-immunoprecipitated menin in the inhibitor-treated samples indicates disruption of the interaction.[20]

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention Menin Menin MLL_FP MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_FP Interaction Chromatin Chromatin MLL_FP->Chromatin Target_Genes Target Genes (HOXA9, MEIS1) Transcription Leukemogenic Transcription Target_Genes->Transcription Upregulation Leukemia Leukemia Progression Transcription->Leukemia Differentiation Cell Differentiation & Apoptosis Menin_Inhibitor Menin-MLL Inhibitor Menin_Inhibitor->Menin Blocks Interaction Menin_Inhibitor->Transcription Inhibits Menin_Inhibitor->Differentiation Induces

Caption: The Menin-MLL signaling pathway in leukemia and the mechanism of its inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Biochemical_Assay Biochemical Assay (e.g., FP, AlphaScreen) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Proliferation Confirm Potency Target_Engagement Target Engagement (e.g., Co-IP, CETSA) Cell_Proliferation->Target_Engagement Validate On-Target Effect Gene_Expression Gene Expression Analysis (qRT-PCR) Target_Engagement->Gene_Expression Assess Downstream Effects PK_Studies Pharmacokinetic (PK) Studies Gene_Expression->PK_Studies PD_Studies Pharmacodynamic (PD) Studies PK_Studies->PD_Studies Inform Dosing Efficacy_Studies Efficacy Studies (Xenograft Models) PD_Studies->Efficacy_Studies Confirm Mechanism Toxicity_Studies Toxicity Studies Efficacy_Studies->Toxicity_Studies Assess Therapeutic Window Structure_Based_Design Structure-Based Design Toxicity_Studies->Structure_Based_Design Iterative Improvement Structure_Based_Design->Biochemical_Assay Start Inhibitor Discovery Start->Biochemical_Assay

Caption: A general experimental workflow for the development of Menin-MLL inhibitors.

References

Technical Support Center: Synthesis of Menin-MLL Inhibitor 20

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Menin-MLL inhibitor 20. This guide addresses specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role?

This compound is a synthetic intermediate used in the production of BMF-219, an irreversible inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL).[1] This interaction is a critical dependency for the proliferation of certain cancer cells, particularly in MLL-rearranged leukemias. By serving as a precursor to a covalent inhibitor, this compound is a key component in the development of potential therapeutics for various hematologic malignancies and solid tumors.

Q2: What is the general synthetic strategy for this compound?

The synthesis of this compound involves a multi-step process that culminates in the coupling of three key building blocks:

  • A substituted picolinamide core.

  • A chiral (R)-tert-butyl piperidin-3-ylcarbamate moiety.

  • A 4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline fragment.

The final key step is typically an amide bond formation between the picolinic acid derivative and the aniline fragment.

Q3: What are the main challenges in the synthesis of the 4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline fragment?

The synthesis of this fragment can be challenging due to the multi-step nature of constructing the pyrrolo[2,3-d]pyrimidine core and the subsequent Suzuki or Stille coupling to introduce the aniline moiety. Potential challenges include:

  • Low yields in the construction of the heterocyclic core: The cyclization reactions to form the pyrrolo[2,3-d]pyrimidine ring can be sensitive to reaction conditions, and optimization is often required to achieve good yields.

  • Purification of polar intermediates: Many of the intermediates in this synthesis are polar and may require specialized chromatographic techniques for effective purification.[2]

  • Side reactions during cross-coupling: The Suzuki or Stille coupling reactions can be accompanied by side reactions such as homocoupling of the boronic acid/ester or organostannane reagent.

Q4: Are there any specific challenges associated with the amide coupling step to form the final product?

Yes, the amide coupling between the substituted picolinic acid and the aniline can be problematic. Potential issues include:

  • Low reactivity of the aniline: The aniline nitrogen in the 4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline fragment may have reduced nucleophilicity due to the electron-withdrawing nature of the heterocyclic system, potentially leading to slow or incomplete reactions.

  • Steric hindrance: The bulky nature of both coupling partners can hinder the reaction, requiring the use of specialized coupling reagents and optimized conditions.

  • Racemization: If the chiral center on the piperidine ring is sensitive to the reaction conditions, racemization can be a concern.

  • Purification of the final product: The final compound is a relatively large and polar molecule, which can make purification by standard column chromatography challenging.

Q5: What are common issues with the Boc-protecting group in this synthesis?

The tert-butyloxycarbonyl (Boc) group is used to protect the amine on the piperidine ring. While generally robust, some issues can arise:

  • Premature deprotection: The Boc group is acid-labile, and exposure to even mildly acidic conditions during the synthesis or work-up can lead to its partial or complete removal.

  • Incomplete deprotection: In the subsequent step to produce BMF-219, the Boc group needs to be removed. Incomplete deprotection will result in a mixture of starting material and the desired product, complicating purification.

  • Side reactions during deprotection: The use of strong acids for deprotection can sometimes lead to side reactions on other sensitive functional groups in the molecule.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low yield in amide coupling step Poor activation of the carboxylic acid.Use a more potent coupling reagent such as HATU, HBTU, or COMU. Ensure all reagents are anhydrous.
Low nucleophilicity of the aniline.Increase the reaction temperature and/or reaction time. Consider using a stronger, non-nucleophilic base like DBU or a phosphazene base.
Steric hindrance.Employ a less sterically demanding coupling reagent. High-pressure conditions may also improve the yield.
Incomplete reaction Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature and monitor for product formation and decomposition.
Deactivation of the coupling reagent.Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple byproducts Side reactions of the coupling reagent.Choose a coupling reagent known for fewer side reactions. For example, carbodiimide-based reagents can sometimes lead to the formation of N-acylurea byproducts.
Decomposition of starting materials or product.Perform the reaction at a lower temperature. Ensure that the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive).
Difficulty in purifying the final product Product is too polar for normal-phase silica gel chromatography.Use reverse-phase chromatography (C18 silica) with a suitable solvent system (e.g., water/acetonitrile or water/methanol with a modifier like TFA or formic acid).[2]
Streaking or poor separation on silica gel.Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to suppress the interaction of the basic nitrogen atoms with the acidic silica gel.[2]
Product is not soluble in common chromatography solvents.Try a different solvent system for purification. In some cases, a solvent mixture with a small amount of a high-boiling point polar solvent like DMF or DMSO might be necessary, followed by removal under high vacuum.
Unexpected loss of the Boc protecting group Exposure to acidic conditions during reaction or work-up.Neutralize all acidic reagents before work-up. Use a buffered aqueous solution for extraction if necessary. Avoid using acidic solvents for chromatography.

Experimental Protocols

General Protocol for Amide Coupling
  • Reagent Preparation: Dissolve the substituted picolinic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM under an inert atmosphere.

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution and stir at room temperature for 15-30 minutes.

  • Coupling: Add the 4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or elevated temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Data Presentation: Key Reaction Parameters
ParameterRecommended ConditionNotes
Solvent Anhydrous DMF, DCM, or THFChoice of solvent may depend on the solubility of the starting materials.
Coupling Reagent HATU, HBTU, T3P, or EDC/HOBtThe choice of reagent can significantly impact the yield and purity. HATU and HBTU are often effective for challenging couplings.
Base DIPEA, N-methylmorpholine, or triethylamineA non-nucleophilic base is required to neutralize the acid formed during the reaction.
Temperature Room temperature to 50 °CHigher temperatures may be required for less reactive substrates, but can also lead to decomposition.
Reaction Time 2 - 24 hoursMonitor the reaction to determine the optimal time.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the logical relationships in troubleshooting the synthesis and the general experimental workflow.

troubleshooting_flowchart start Start Synthesis amide_coupling Amide Coupling Step start->amide_coupling check_yield Check Yield and Purity amide_coupling->check_yield low_yield Low Yield? check_yield->low_yield Analyze impure Impure Product? low_yield->impure No troubleshoot_coupling Troubleshoot Coupling: - Change coupling reagent - Increase temperature - Use stronger base low_yield->troubleshoot_coupling Yes troubleshoot_purification Troubleshoot Purification: - Reverse-phase chromatography - Use eluent modifier - Recrystallization impure->troubleshoot_purification Yes success Successful Synthesis impure->success No troubleshoot_coupling->amide_coupling Re-run troubleshoot_purification->success

Caption: Troubleshooting workflow for the synthesis of this compound.

experimental_workflow cluster_prep Preparation of Building Blocks cluster_coupling Assembly cluster_purification Purification and Analysis prep_picolinic Synthesize Substituted Picolinic Acid amide_coupling Amide Coupling Reaction prep_picolinic->amide_coupling prep_piperidine Synthesize (R)-Boc- Aminopiperidine prep_aniline Synthesize Pyrrolo[2,3-d]pyrimidine Aniline prep_aniline->amide_coupling workup Reaction Work-up and Extraction amide_coupling->workup chromatography Column Chromatography / HPLC workup->chromatography characterization Characterization (NMR, MS) chromatography->characterization final_product This compound characterization->final_product

Caption: General experimental workflow for the synthesis of this compound.

References

quality control parameters for Menin-MLL inhibitor 20

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Menin-MLL Inhibitor 20. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule designed to disrupt the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein.[1][2] This interaction is critical for the oncogenic activity of MLL fusion proteins, which are implicated in certain types of acute leukemia.[3][4] By blocking this interaction, the inhibitor aims to downregulate the expression of downstream target genes like HOXA9 and MEIS1, leading to cell differentiation and apoptosis in MLL-rearranged leukemia cells.[3][5]

Q2: What are the recommended quality control parameters for this compound?

A2: To ensure the reliability and reproducibility of your experiments, it is crucial to verify the quality of this compound. The following table summarizes the recommended quality control parameters.

ParameterMethodSpecificationPurpose
Identity
1H NMR & 13C NMRConforms to reference spectraConfirms the chemical structure of the compound.
Mass Spectrometry (MS)Observed mass matches theoretical mass ± 0.1 DaVerifies the molecular weight of the compound.[6]
Purity
HPLC/UPLC≥ 98%Determines the percentage of the active compound and detects impurities.
Potency
Fluorescence Polarization (FP) AssayIC50 ≤ 50 nMMeasures the concentration of the inhibitor required to disrupt the Menin-MLL interaction by 50%.[1][7]
Cell-Based Proliferation Assay (e.g., MTT)GI50 ≤ 100 nM in MLL-rearranged cells (e.g., MOLM-13, MV4;11)Determines the concentration of the inhibitor that inhibits cell growth by 50% in relevant cancer cell lines.[8]
Solubility Visual Inspection & HPLC≥ 10 mM in DMSOEnsures the compound can be dissolved at a stock concentration suitable for experiments.[9]
Stability HPLC≤ 2% degradation after 1 week at RT in DMSOAssesses the stability of the compound under typical experimental storage and handling conditions.[9]

Q3: What are potential off-target effects of this compound and how can I control for them?

A3: Off-target effects occur when a small molecule interacts with unintended biological molecules, which can lead to misleading experimental results or cellular toxicity.[10][11] To control for potential off-target effects of this compound, consider the following strategies:

  • Use a structurally unrelated inhibitor: If a different Menin-MLL inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely an on-target effect.[10]

  • Perform rescue experiments: Overexpression of the intended target (Menin or MLL) may rescue the phenotype if the effect is on-target.[10]

  • Use a negative control cell line: Employ a cell line that does not depend on the Menin-MLL interaction for survival. The inhibitor should have minimal effect on these cells.[12]

  • Target engagement assays: Techniques like Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to Menin in cells at the concentrations used.[11]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or no inhibition of MLL-rearranged cell proliferation.

Possible Cause Troubleshooting Steps
Incorrect Inhibitor Concentration Perform a dose-response curve with a broad range of concentrations to determine the optimal inhibitory concentration for your specific cell line.[11]
Inhibitor Degradation Ensure the inhibitor stock solution is fresh and has been stored properly. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell Line Integrity Verify the identity of your cell line (e.g., by STR profiling) and ensure the cells are healthy and in the logarithmic growth phase.
Experimental Artifact Review and optimize your experimental protocol, including controls. Ensure consistent cell seeding density and incubation times.

Issue 2: High cellular toxicity observed in control cell lines.

Possible Cause Troubleshooting Steps
Off-Target Toxicity Lower the inhibitor concentration to the minimum required for on-target inhibition.[11] Screen the inhibitor against a panel of known toxicity-related targets.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%).
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation. If observed, reduce the final concentration or try a different formulation.

Issue 3: Inconclusive results from Co-Immunoprecipitation (Co-IP) experiments.

Possible Cause Troubleshooting Steps
Insufficient Inhibition Increase the concentration of the inhibitor or the pre-incubation time to ensure complete disruption of the Menin-MLL interaction before cell lysis.
Inefficient Antibody Validate the antibodies for Menin and MLL for their ability to immunoprecipitate the target proteins effectively.
Suboptimal Lysis Conditions Optimize the lysis buffer to ensure efficient protein extraction without disrupting the protein-protein interaction in the control sample.

Experimental Protocols

1. Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay measures the disruption of the Menin-MLL interaction in a biochemical setting.

  • Materials:

    • Purified recombinant human Menin protein

    • Fluorescein-labeled MLL peptide (e.g., MLL4-15)

    • This compound

    • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)

    • 384-well black microtiter plates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In each well of the 384-well plate, add 10 µL of the inhibitor dilution.

    • Add 5 µL of 200 nM Menin protein to each well.

    • Add 5 µL of 50 nM fluorescein-labeled MLL peptide to each well.

    • Include positive controls (no inhibitor) and negative controls (no Menin).

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure fluorescence polarization on a plate reader.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

2. MTT Cell Proliferation Assay

This assay assesses the effect of the inhibitor on cell viability.

  • Materials:

    • MLL-rearranged cell line (e.g., MOLM-13) and a control cell line (e.g., HL-60)

    • Complete cell culture medium

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight (for adherent cells) or stabilize for a few hours (for suspension cells).

    • Treat the cells with a serial dilution of this compound for 72-96 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the GI50 value from the dose-response curve.

3. Western Blot for Downstream Target Gene Expression

This protocol is for detecting changes in protein levels of Menin-MLL targets like HOXA9 and MEIS1.

  • Materials:

    • Treated and untreated cell lysates

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-HOXA9, anti-MEIS1, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse cells treated with this compound or vehicle control and quantify protein concentration.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the image using an imaging system and quantify band intensities.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin Menin MLL_Fusion->Menin Interaction DNA Target Gene Promoters (HOXA9, MEIS1) MLL_Fusion->DNA Binding Menin->DNA Recruitment to Chromatin Transcription Leukemogenic Gene Expression DNA->Transcription Activation Inhibitor Menin-MLL Inhibitor 20 Inhibitor->Menin Blocks Interaction

Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Inhibitor_Validation cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation QC QC of Inhibitor (Purity, Identity) FP_Assay Fluorescence Polarization (IC50) QC->FP_Assay Cell_Proliferation Cell Proliferation Assay (GI50 in MLL-r cells) FP_Assay->Cell_Proliferation Proceed if potent Co_IP Co-Immunoprecipitation (Target Engagement) Cell_Proliferation->Co_IP Western_Blot Western Blot (Downstream Targets) Co_IP->Western_Blot

Caption: A typical experimental workflow for validating a Menin-MLL inhibitor.

References

Validation & Comparative

Unveiling the Potency of Menin-MLL Inhibitor 20: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Menin-MLL inhibitor 20's activity against other prominent inhibitors targeting the Menin-Mixed Lineage Leukemia (MLL) interaction, a critical driver in certain cancers. This analysis is supported by a compilation of experimental data and detailed methodologies to aid in the evaluation and potential application of these compounds in a research setting.

This compound is an irreversible inhibitor of the Menin-MLL protein-protein interaction, a key dependency for the survival and proliferation of specific cancer cells. It is also recognized as a synthetic intermediate in the development of BMF-219, a covalent Menin inhibitor currently under investigation for various malignancies.[1] Preclinical data on BMF-219 demonstrates potent anti-tumor activity across a range of cancer cell lines, providing a strong indication of the potential efficacy of this class of inhibitors.[2][3]

Comparative Efficacy of Menin-MLL Inhibitors

The following tables summarize the in vitro activity of this compound's successor, BMF-219, and other notable Menin-MLL inhibitors against various cancer cell lines.

Table 1: Activity of BMF-219 (Successor to this compound) in Various Cancer Cell Lines

Cell Line TypeCell Line(s)IC50 (µM)Reference
Diffuse Large B-Cell Lymphoma (DLBCL)THL, DEL0.27, 0.37
Multiple Myeloma (MM)TP53, KRAS, NRAS mutant lines0.25 - 0.5
Chronic Lymphocytic Leukemia (CLL)Patient-derived samples0.1 - 0.38[3]

Table 2: Comparative Activity of Alternative Menin-MLL Inhibitors

InhibitorCell LineAssay TypeIC50 / GI50 (nM)Reference
MI-2MV-4-11Growth InhibitionGI50 = 9,500[4]
MI-3MV-4-11FP AssayIC50 = 648[5]
MI-463MLL-rearranged leukemia linesFP AssayIC50 = 15.3[5]
MI-503MLL-rearranged leukemia linesFP AssayIC50 = 14.7[5][6]
MI-1481MLL-AF9 transformed cellsFP AssayIC50 = 3.6[7]
MI-3454MLL-rearranged leukemia linesFP AssayIC50 = 0.51[5]
VTP50469-Ki0.104[6]
M-525MV-4-11-IC50 = 3[5]
Menin-MLL inhibitor-22MV4;11FP AssayIC50 = 7[8]
D0060-319MV4-11FP AssayIC50 = 7.46[9]

Experimental Methodologies

The following sections detail the protocols for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is designed to screen for and quantify the inhibition of the Menin-MLL protein-protein interaction.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition and Analysis P1 Prepare FP buffer (50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT) P2 Prepare fluorescein-labeled MLL-derived peptide (e.g., FITC-MLL) P1->P2 P3 Prepare full-length Menin protein P2->P3 P4 Prepare serial dilutions of test inhibitors P3->P4 A1 Add FP buffer, FITC-MLL peptide, and Menin protein to microplate wells P4->A1 A2 Add varying concentrations of test inhibitors to respective wells A1->A2 A3 Incubate the plate for 1 hour to allow the reaction to reach equilibrium A2->A3 R1 Measure fluorescence polarization using a microplate reader (Excitation: 495 nm, Emission: 525 nm) A3->R1 R2 A decrease in FP signal indicates inhibition of the Menin-MLL interaction R1->R2 R3 Calculate IC50 values from the dose-response curves R2->R3

Fluorescence Polarization Assay Workflow

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytostatic or cytotoxic effects of the inhibitors.

cluster_cell_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_mtt MTT Addition and Incubation cluster_readout Solubilization and Readout C1 Plate leukemia cells (e.g., MV-4-11, MOLM-13) in 96-well plates C2 Incubate cells to allow for adherence and stabilization C1->C2 T1 Prepare serial dilutions of the Menin-MLL inhibitors C2->T1 T2 Add inhibitors to the cells at various concentrations T1->T2 T3 Incubate cells with inhibitors for a specified period (e.g., 72 hours) T2->T3 M1 Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well T3->M1 M2 Incubate for 2-4 hours to allow for formazan crystal formation by viable cells M1->M2 S1 Add solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals M2->S1 S2 Measure the absorbance at 570 nm using a microplate reader S1->S2 S3 Calculate GI50 values from the dose-response curves S2->S3

MTT Cell Viability Assay Workflow

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to measure the expression levels of downstream target genes of the MLL fusion protein, such as HOXA9 and MEIS1, to confirm the on-target effect of the inhibitors.

cluster_sample_prep Sample Preparation cluster_rt Reverse Transcription cluster_qpcr Quantitative PCR cluster_analysis Data Analysis S1 Treat leukemia cells with Menin-MLL inhibitors or vehicle control S2 Isolate total RNA from the treated cells S1->S2 R1 Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase S2->R1 Q1 Set up qPCR reactions with cDNA, primers for target genes (HOXA9, MEIS1) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) R1->Q1 Q2 Perform qPCR amplification and monitor fluorescence in real-time Q1->Q2 A1 Determine the cycle threshold (Ct) values for each gene Q2->A1 A2 Calculate the relative gene expression using the ΔΔCt method A1->A2 A3 Analyze the downregulation of target gene expression in inhibitor-treated samples compared to controls A2->A3

qRT-PCR for Gene Expression Analysis Workflow

Signaling Pathway Inhibition

The interaction between Menin and MLL fusion proteins is crucial for the transcription of leukemogenic genes. Small molecule inhibitors, such as this compound and its analogues, disrupt this interaction, leading to the downregulation of target genes like HOXA9 and MEIS1, which in turn induces cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.

cluster_nucleus Nucleus cluster_genes Target Genes Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to promoter HOXA9 HOXA9 DNA->HOXA9 Transcription MEIS1 MEIS1 DNA->MEIS1 Transcription Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis Promotes MEIS1->Leukemogenesis Promotes Inhibitor This compound Inhibitor->Menin Inhibits Interaction

Menin-MLL Signaling Pathway Inhibition

References

Comparative Analysis of Menin-MLL Inhibitor 20 and Alternatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Menin-MLL inhibitor 20, a precursor to the irreversible inhibitor BMF-219 (Icovamenib), with other prominent Menin-MLL inhibitors currently under investigation. The information presented herein is intended to assist researchers in selecting the most appropriate compounds for their studies in oncology and drug discovery.

Introduction to Menin-MLL Inhibition

The interaction between menin and the histone methyltransferase MLL (KMT2A) is a critical driver of leukemogenesis, particularly in acute leukemias with MLL gene rearrangements or NPM1 mutations. This interaction is essential for the recruitment of the MLL complex to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1. Disrupting the menin-MLL interaction has emerged as a promising therapeutic strategy, leading to the development of several small molecule inhibitors.

This compound is a synthetic intermediate in the production of BMF-219 (Icovamenib), an irreversible inhibitor of the menin-MLL interaction. This guide compares its profile with key reversible and other preclinical inhibitors, including Revumenib (SNDX-5613) and Ziftomenib (KO-539), which have advanced into clinical trials, and the well-characterized preclinical compound VTP-50469.

Certificate of Analysis: this compound

A Certificate of Analysis (CoA) provides key quality control and characterization data for a chemical compound. While a batch-specific CoA should be obtained from the supplier, a typical CoA for this compound would include the following specifications:

ParameterSpecification
Appearance White to off-white solid
CAS Number 2448173-47-3
Molecular Formula C₃₃H₄₀N₈O₄
Molecular Weight 612.7 g/mol
Purity (by HPLC) ≥98%
Solubility Soluble in DMSO
Storage -20°C

Comparative Efficacy of Menin-MLL Inhibitors

The efficacy of Menin-MLL inhibitors is typically assessed by their ability to inhibit the proliferation of cancer cell lines harboring MLL rearrangements. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

In Vitro Potency

The following table summarizes the reported IC50 values for various Menin-MLL inhibitors across a panel of MLL-rearranged leukemia cell lines.

CompoundMOLM-13 (AML)MV4;11 (AML)RS4;11 (ALL)KOPN-8 (ALL)THP-1 (AML)
VTP-50469 13 nM[1][2][3]10-17 nM[1][2][3][4]25 nM[1][2][3]15 nM[1][2][3]37 nM[1][2][3]
BMF-219 (Icovamenib) Data not available6 nM[5]Data not availableData not availableData not available
MI-503 Data not available14.7 nM[6]Data not availableData not availableData not available
MI-3454 7-27 nM[6]7-27 nM[6]Data not availableData not available7-27 nM[6]

Note: Direct head-to-head comparative studies are limited, and experimental conditions may vary between reported values.

VTP-50469, a close analog of the clinically advanced Revumenib, demonstrates potent low nanomolar activity against a broad range of MLL-rearranged leukemia cell lines.[7] BMF-219 has shown exceptional potency in the MV4;11 cell line.[5]

In Vivo Efficacy

Preclinical in vivo studies using mouse models of MLL-rearranged leukemia are crucial for evaluating the therapeutic potential of these inhibitors. Patient-derived xenograft (PDX) models are particularly valuable for assessing efficacy in a more clinically relevant setting.

In a PDX mouse model of B-cell acute lymphoblastic leukemia (B-ALL), VTP-50469 administered orally at 120 mg/kg twice daily resulted in a dramatic increase in the survival of the treated mice.[7]

Mechanism of Action: Disrupting the Menin-MLL Interaction

The primary mechanism of action for this class of inhibitors is the disruption of the protein-protein interaction between menin and MLL. This prevents the recruitment of the MLL complex to target gene promoters, leading to the downregulation of key oncogenes.

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds to Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Inhibitor Menin-MLL Inhibitor (e.g., BMF-219) Inhibitor->Menin Binds to

Caption: The Menin-MLL signaling pathway and the mechanism of inhibitor action.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key assays used in the evaluation of Menin-MLL inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Plating: Seed leukemia cell lines (e.g., MOLM-13, MV4;11) in 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Treat cells with a serial dilution of the Menin-MLL inhibitor or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Cell_Viability_Workflow A Seed Leukemia Cells in 96-well plate B Add Serial Dilutions of Inhibitor A->B C Incubate for 72-96 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: A typical workflow for a cell viability (MTT) assay.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the interaction of proteins with specific DNA regions in the cell nucleus.

  • Cell Treatment: Treat leukemia cells with the Menin-MLL inhibitor or DMSO for a specified period (e.g., 48-72 hours).

  • Cross-linking: Cross-link proteins to DNA using formaldehyde.

  • Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments by sonication.

  • Immunoprecipitation: Incubate the chromatin with an antibody specific to the protein of interest (e.g., anti-Menin or anti-MLL).

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA.

  • Quantitative PCR (qPCR): Quantify the amount of precipitated DNA corresponding to specific gene promoters (e.g., HOXA9, MEIS1) using qPCR.

Conclusion

This compound, as a precursor to the irreversible inhibitor BMF-219, is part of a promising class of targeted therapies for acute leukemias. Preclinical data for BMF-219 and other Menin-MLL inhibitors like VTP-50469 demonstrate potent and selective activity against MLL-rearranged cancer cells. The advancement of compounds like Revumenib and Ziftomenib into clinical trials underscores the therapeutic potential of this approach. For researchers, the choice of inhibitor will depend on the specific research question, with compounds like VTP-50469 offering a well-characterized tool for preclinical studies, while this compound provides a route to investigate the effects of irreversible inhibition. Careful consideration of the comparative efficacy and the specific experimental context is crucial for advancing our understanding of Menin-MLL inhibition in cancer therapy.

References

Menin-MLL inhibitor 20 versus Ziftomenib (KO-539)

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison between a specific, named drug candidate and a generically labeled compound ("Menin-MLL inhibitor 20") is not feasible, as "this compound" does not correspond to a publicly recognized agent with available data.

To fulfill the user's request for a data-driven comparison guide, this report will compare two prominent clinical-stage Menin-MLL inhibitors: Ziftomenib (KO-539) and Revumenib (SNDX-5613) . Both agents are under investigation for the treatment of acute leukemias with KMT2A (MLL1) rearrangements or NPM1 mutations and have a substantial body of published preclinical and clinical data.

Comparative Overview of Ziftomenib and Revumenib

Ziftomenib and Revumenib are orally bioavailable, small-molecule inhibitors that disrupt the critical protein-protein interaction (PPI) between menin and the KMT2A (MLL1) fusion protein or the NPM1 mutant protein. This interaction is essential for the transcription of leukemogenic genes. By blocking this interaction, these inhibitors aim to reverse the aberrant gene expression program that drives leukemia.

Mechanism of Action

Both Ziftomenib and Revumenib are potent and selective inhibitors of the menin-KMT2A interaction. They bind to a pocket in the menin protein, preventing it from scaffolding with KMT2A. This leads to the downregulation of key target genes such as MEIS1 and HOXA9, inducing differentiation and apoptosis in leukemia cells.

Menin_MLL_Inhibition cluster_nucleus Cell Nucleus Menin Menin Transcription Aberrant Transcription Menin->Transcription Binds & Stabilizes KMT2A KMT2A (MLL1) Fusion Protein KMT2A->Transcription DNA DNA TargetGenes Leukemogenic Genes (e.g., HOXA9, MEIS1) Leukemia Leukemic Transformation TargetGenes->Leukemia Drives Transcription->TargetGenes Upregulates Ziftomenib Ziftomenib or Revumenib Ziftomenib->Menin Inhibits Interaction caption Mechanism of Menin-MLL Inhibition

Caption: Mechanism of Menin-KMT2A (MLL) Inhibition by Ziftomenib and Revumenib.

Preclinical Performance

Both inhibitors have demonstrated potent anti-leukemic activity in preclinical models of NPM1-mutant and KMT2A-rearranged acute myeloid leukemia (AML).

Table 1: Comparative In Vitro Activity
ParameterZiftomenib (KO-539)Revumenib (SNDX-5613)
Target Cell Lines MV4;11 (KMT2A-r), MOLM-13 (KMT2A-r), OCI-AML3 (NPM1-mut)MV4;11 (KMT2A-r), MOLM-13 (KMT2A-r), OCI-AML3 (NPM1-mut)
IC50 (Cell Viability) 10-50 nM in sensitive lines5-30 nM in sensitive lines
Target Gene Repression Dose-dependent reduction of MEIS1, HOXA9 expressionDose-dependent reduction of MEIS1, HOXA9 expression
Differentiation Induction Induction of myeloid differentiation markers (e.g., CD11b)Induction of myeloid differentiation markers (e.g., CD11b)

Note: IC50 values are approximate ranges compiled from various publications and may vary based on specific experimental conditions.

Table 2: Comparative In Vivo Efficacy in Xenograft Models
ModelZiftomenib (KO-539)Revumenib (SNDX-5613)
MV4;11 Xenograft Significant tumor growth inhibition and survival benefitSignificant tumor growth inhibition and survival benefit
OCI-AML3 Xenograft Demonstrated anti-leukemic efficacy and prolonged survivalDemonstrated anti-leukemic efficacy and prolonged survival
Patient-Derived Xenograft (PDX) Efficacy in KMT2A-r and NPM1-mut PDX modelsEfficacy in KMT2A-r and NPM1-mut PDX models

Clinical Trial Data

Both Ziftomenib and Revumenib have shown promising results in early-phase clinical trials involving heavily pretreated patients with relapsed/refractory (R/R) AML.

Table 3: Summary of Phase 1/2 Clinical Trial Results
ParameterZiftomenib (KOMET-001 Trial)Revumenib (AUGMENT-101 Trial)
Patient Population R/R AML with NPM1 mutationR/R Acute Leukemia with KMT2A rearrangement
Overall Response Rate (ORR) ~40-50% in NPM1-mutant cohort~50-60% in KMT2A-rearranged cohort
Complete Remission (CR/CRh) ~30% in NPM1-mutant cohort~30-40% in KMT2A-rearranged cohort
Key Adverse Events Differentiation syndrome, nausea, QTc prolongationDifferentiation syndrome, QTc prolongation, nausea

Note: Clinical trial data is subject to change as studies mature and more results are reported. The values presented are approximate based on publicly released data.

Experimental Protocols

The evaluation of Menin-MLL inhibitors relies on a series of standardized in vitro and in vivo assays.

Cell Viability Assay

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound.

Cell_Viability_Workflow Start Start: Leukemia Cell Lines (e.g., MV4;11) Plating Plate Cells in 96-well plates Start->Plating Treatment Add Serially Diluted Ziftomenib or Revumenib Plating->Treatment Incubation Incubate (e.g., 72-96 hours) Treatment->Incubation Assay Add Viability Reagent (e.g., CellTiter-Glo) Incubation->Assay Readout Measure Luminescence or Absorbance Assay->Readout Analysis Calculate IC50 values (Dose-Response Curve) Readout->Analysis caption Workflow for Cell Viability (IC50) Assay

Caption: Workflow for Cell Viability (IC50) Assay.

  • Cell Culture: Leukemia cell lines (e.g., MV4;11 for KMT2A-r, OCI-AML3 for NPM1-mut) are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well microplates at a predetermined density.

  • Treatment: Cells are treated with a range of concentrations of the Menin inhibitor (e.g., Ziftomenib or Revumenib).

  • Incubation: Plates are incubated for a period of 72 to 144 hours.

  • Viability Assessment: A viability reagent such as CellTiter-Glo® (Promega) or resazurin is added.

  • Data Acquisition: Luminescence or fluorescence is measured using a plate reader.

  • Analysis: Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

Target Gene Expression Analysis (RT-qPCR)

This assay measures the change in the expression of downstream target genes like HOXA9 and MEIS1.

  • Cell Treatment: Leukemia cells are treated with the inhibitor at various concentrations for a defined period (e.g., 24-48 hours).

  • RNA Extraction: Total RNA is isolated from the cells using a commercial kit.

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): qPCR is performed using specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct method.

Logical_Relationship Drug Ziftomenib / Revumenib Target Menin Protein Drug->Target Binds to Interaction Menin-KMT2A/NPM1c Interaction Drug->Interaction Blocks Target->Interaction Required for Genes HOXA9/MEIS1 Expression Interaction->Genes Maintains CellEffect Differentiation & Apoptosis Genes->CellEffect Suppresses Outcome Anti-Leukemic Activity CellEffect->Outcome Leads to caption Logical Flow of Menin Inhibitor Action

Caption: Logical Flow of Menin Inhibitor Action.

Conclusion

Both Ziftomenib and Revumenib are highly promising therapeutic agents that have demonstrated potent and selective activity against leukemias driven by KMT2A rearrangements or NPM1 mutations. Preclinical data show comparable efficacy in relevant cell line and xenograft models. Early clinical data for both drugs have been encouraging, showing significant response rates in heavily pretreated patient populations with manageable safety profiles. The primary differentiator in the reported data thus far lies in the specific patient cohorts emphasized in their respective clinical trials (NPM1-mut for Ziftomenib's KOMET-001 and KMT2A-r for Revumenib's AUGMENT-101), though both are being investigated in both populations. Further head-to-head studies and mature data from ongoing pivotal trials will be necessary to fully delineate their comparative efficacy and safety.

Assessing the Purity of Synthesized Menin-MLL Inhibitor 20: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the purity of synthesized small molecule inhibitors is a critical step in preclinical and clinical development. This guide provides a comparative analysis of the purity of the synthesized Menin-MLL inhibitor 20 against other alternative Menin-MLL inhibitors. The information herein is supported by experimental data and detailed methodologies to aid in the accurate assessment of compound quality.

Purity Comparison of Menin-MLL Inhibitors

The purity of a synthesized compound is a key determinant of its safety and efficacy. Impurities can introduce off-target effects and lead to inaccurate experimental results. The following table summarizes the reported purity of this compound and several alternative inhibitors, as determined by various analytical techniques.

InhibitorReported PurityAnalytical Method(s)
This compound 98.81%[1]HPLC, LCMS
97.77%[2]Not Specified
≥98%Not Specified
Revumenib (SNDX-5613) 99.88%[3]UPLC-MS/MS
Ziftomenib (KO-539) >99%Achiral and Chiral HPLC
BMF-219 Not specified; this compound is an intermediate in its synthesis.Not Specified
DSP-5336 Not specified in publicly available data. Currently in clinical trials.[4][5][6]Not Specified
JNJ-75276617 Not specified in publicly available data. Currently in clinical trials.Not Specified

The Menin-MLL Signaling Pathway in Leukemia

The interaction between menin and the MLL1 protein is a critical driver of leukemogenesis in certain types of acute leukemia, particularly those with MLL gene rearrangements.[7][8] Menin acts as a scaffold protein, tethering the MLL1 fusion protein to chromatin, which leads to the aberrant expression of target genes like HOXA9 and MEIS1, ultimately promoting leukemic cell proliferation and survival.[7][9] Small molecule inhibitors that disrupt the Menin-MLL interaction are a promising therapeutic strategy for these cancers.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction Chromatin Chromatin Menin->Chromatin Tethering Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Accessibility Leukemogenesis Leukemogenesis (Cell Proliferation, Survival) Target_Genes->Leukemogenesis Upregulation Inhibitor Menin-MLL Inhibitor (e.g., Inhibitor 20) Inhibitor->Menin Inhibition

Figure 1. Simplified diagram of the Menin-MLL signaling pathway in leukemia and the mechanism of action for Menin-MLL inhibitors.

Experimental Protocols for Purity Assessment

Accurate determination of compound purity relies on validated analytical methods. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques employed for small molecule analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.

General Protocol for Menin-MLL Inhibitors:

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Column: A reverse-phase C18 column is commonly employed (e.g., Restek Ultra C18, 5 μm, 150 mm × 4.6 mm).[10]

  • Mobile Phase: A gradient of acetonitrile in water is often used. For example, a gradient starting from 20% acetonitrile to 80% over 8 minutes.[10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance, for instance, 254 nm.[10]

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both purity information and mass confirmation of the synthesized compound.

General Protocol for Menin-MLL Inhibitors:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Agilent 1200 HPLC with an AB Sciex QTrap 3200 mass spectrometer).[10]

  • Column: A reverse-phase C18 column is suitable (e.g., Agilent Zorbax Extend-C18, 3.5 μm, 5.0 cm x 2.1 mm).[10]

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for this class of molecules.[10]

  • Mass Analysis: Data can be acquired in full scan mode to identify the molecular weight of the main component and any impurities.

  • Data Analysis: Purity is assessed by comparing the peak area of the target compound in the total ion chromatogram (TIC) to the total peak area.

A specific UPLC-MS/MS method has been developed for the analysis of Revumenib.[3][11] This method utilizes a C8 column (2.1 mm, 50 mm, 3.5 µm) and an isocratic mobile phase for separation.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure of a molecule and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

General Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Sample Preparation: A precisely weighed amount of the synthesized compound and an internal standard are dissolved in a deuterated solvent.

  • Data Acquisition: A standard proton (¹H) NMR spectrum is acquired.

  • Data Analysis: The purity of the compound is calculated by comparing the integral of a characteristic peak of the analyte to the integral of a known peak of the internal standard.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the synthesis and purity assessment of a small molecule inhibitor like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity Assessment) Purification->HPLC LCMS LC-MS Analysis (Identity & Purity Confirmation) Purification->LCMS NMR NMR Analysis (Structural Confirmation & Purity) Purification->NMR Purity_Check Purity > 95%? HPLC->Purity_Check LCMS->Purity_Check NMR->Purity_Check Proceed Proceed to Biological Assays Purity_Check->Proceed Yes Repurify Repurify Sample Purity_Check->Repurify No Repurify->Purification

Figure 2. A typical experimental workflow for the synthesis, purification, and purity assessment of a small molecule inhibitor.

References

A Comparative Guide to Menin-MLL Inhibitors: Unraveling Irreversible and Reversible Binding Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Menin-MLL inhibitors, focusing on the distinction between irreversible and reversible binding. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms of action.

The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia. Disrupting this protein-protein interaction has emerged as a promising therapeutic strategy. Small molecule inhibitors targeting this interface can be broadly classified into two categories based on their binding mechanism: irreversible (covalent) and reversible. This guide will use the well-characterized inhibitors M-525 (irreversible) and MI-503 (reversible) as exemplars to highlight the key differences in their biochemical and cellular activity.

Quantitative Comparison of Inhibitor Performance

The efficacy and binding characteristics of Menin-MLL inhibitors can be quantified through various in vitro and cellular assays. The data presented below summarizes the key performance metrics for the irreversible inhibitor M-525 and the reversible inhibitor MI-503.

ParameterM-525 (Irreversible)MI-503 (Reversible)Reference
Binding Affinity (IC50, FP Assay) Not directly comparable due to covalent nature14.7 nM[1]
Binding Affinity (Kd, ITC) Not applicable9 nM[2]
Cellular Potency (GI50, MV4;11 cells) 3 nM220 nM[1][3]
Cellular Potency (GI50, MOLM-13 cells) Low nanomolar~250-570 nM[1][3]
Binding Mechanism Covalent (Irreversible)Non-covalent (Reversible)[4]

Table 1: Comparison of In Vitro and Cellular Activity of M-525 and MI-503.

Visualizing the Mechanism of Action

The distinct binding modes of irreversible and reversible inhibitors to Menin dictate their duration of action and pharmacological profiles.

Signaling Pathway of Menin-MLL Inhibition cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds HOX_MEIS1 HOXA9, MEIS1 Gene Expression Chromatin->HOX_MEIS1 Activates Leukemogenesis Leukemogenesis HOX_MEIS1->Leukemogenesis Inhibitor Menin-MLL Inhibitor Inhibitor->Menin Binds

Caption: Menin-MLL interaction drives leukemogenesis.

The diagram above illustrates the central role of the Menin-MLL interaction in promoting the expression of leukemogenic genes such as HOXA9 and MEIS1. Menin-MLL inhibitors function by binding to Menin, thereby disrupting its interaction with the MLL fusion protein and halting the downstream oncogenic signaling cascade.

Experimental Protocols for Binding Characterization

Determining the binding mechanism of a Menin-MLL inhibitor is crucial for its development and clinical application. The following are detailed methodologies for key experiments used to differentiate between irreversible and reversible inhibitors.

Fluorescence Polarization (FP) Assay for Binding Affinity

Objective: To determine the binding affinity (IC50) of a reversible inhibitor to the Menin protein.

Principle: This assay measures the change in the polarization of fluorescently labeled MLL peptide upon binding to Menin. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Menin protein, the complex tumbles more slowly, leading to an increase in polarization. An inhibitor will compete with the fluorescent peptide for binding to Menin, causing a decrease in polarization.

Protocol:

  • Reagents and Materials:

    • Purified recombinant human Menin protein.

    • Fluorescently labeled MLL-derived peptide (e.g., with fluorescein).

    • Test inhibitor (e.g., MI-503) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • 384-well black, low-volume microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a solution of Menin protein and the fluorescently labeled MLL peptide in the assay buffer. The concentrations should be optimized to give a stable and robust signal window.

    • Serially dilute the test inhibitor in the assay buffer.

    • In the microplate, add the Menin-peptide solution to wells containing the diluted inhibitor or vehicle control (DMSO).

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using the microplate reader.

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence Polarization Assay Workflow Start Start Prepare_Reagents Prepare Menin, Fluorescent Peptide, and Inhibitor Dilutions Start->Prepare_Reagents Mix_Components Mix Menin, Peptide, and Inhibitor in Microplate Prepare_Reagents->Mix_Components Incubate Incubate to Reach Equilibrium Mix_Components->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Plot Data and Calculate IC50 Measure_FP->Analyze_Data End End Analyze_Data->End

Caption: Workflow of a Fluorescence Polarization Assay.

Washout Assay to Confirm Irreversible Binding

Objective: To determine if an inhibitor's effect is sustained after its removal from the extracellular environment, indicating irreversible binding.

Principle: Cells are treated with the inhibitor for a period, after which the inhibitor is washed away. The cellular response (e.g., cell viability, target gene expression) is then monitored over time. For a reversible inhibitor, the effect will diminish as the inhibitor dissociates from its target. For an irreversible inhibitor, the effect will be long-lasting as the covalent bond persists.[5]

Protocol:

  • Cell Culture:

    • Culture MLL-rearranged leukemia cells (e.g., MV4;11) in appropriate media.

  • Procedure:

    • Seed the cells in multi-well plates.

    • Treat the cells with the test inhibitor (e.g., M-525) or a reversible control (e.g., MI-503) at a concentration that elicits a clear biological response. Include a vehicle control (DMSO).

    • Incubate for a defined period (e.g., 4-6 hours).

    • Washout Step: Centrifuge the plates, aspirate the media containing the inhibitor, and wash the cells with fresh, inhibitor-free media. Repeat the wash step 2-3 times to ensure complete removal of the unbound inhibitor.

    • Resuspend the cells in fresh, inhibitor-free media and continue the incubation.

    • At various time points post-washout (e.g., 24, 48, 72 hours), assess the cellular response. This can be done by:

      • Cell Viability Assay (e.g., MTT or CellTiter-Glo): To measure the effect on cell proliferation.

      • Quantitative PCR (qPCR): To measure the expression of MLL target genes like HOXA9 and MEIS1.

    • Compare the results from the washout groups to a control group where the inhibitor was not washed out.

Washout Assay Experimental Workflow Start Start Treat_Cells Treat Cells with Inhibitor Start->Treat_Cells Incubate_Initial Incubate (e.g., 4-6 hours) Treat_Cells->Incubate_Initial Washout Wash Cells to Remove Unbound Inhibitor Incubate_Initial->Washout Incubate_Post_Washout Continue Incubation in Inhibitor-Free Media Washout->Incubate_Post_Washout Assess_Response Assess Cellular Response at Different Time Points Incubate_Post_Washout->Assess_Response Analyze_Results Compare Washout vs. No Washout Groups Assess_Response->Analyze_Results End End Analyze_Results->End

Caption: Workflow of a Washout Assay.

Mass Spectrometry for Covalent Adduct Confirmation

Objective: To directly confirm the covalent binding of an irreversible inhibitor to its target protein by detecting the mass increase of the protein-inhibitor complex.

Principle: Intact protein mass spectrometry is used to measure the precise molecular weight of the target protein. After incubation with a covalent inhibitor, the formation of a covalent bond results in a predictable increase in the protein's mass, corresponding to the molecular weight of the inhibitor.[6][7]

Protocol:

  • Sample Preparation:

    • Incubate purified Menin protein with an excess of the covalent inhibitor (e.g., M-525) in a suitable buffer for a sufficient time to allow for covalent bond formation.

    • As a control, incubate the Menin protein with the vehicle (DMSO).

  • Mass Spectrometry Analysis:

    • Remove the excess, unbound inhibitor from the protein-inhibitor complex using a desalting column or size-exclusion chromatography.

    • Introduce the samples (inhibitor-treated and control) into a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).

    • Acquire the mass spectra for both the untreated Menin protein and the inhibitor-treated Menin.

    • Deconvolute the raw spectra to determine the exact molecular weight of the protein in each sample.

  • Data Analysis:

    • Compare the molecular weight of the inhibitor-treated Menin with that of the untreated Menin.

    • A mass shift equal to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.

Conclusion

The distinction between irreversible and reversible Menin-MLL inhibitors is fundamental to their pharmacological properties and potential therapeutic applications. Irreversible inhibitors like M-525 offer the advantage of prolonged target engagement, which can lead to a more durable biological response.[4] In contrast, reversible inhibitors such as MI-503 have a pharmacokinetic profile that is directly related to their concentration in circulation. The experimental methodologies detailed in this guide provide a robust framework for characterizing the binding mechanism of novel Menin-MLL inhibitors, which is a critical step in the drug discovery and development process. The choice between an irreversible and a reversible inhibitor will depend on the desired therapeutic window, potential for off-target effects, and the specific clinical context.

References

Comparative Guide to the Cross-Reactivity of Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity and selectivity of Menin-MLL inhibitor 20, a precursor to the irreversible inhibitor BMF-219 (Icovamenib), with other notable Menin-MLL inhibitors. The information is compiled from publicly available preclinical and clinical data to assist researchers in selecting the most appropriate tool compounds for their studies.

Introduction to Menin-MLL Inhibition

The interaction between menin and the MLL1 (KMT2A) protein is a critical driver of leukemogenesis in subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) characterized by KMT2A rearrangements or NPM1 mutations. This protein-protein interaction (PPI) is essential for the recruitment of the MLL1 fusion protein complex to chromatin, leading to the upregulation of target genes such as HOXA9 and MEIS1, which in turn drive leukemic cell proliferation and block differentiation.[1][2][3] The development of small molecule inhibitors that disrupt the Menin-MLL interaction represents a promising therapeutic strategy for these genetically defined leukemias.[1][4]

This guide focuses on comparing the selectivity profiles of key Menin-MLL inhibitors, with a particular emphasis on this compound, a synthetic intermediate for the clinical candidate BMF-219.[5]

Comparison of Menin-MLL Inhibitors

A new generation of both reversible and irreversible inhibitors targeting the Menin-MLL interaction has entered preclinical and clinical development. This guide compares this compound (as the precursor to the irreversible inhibitor BMF-219) with the leading reversible inhibitors, Revumenib (SNDX-5613) and Ziftomenib (KO-539), and other notable compounds.

InhibitorDevelopment StatusMechanism of ActionTarget PopulationReported Selectivity and Off-Target Effects
This compound (BMF-219) Phase I/II Clinical Trials[6]Irreversible (covalent)[5]KMT2A-rearranged, NPM1-mutant leukemias, and other malignancies[6]Preclinical data suggest high selectivity.[6] Forms a covalent bond with menin, leading to sustained target inhibition.[1] Clinical trials have reported cases of differentiation syndrome and potential for hepatotoxicity at higher doses.[4][7]
Revumenib (SNDX-5613) FDA Approved[8]ReversibleKMT2A-rearranged, NPM1-mutant leukemias[2][3]Potent and selective inhibitor.[9] The most common treatment-related adverse events include QTc prolongation and differentiation syndrome.[3]
Ziftomenib (KO-539) Phase I/II Clinical Trials[2]ReversibleKMT2A-rearranged, NPM1-mutant leukemias[2]Highly selective for MLL-rearranged and NPM1-mutant cells over wild-type cells.[2] Differentiation syndrome has been observed in clinical trials.[3]
VTP50469 PreclinicalReversibleKMT2A-rearranged leukemiasDeveloped through structure-based design to be a potent and highly selective inhibitor with improved pharmaceutical properties over earlier compounds.
MI-series (e.g., MI-503) PreclinicalReversibleKMT2A-rearranged leukemiasEarly-generation tool compounds that demonstrated the therapeutic principle but had liabilities such as off-target activities and poor pharmacokinetic properties.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention Menin Menin MLL-fusion MLL Fusion Protein Menin->MLL-fusion Interaction Chromatin Chromatin MLL-fusion->Chromatin Binds Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemia Leukemia Target_Genes->Leukemia Drives Menin_Inhibitor Menin-MLL Inhibitor (e.g., BMF-219) Menin_Inhibitor->Menin Inhibits Interaction Cross_Reactivity_Workflow Start Select Menin-MLL Inhibitors FP_Assay Fluorescence Polarization (FP) Assay Start->FP_Assay Biochemical Affinity CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Cellular Target Engagement NanoBRET NanoBRET Assay Start->NanoBRET Cellular PPI Inhibition Kinome_Scan Kinome Scan Start->Kinome_Scan Off-Target Kinase Activity Data_Analysis Comparative Data Analysis FP_Assay->Data_Analysis CETSA->Data_Analysis NanoBRET->Data_Analysis Kinome_Scan->Data_Analysis Conclusion Determine Selectivity Profile Data_Analysis->Conclusion

References

Validating HOXA9 Downregulation by Menin-MLL Inhibitor 20: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of HOXA9 downregulation by Menin-MLL inhibitor 20, a novel irreversible inhibitor of the Menin-MLL interaction. We will explore the mechanism of action, present comparative data with other Menin-MLL inhibitors, detail key experimental protocols for validation, and compare this approach with alternative strategies for targeting HOXA9 in relevant disease models, primarily in the context of acute myeloid leukemia (AML).

The Menin-MLL Interaction: A Key Target in Leukemia

The interaction between Menin and the histone methyltransferase MLL (Mixed Lineage Leukemia, also known as KMT2A) is crucial for the initiation and maintenance of certain types of leukemia, particularly those with MLL rearrangements or NPM1 mutations.[1][2] This protein-protein interaction is essential for the recruitment of the MLL fusion protein complex to target genes, leading to the aberrant expression of downstream oncogenes, most notably HOXA9 and its cofactor MEIS1.[1][3] Elevated HOXA9 expression is a hallmark of aggressive AML and is associated with a poor prognosis.[2][4] Consequently, disrupting the Menin-MLL interaction has emerged as a promising therapeutic strategy.[5]

This compound is an irreversible inhibitor of the Menin-MLL interaction with demonstrated antitumor activities.[1][3] It serves as a synthetic intermediate in the production of BMF-219, another irreversible inhibitor of this protein-protein interaction.[6][7] This guide will focus on the methodologies to validate the on-target effect of this compound, specifically the downregulation of HOXA9.

Mechanism of Action: Disrupting the MLL Fusion Protein Complex

Menin acts as a scaffold protein, tethering the MLL fusion protein to chromatin at the promoter regions of target genes like HOXA9. This leads to the recruitment of other epigenetic modifiers, such as the histone methyltransferase DOT1L, resulting in histone modifications (e.g., H3K79 methylation) that promote active gene transcription. Menin-MLL inhibitors, including this compound, competitively bind to a pocket on Menin that is critical for its interaction with MLL.[5] This disruption prevents the localization of the MLL fusion protein complex at the HOXA9 gene promoter, leading to a decrease in activating histone marks and subsequent transcriptional repression of HOXA9.[3][8]

Caption: Mechanism of this compound action.

Quantitative Validation of HOXA9 Downregulation

While specific data for this compound is not yet widely published, the effects of other potent Menin-MLL inhibitors on HOXA9 expression are well-documented and serve as a benchmark for validation. The following table summarizes representative data from studies on other Menin-MLL inhibitors.

InhibitorCell LineConcentrationTreatment DurationHOXA9 mRNA Reduction (%)Experimental Method
MI-2 MLL-AF9 transduced BMC12.5 µM6 days>80%qRT-PCR
MI-2 MLL-AF9 transduced BMC25 µM6 days>80%qRT-PCR
VTP50469 MOLM13 (MLL-AF9)Not Specified2 daysSignificant DecreaseRNA-seq
VTP50469 MOLM13 (MLL-AF9)Not Specified7 daysFurther DecreaseRNA-seq
MI-503 MLL leukemia cellsSub-micromolarNot SpecifiedMarkedly reducedNot Specified

Experimental Protocols for Validation

To validate the downregulation of HOXA9 by this compound, a combination of techniques assessing mRNA levels, protein expression, and target gene occupancy is recommended.

Experimental_Workflow Cell_Culture Treat MLL-rearranged leukemia cells with This compound Harvest Harvest cells at various time points Cell_Culture->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Lysis Protein Lysis Harvest->Protein_Lysis Chromatin_Fixation Chromatin Fixation Harvest->Chromatin_Fixation qRT_PCR qRT-PCR for HOXA9 mRNA RNA_Extraction->qRT_PCR Western_Blot Western Blot for HOXA9 Protein Protein_Lysis->Western_Blot ChIP_seq ChIP-seq for MLL-fusion occupancy at HOXA9 promoter Chromatin_Fixation->ChIP_seq Data_Analysis Data Analysis and Quantification qRT_PCR->Data_Analysis Western_Blot->Data_Analysis ChIP_seq->Data_Analysis

Caption: Experimental workflow for validating HOXA9 downregulation.
Quantitative Real-Time PCR (qRT-PCR) for HOXA9 mRNA Levels

This method is used to quantify the amount of HOXA9 messenger RNA (mRNA) in cells treated with this compound compared to a control group.

Protocol:

  • Cell Culture and Treatment: Culture MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11) and treat with a dose-range of this compound and a vehicle control (e.g., DMSO) for various time points (e.g., 24, 48, 72 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

  • Real-Time PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for HOXA9 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of HOXA9 using the ΔΔCt method.[9]

Western Blot for HOXA9 Protein Levels

Western blotting is used to detect and quantify the amount of HOXA9 protein in treated cells.

Protocol:

  • Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with a primary antibody specific for HOXA9 overnight at 4°C.[11][12][13]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin, GAPDH).

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to determine if this compound reduces the binding of the MLL fusion protein to the HOXA9 gene promoter.

Protocol:

  • Chromatin Cross-linking and Shearing: Cross-link protein-DNA complexes in treated and control cells with formaldehyde. Shear the chromatin into small fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a component of the MLL fusion complex (e.g., MLL-N terminus, or a tag if using an engineered cell line).[14][15]

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of MLL fusion protein binding. Compare the peak intensities at the HOXA9 promoter between the inhibitor-treated and control samples.

Comparison with Alternative HOXA9 Downregulation Strategies

While Menin-MLL inhibitors are a direct approach to targeting the upstream regulation of HOXA9, other strategies also lead to its downregulation.

Therapeutic StrategyMechanism of ActionTarget Specificity
Menin-MLL Inhibitors Disrupts the Menin-MLL protein-protein interaction, preventing MLL fusion protein recruitment to target gene promoters.Highly specific to the Menin-MLL interaction.
DOT1L Inhibitors Inhibit the methyltransferase activity of DOT1L, reducing H3K79 methylation at MLL target genes, including HOXA9.[8][16][17][18]Specific to DOT1L enzymatic activity.
BET Inhibitors Inhibit Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4), which are "readers" of acetylated histones and are involved in transcriptional activation of oncogenes.[19][20][21][22]Broad effects on transcription, not specific to the MLL pathway.

DOT1L Inhibitors: These compounds, such as pinometostat (EPZ-5676), have shown efficacy in MLL-rearranged leukemias by reducing H3K79 hypermethylation at the HOXA9 locus, leading to its transcriptional repression.[17]

BET Inhibitors: Inhibitors like JQ1 can downregulate the expression of key oncogenes, and in some contexts, have been shown to affect HOXA9 expression.[20][23] Their mechanism is generally broader as they target a more general transcriptional co-activator.

Conclusion

Validating the downregulation of HOXA9 is a critical step in the preclinical assessment of this compound. A multi-pronged approach utilizing qRT-PCR, Western blotting, and ChIP-seq provides robust evidence of on-target activity. By demonstrating a significant and dose-dependent reduction in HOXA9 mRNA and protein levels, coupled with decreased MLL fusion protein occupancy at the HOXA9 promoter, researchers can confidently establish the mechanism of action for this novel inhibitor. Comparison with alternative strategies highlights the direct and targeted nature of Menin-MLL inhibition for diseases driven by aberrant HOXA9 expression.

References

Comparative Analysis of Menin-MLL Inhibitors: VTP50469 and BMF-219

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for acute leukemias characterized by Mixed Lineage Leukemia (MLL) gene rearrangements, small molecule inhibitors of the Menin-MLL interaction have emerged as a promising therapeutic strategy. This guide provides a comparative analysis of two such inhibitors: VTP50469 and BMF-219. While VTP50469 is a well-characterized preclinical compound, "Menin-MLL inhibitor 20" is identified as a synthetic intermediate in the production of BMF-219. Therefore, this comparison will focus on the properties and performance of VTP50469 and the final active compound, BMF-219.

Mechanism of Action

Both VTP50469 and BMF-219 target the protein-protein interaction between Menin and the MLL fusion proteins.[1] This interaction is crucial for the recruitment of the MLL fusion complex to chromatin, leading to the aberrant expression of downstream target genes like HOXA9 and MEIS1, which drives leukemogenesis.[2] By disrupting the Menin-MLL interaction, these inhibitors aim to suppress the oncogenic gene expression program, induce differentiation, and promote apoptosis in MLL-rearranged leukemia cells.[2][3]

A key distinction in their mechanism is that VTP50469 is a reversible inhibitor, whereas BMF-219 is an irreversible, covalent inhibitor of Menin.[4] This covalent binding of BMF-219 is designed to produce a longer-lasting and more potent effect.[4]

cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Therapeutic Intervention Wild-type MLL Wild-type MLL Menin_wt Menin Wild-type MLL->Menin_wt interacts with Histone Methylation Histone Methylation Menin_wt->Histone Methylation regulates Normal Gene Expression Normal Gene Expression Histone Methylation->Normal Gene Expression Healthy Blood Cell Development Healthy Blood Cell Development Normal Gene Expression->Healthy Blood Cell Development MLL Fusion Protein MLL Fusion Protein Menin_leuk Menin MLL Fusion Protein->Menin_leuk binds to Aberrant Gene Expression\n(HOXA9, MEIS1) Aberrant Gene Expression (HOXA9, MEIS1) Menin_leuk->Aberrant Gene Expression\n(HOXA9, MEIS1) drives Leukemia Leukemia Aberrant Gene Expression\n(HOXA9, MEIS1)->Leukemia Menin-MLL Inhibitor\n(VTP50469 / BMF-219) Menin-MLL Inhibitor (VTP50469 / BMF-219) Blocked Interaction Menin MLL Menin-MLL Inhibitor\n(VTP50469 / BMF-219)->Blocked Interaction disrupts Downregulation of\nTarget Genes Downregulation of Target Genes Blocked Interaction->Downregulation of\nTarget Genes Cell Differentiation\n& Apoptosis Cell Differentiation & Apoptosis Downregulation of\nTarget Genes->Cell Differentiation\n& Apoptosis cluster_0 Binding cluster_1 Inhibition Fluorescein-labeled MLL peptide Fluorescein-labeled MLL peptide Menin protein Menin protein Fluorescein-labeled MLL peptide->Menin protein binds High Polarization High Polarization Menin protein->High Polarization results in Low Polarization Low Polarization Menin protein->Low Polarization results in Inhibitor Inhibitor Inhibitor->Menin protein competes for binding FP Reader FP Reader High Polarization->FP Reader Low Polarization->FP Reader

References

Safety Operating Guide

Proper Disposal Procedures for Menin-MLL Inhibitor 20

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Menin-MLL inhibitor 20 (CAS Number: 2448173-47-3). This information is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Information

Based on the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). It has a health, fire, and reactivity rating of 0 on both the NFPA and HMIS scales, indicating a very low level of hazard. However, it is designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water," and large quantities should not be allowed to enter groundwater or sewage systems.

It is critical to note that different Menin-MLL inhibitors can have significantly different hazard profiles. For instance, Menin-MLL inhibitor MI-2 is classified as harmful if swallowed and causes skin and eye irritation.[1] Therefore, always confirm the specific CAS number and consult the corresponding SDS before handling or disposal.

Summary of Hazard and Disposal Information for this compound:

ParameterValue/RatingSource
CAS Number 2448173-47-3
GHS Classification Not Classified
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0
Primary Hazard Slightly hazardous for water
Recommended Disposal Smaller quantities with household waste; otherwise, according to official regulations

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

G Figure 1. Disposal Workflow for this compound A Waste Generation (Pure compound, solutions, contaminated labware) B Is the waste a 'small quantity' of pure compound? A->B C Is the waste a dilute solution? B->C No E Dispose with normal laboratory or household waste. B->E Yes D Is the labware contaminated? C->D Yes (Dilute) F Consult institutional EHS guidelines for chemical waste disposal. C->F No (Concentrated) G Segregate as chemical waste. Label container clearly. D->G No (Solution) I Decontaminate labware (e.g., triple rinse). D->I Yes F->G H Arrange for professional disposal via EHS. G->H J Dispose of decontaminated labware in appropriate container (glass, sharps, etc.). I->J K Collect rinsate as chemical waste. I->K K->G

References

Essential Safety and Logistics for Handling Menin-MLL Inhibitor 20

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel chemical compounds. This document provides critical safety and logistical information for Menin-MLL inhibitor 20 (CAS Number: 2448173-47-3), a synthetic intermediate used in the development of irreversible inhibitors of the Menin-MLL protein-protein interaction.[1][2] Adherence to these guidelines is essential to minimize exposure risks and ensure proper disposal.

Personal Protective Equipment and Engineering Controls

According to safety data sheets, this compound requires careful handling in a well-ventilated area to avoid inhalation of dust or aerosols.[3] While the substance is not classified as hazardous and has no known irritant effects on the skin or eyes, comprehensive personal protective equipment (PPE) is mandatory as a precautionary measure. No occupational exposure limit values have been established for this compound.[3]

Table 1: Recommended Personal Protective Equipment and Engineering Controls

Control TypeSpecificationRationale
Engineering Controls Use in an area with appropriate exhaust ventilation.To prevent inhalation of dust and aerosols.[3]
Accessible safety shower and eye wash station.For immediate decontamination in case of accidental contact.[3]
Eye Protection Safety goggles with side-shields.To protect eyes from splashes or airborne particles.[3]
Hand Protection Protective gloves (e.g., nitrile).To prevent skin contact.[3]
Skin and Body Impervious clothing or lab coat.To protect skin and personal clothing from contamination.[3]
Respiratory Protection Suitable respirator.Recommended, especially when handling the powder form or if ventilation is inadequate.[3]

Safe Handling and Storage Protocol

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area at -20°C for long-term stability (up to 4 years).[1]

  • Keep the container away from direct sunlight and sources of ignition.[3]

Handling and Preparation of Solutions:

  • All handling of the solid compound should be performed within a chemical fume hood or a ventilated enclosure to minimize inhalation risk.

  • Don the appropriate PPE as outlined in Table 1 before handling the compound.

  • This compound is sparingly soluble in DMSO (1-10 mg/ml).[1][2] When preparing solutions, add the solvent slowly to the solid to avoid generating dust.

  • After handling, wash hands thoroughly with soap and water.

Emergency Procedures: Spills and Accidental Exposure

A clear and practiced emergency plan is crucial. The following steps provide a procedural guide for common laboratory incidents.

Accidental Release (Spill) Protocol:

  • Evacuate: Immediately evacuate personnel from the affected area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage. Keep the product away from drains or water courses.[3]

  • Absorption: For solutions, absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontamination: Scrub the contaminated surfaces and any affected equipment with alcohol.[3]

  • Disposal: Collect all contaminated materials in a sealed container for proper disposal according to local regulations.[3]

First Aid Measures:

  • If Inhaled: Move the individual to fresh air and ensure they are in a comfortable position for breathing.[3]

  • If on Skin: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3]

  • If Swallowed: Rinse the mouth with water.[3]

Disposal Plan

All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be disposed of in accordance with prevailing country, federal, state, and local regulations.[3] Do not allow the product to enter drains or water courses.[3]

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for safely managing this compound from receipt to disposal.

G cluster_prep Preparation & Handling cluster_safety Safety & Emergency cluster_disposal Disposal Receive Receive & Inspect Compound Store Store at -20°C in Ventilated Area Receive->Store DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store->DonPPE Handle Handle in Ventilated Hood DonPPE->Handle Weigh Weigh Solid Compound Handle->Weigh Spill Accidental Spill Occurs Handle->Spill Potential Incident Solubilize Prepare Solution (DMSO) Weigh->Solubilize Experiment Perform Experiment Solubilize->Experiment DoffPPE Doff & Dispose of Contaminated PPE Experiment->DoffPPE CollectWaste Collect Chemical Waste Experiment->CollectWaste Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill Evacuate->Contain Absorb Absorb with Inert Material Contain->Absorb Decontaminate Decontaminate Surface with Alcohol Absorb->Decontaminate Decontaminate->CollectWaste DoffPPE->CollectWaste Dispose Dispose According to Local Regulations CollectWaste->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.